Farampator
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Propiedades
IUPAC Name |
2,1,3-benzoxadiazol-5-yl(piperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVRBYKKGGDPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175413 | |
| Record name | Farampator | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211735-76-1 | |
| Record name | Farampator | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211735-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Farampator [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211735761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farampator | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15012 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Farampator | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FARAMPATOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X6P5N8K2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Farampator on AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farampator (CX-691, ORG-24448) is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical mediator of fast excitatory neurotransmission in the central nervous system. Classified as a "low-impact" ampakine, this compound enhances glutamatergic signaling by modulating the kinetic properties of the AMPA receptor. This guide provides a comprehensive technical overview of this compound's mechanism of action, detailing its binding site, effects on receptor kinetics, and the downstream consequences for synaptic transmission. Quantitative data from key in vitro assays are summarized, and detailed experimental methodologies are provided to facilitate further research and development in this area.
Introduction to this compound and AMPA Receptor Modulation
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the brain.[1] They are tetrameric protein complexes composed of four subunits (GluA1-4), and their subunit composition dictates their biophysical and pharmacological properties.[2] The activation of AMPA receptors by glutamate leads to the influx of cations, primarily Na⁺, resulting in depolarization of the postsynaptic membrane.
Positive allosteric modulators of AMPA receptors, such as this compound, represent a therapeutic strategy aimed at enhancing cognitive function and treating various neurological and psychiatric disorders.[3] Unlike direct agonists, PAMs do not activate the receptor themselves but rather potentiate the response to the endogenous agonist, glutamate.[1] This offers a more nuanced approach to modulating synaptic strength with a potentially wider therapeutic window.
This compound is distinguished as a "low-impact" ampakine, which moderately offsets receptor desensitization without significantly altering the binding affinity of glutamate.[4] This profile is thought to contribute to its favorable safety profile, particularly the reduced risk of seizure activity compared to "high-impact" modulators that cause more profound changes in receptor function.[5]
Core Mechanism of Action
This compound exerts its modulatory effects by binding to a specific allosteric site on the AMPA receptor, thereby altering its conformational dynamics and gating properties.
Binding Site
This compound binds to an allosteric site located at the dimer interface of the ligand-binding domain (LBD) of the AMPA receptor.[6] This binding pocket is distinct from the glutamate-binding site. The interaction of this compound with this site stabilizes the glutamate-bound, closed-cleft conformation of the LBD, which is a key step in channel gating.[6]
Effects on AMPA Receptor Kinetics
The binding of this compound to its allosteric site leads to a modulation of the receptor's kinetic properties, primarily affecting deactivation and desensitization.
-
Deactivation: this compound slows the rate of channel deactivation, which is the closure of the channel upon the dissociation of glutamate. By stabilizing the glutamate-bound state, this compound prolongs the open time of the channel in response to a brief glutamate pulse.[6]
-
Desensitization: this compound moderately reduces the extent of receptor desensitization, a process where the channel closes despite the continued presence of bound glutamate.[4] This effect is less pronounced than that of high-impact modulators.[5]
The net effect of these kinetic changes is an increase in the total charge transfer through the AMPA receptor channel for a given glutamate stimulus, leading to an enhanced postsynaptic response.
Downstream Signaling Consequences
By potentiating AMPA receptor function, this compound enhances synaptic transmission and can facilitate long-term potentiation (LTP), a cellular correlate of learning and memory.[7] The increased cation influx leads to greater postsynaptic depolarization, which can enhance the activation of NMDA receptors and downstream signaling cascades involved in synaptic plasticity.[8]
Quantitative Data
The following tables summarize the available quantitative data for this compound and related "low-impact" ampakines to provide a comparative context.
| Parameter | This compound (CX-691) | CX516 (Low-Impact Ampakine) | Reference Compound (High-Impact) | Reference |
| Classification | Low-Impact Ampakine | Low-Impact Ampakine | High-Impact Ampakine (e.g., CX614) | [4] |
| Effect on Desensitization | Moderately offsets | Partially offsets | Substantially offsets | [4] |
| Effect on Agonist Affinity | Does not meaningfully alter | Does not meaningfully alter | May enhance | [4] |
| Potency (vs. other ampakines) | More potent than CX516, CX546, and CX614 in vivo | Less potent than this compound | Varies by compound | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action
Figure 1. Signaling pathway of this compound's positive allosteric modulation of the AMPA receptor.
Experimental Workflow for Characterizing this compound
Figure 2. Experimental workflow for the discovery and characterization of AMPA receptor PAMs like this compound.
Detailed Experimental Protocols
Radioligand Binding Assay (Competition Assay to Determine Ki)
Objective: To determine the binding affinity (Ki) of this compound for the AMPA receptor allosteric site.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the desired AMPA receptor subunit combination (e.g., GluA2).
-
Radioligand: A suitable radiolabeled PAM that binds to the same allosteric site (e.g., [³H]-CX614).
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl, 100 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine:
-
Cell membranes (typically 50-100 µg of protein).
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Increasing concentrations of unlabeled this compound.
-
Binding Buffer to a final volume of 250 µL.
-
-
Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding from wells containing a saturating concentration of an unlabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the effect of this compound on glutamate-evoked currents and to quantify its impact on deactivation and desensitization kinetics.
Materials:
-
HEK293 cells transiently or stably expressing the desired AMPA receptor subunit combination.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2 with CsOH.
-
Glutamate stock solution.
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
Procedure:
-
Cell Culture: Plate cells on glass coverslips 24-48 hours before recording.
-
Recording Setup:
-
Place a coverslip in the recording chamber and perfuse with External Solution.
-
Pull a glass pipette and fill it with Internal Solution.
-
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Deactivation: Apply a brief pulse of glutamate (e.g., 1 ms (B15284909) of 10 mM glutamate) using a fast perfusion system and record the decaying current. The time constant of decay represents the deactivation rate.
-
Desensitization: Apply a prolonged pulse of glutamate (e.g., 500 ms of 10 mM glutamate) and record the current decay in the continued presence of the agonist. The rate and extent of this decay represent desensitization.
-
Concentration-Response: Apply a sub-maximal concentration of glutamate (e.g., EC20) in the presence of varying concentrations of this compound to determine the EC50 of potentiation.
-
-
Data Analysis:
-
Fit the decay of the current following the brief glutamate pulse with a single or double exponential function to determine the deactivation time constant(s).
-
Fit the decay of the current during the prolonged glutamate pulse to determine the desensitization time constant(s) and the steady-state current.
-
Plot the potentiation of the glutamate-evoked current as a function of this compound concentration and fit with a sigmoidal dose-response curve to determine the EC50.
-
Conclusion
This compound represents a well-characterized "low-impact" positive allosteric modulator of AMPA receptors. Its mechanism of action, centered on the stabilization of the glutamate-bound closed-cleft conformation of the ligand-binding domain, leads to a slowing of deactivation and a moderate reduction in desensitization. These kinetic effects result in an overall potentiation of AMPA receptor-mediated synaptic transmission. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the discovery of novel AMPA receptor modulators with refined therapeutic profiles. Further research is warranted to fully elucidate the quantitative effects of this compound on specific AMPA receptor subunit combinations and to translate its promising preclinical profile into clinical efficacy.
References
- 1. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Structure and organization of heteromeric AMPA-type glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA Receptor Positive Allosteric Modulators: Potential for the Treatment of Neuropsychiatric and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (this compound): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Architecture and subunit arrangement of native AMPA receptors elucidated by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
Farampator: An In-depth Technical Guide to a Positive Allosteric Modulator of AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farampator (CX-691, ORG-24448) is a piperidine (B6355638) derivative and a member of the ampakine class of drugs, which act as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By binding to an allosteric site on the AMPA receptor, this compound potentiates glutamate-mediated excitatory neurotransmission. Classified as a "low-impact" ampakine, it moderately offsets receptor desensitization without significantly altering the binding affinity of AMPA receptor agonists. This characteristic is thought to contribute to a potentially favorable safety profile, reducing the risk of excitotoxicity and seizures associated with high-impact AMPA receptor potentiators. This compound has been investigated for its potential therapeutic effects in cognitive disorders, including schizophrenia and Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols for its characterization, and a review of its clinical development.
Introduction
The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. Positive allosteric modulators of the AMPA receptor, such as this compound, offer a nuanced approach to enhancing glutamatergic signaling. Unlike direct agonists, PAMs only potentiate the receptor's response in the presence of the endogenous ligand, glutamate (B1630785), thereby preserving the temporal and spatial dynamics of synaptic transmission.
This compound was developed with the aim of improving cognitive function in conditions where glutamatergic signaling is compromised. Its classification as a low-impact ampakine suggests a mechanism that enhances synaptic plasticity without inducing the adverse effects associated with excessive receptor activation. This document serves as a technical resource for researchers and drug development professionals, providing detailed information on the pharmacological properties and experimental investigation of this compound.
Chemical and Physical Properties
This compound is a synthetic small molecule with the following chemical properties:
| Property | Value |
| IUPAC Name | (Benzofuran-5-yl)(piperidin-1-yl)methanone |
| Other Names | CX-691, ORG-24448 |
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.27 g/mol |
| CAS Number | 211735-76-1 |
| SMILES | O=C(N1CCCCC1)c2ccc3occc3c2 |
| Appearance | White to off-white solid |
Mechanism of Action
This compound functions as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor that is distinct from the glutamate binding site. This binding event induces a conformational change that enhances the receptor's response to glutamate.
The primary mechanism of action of this compound involves the modulation of two key kinetic properties of the AMPA receptor:
-
Deactivation: this compound slows the rate at which the ion channel closes after glutamate dissociates from the receptor, thereby prolonging the excitatory postsynaptic current (EPSC).
-
Desensitization: this compound moderately reduces the rate and extent of receptor desensitization, a process where the receptor becomes unresponsive to glutamate despite its continued presence.
As a "low-impact" ampakine, the effect of this compound on desensitization is less pronounced than that of "high-impact" ampakines. This is believed to be a key factor in its improved safety profile, as it is less likely to lead to the excessive calcium influx and excitotoxicity that can be caused by prolonged receptor activation.
Signaling Pathway
The potentiation of AMPA receptor activity by this compound leads to an increase in intracellular calcium levels, which can trigger a cascade of downstream signaling events. One of the key pathways implicated in the effects of ampakines is the activation of brain-derived neurotrophic factor (BDNF) signaling. Increased neuronal activity resulting from AMPA receptor potentiation can lead to the release of BDNF, which in turn can promote synaptic plasticity, neurogenesis, and cell survival.
This compound's potentiation of AMPA receptor signaling cascade.
Quantitative Pharmacological Data
Quantitative data on the binding affinity and in vitro potency of this compound are not extensively available in the public domain. The following tables summarize the available information and provide comparative data for other relevant ampakines.
In Vitro Potency
| Compound | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| This compound (CX-691) | Electrophysiology | Rat Hippocampal Slices | Potentiation of AMPA-mediated currents | More potent than CX516, CX614, and CX546 in abrogating amphetamine-stimulated locomotor activity[1] | [1] |
| This compound (CX-691) | Electrophysiology | Hippocampal patches | Desensitization | Moderately offsets desensitization[1] | [1] |
| CX516 (Low-Impact) | Electrophysiology | Cortical Neurons | EC₅₀ (Potentiation) | ~150 µM | N/A |
| CX614 (High-Impact) | Electrophysiology | Cortical Neurons | EC₅₀ (Potentiation) | ~10 µM | N/A |
Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Parameter | Value | Reference |
| This compound (CX-691) | N/A | N/A | Ki / Kd | Not Available | N/A |
| AMPA | [³H]AMPA | Rat Brain Membranes | Kd (high affinity) | ~5 nM | N/A |
| AMPA | [³H]AMPA | Rat Brain Membranes | Kd (low affinity) | ~50 nM | N/A |
Note: Direct binding affinity data (Ki or Kd) for this compound to the AMPA receptor are not available in the public literature. Low-impact ampakines are generally characterized by not significantly altering agonist binding affinity.[1]
Pharmacokinetic Data
Preclinical Pharmacokinetics
| Species | Route | Dose | Cmax | Tmax | t½ | Bioavailability | Reference |
| Rat | Oral | N/A | N/A | N/A | N/A | Penetrates the blood-brain barrier[1] | [1] |
| Mouse | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Dog | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
Note: Comprehensive preclinical pharmacokinetic parameters for this compound are not publicly available.
Human Pharmacokinetics
| Population | Route | Dose | Cmax | Tmax | t½ | Reference |
| Healthy Elderly Volunteers | Oral | 500 mg | N/A | ~1 hour[2] | N/A | [2] |
Note: A clinical study in healthy elderly volunteers indicated that testing was conducted around the time of maximum plasma concentration (Tmax), which was approximately 1 hour post-dose.[2] Specific values for Cmax and half-life (t½) were not reported.
Clinical Studies
This compound has been investigated in clinical trials for its potential to treat cognitive impairment in schizophrenia and Alzheimer's disease.
Healthy Volunteers
A study in healthy elderly volunteers demonstrated that a single 500 mg dose of this compound improved performance on tasks of short-term memory and information processing.[2] However, it appeared to impair episodic memory.[2] Side effects included headache, somnolence, and nausea, which were associated with higher plasma concentrations of the drug.[2]
Schizophrenia
Preclinical studies suggested that this compound might have antipsychotic-like effects and could ameliorate cognitive deficits associated with schizophrenia.[1] However, the development for this indication was discontinued.
Alzheimer's Disease
This compound was also investigated for the treatment of cognitive deficits in Alzheimer's disease, but its development was ultimately terminated, reportedly due to concerns about cardiac toxicity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize positive allosteric modulators of AMPA receptors like this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the potentiation of AMPA receptor-mediated currents by a test compound in cultured neurons or brain slices.
Objective: To determine the effect of this compound on the amplitude, deactivation, and desensitization of glutamate-evoked currents.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 120 Cs-gluconate, 10 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, pH 7.2.
-
Agonist solution: External solution containing a known concentration of glutamate (e.g., 1 mM).
-
Test compound solution: External solution containing the desired concentration of this compound.
-
Patch pipettes (3-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
Rapid solution exchange system.
Procedure:
-
Prepare cultured neurons or acute brain slices.
-
Place the preparation in the recording chamber and perfuse with external solution.
-
Establish a whole-cell recording from a target neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Deactivation kinetics:
-
Apply a brief pulse of glutamate (e.g., 1 ms) to elicit an EPSC.
-
Record the decay of the current after the removal of glutamate.
-
Perfuse the cell with the this compound solution for 2-5 minutes.
-
Apply the same brief pulse of glutamate in the presence of this compound and record the current.
-
-
Desensitization kinetics:
-
Apply a prolonged pulse of glutamate (e.g., 200 ms) to induce receptor desensitization.
-
Record the decay of the current during the glutamate application.
-
Perfuse the cell with the this compound solution.
-
Apply the same prolonged pulse of glutamate in the presence of this compound and record the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the EPSCs in the absence and presence of this compound to determine the degree of potentiation.
-
Fit the decay phase of the deactivating currents to an exponential function to determine the deactivation time constant (τ_deact).
-
Fit the decay phase of the desensitizing currents to an exponential function to determine the desensitization time constant (τ_des) and the steady-state current.
-
Workflow for whole-cell patch-clamp electrophysiology.
High-Throughput Screening (HTS) using a Fluorescence-Based Assay
This method allows for the rapid screening of large compound libraries for positive allosteric modulators of AMPA receptors.
Objective: To identify compounds that potentiate glutamate-induced depolarization in a cell line expressing AMPA receptors.
Materials:
-
HEK293 cells stably expressing a specific AMPA receptor subunit combination (e.g., GluA2).
-
Cell culture medium and supplements.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate solution (at a sub-maximal concentration, e.g., EC₂₀).
-
Compound library dissolved in DMSO.
-
Fluorescent imaging plate reader (e.g., FLIPR).
Procedure:
-
Seed HEK293-AMPAR cells into 384-well plates and grow to confluence.
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
Using a robotic liquid handler, add the test compounds from the library to the wells (final concentration typically 1-10 µM).
-
Incubate the plate with the compounds for a short period (e.g., 10-15 minutes).
-
Place the plate in the fluorescence imaging plate reader.
-
Initiate fluorescence reading and establish a baseline.
-
Add the glutamate solution to all wells simultaneously using the plate reader's integrated liquid handler.
-
Continue to monitor the fluorescence signal for a set period.
-
Data Analysis:
-
Calculate the change in fluorescence intensity upon glutamate addition for each well.
-
Compare the fluorescence change in the presence of a test compound to the control wells (glutamate alone).
-
Identify "hits" as compounds that cause a statistically significant increase in the glutamate-evoked fluorescence signal.
-
Workflow for high-throughput screening of AMPA receptor modulators.
Conclusion
This compound is a well-characterized "low-impact" ampakine that has demonstrated the ability to positively modulate AMPA receptor function. Its mechanism of action, primarily through slowing deactivation and moderately offsetting desensitization, offers a potential therapeutic advantage by enhancing synaptic transmission with a reduced risk of excitotoxicity. While preclinical and early clinical studies have shown promise in the context of cognitive enhancement, the development of this compound was ultimately halted. Nevertheless, the study of this compound and other ampakines continues to provide valuable insights into the role of AMPA receptors in health and disease and informs the development of next-generation cognitive enhancers. This technical guide provides a foundational resource for researchers interested in the pharmacology and experimental investigation of this important class of molecules.
References
- 1. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (this compound): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Farampator's Impact on Glutamatergic Synaptic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Farampator (CX-691, ORG-24448) is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, classified as a "low-impact" ampakine. This classification stems from its mechanism of action, which involves modest inhibition of AMPA receptor desensitization without significantly affecting agonist binding affinity. This property is believed to contribute to a lower risk of excitotoxicity and seizures compared to "high-impact" ampakines.
Preclinical and early clinical studies have explored this compound's potential for cognitive enhancement in disorders such as schizophrenia and Alzheimer's disease. While it has demonstrated the ability to improve short-term memory, concerns regarding its impairment of episodic memory and, most critically, cardiac toxicity, led to the termination of its clinical development.
This technical guide provides an in-depth overview of this compound's effects on glutamatergic synaptic transmission, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes.
Mechanism of Action at the Glutamatergic Synapse
This compound exerts its effects by binding to an allosteric site on the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system. This binding event modulates the receptor's response to glutamate (B1630785), the primary excitatory neurotransmitter.
As a low-impact ampakine, this compound's primary mechanism is the reduction of AMPA receptor desensitization. Desensitization is a process where the receptor channel closes despite the continued presence of glutamate, thereby limiting the duration of the synaptic current. By partially inhibiting this process, this compound prolongs the flow of ions through the AMPA receptor channel in response to glutamate release. This leads to an overall enhancement of the postsynaptic response.
Crucially, this compound does not significantly alter the affinity of glutamate for its binding site on the AMPA receptor. This distinguishes it from high-impact ampakines and is thought to be a key factor in its improved safety profile regarding seizure induction.
Quantitative Data
The following tables summarize the available quantitative data on this compound's pharmacology and pharmacokinetics. It is important to note that comprehensive public data, particularly from preclinical dose-response studies and detailed human pharmacokinetic trials, is limited.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species/System | Notes |
| EC50 (for potentiation of glutamate-induced steady-state currents) | 14 µM | - | This value represents the concentration of this compound required to produce half of its maximal effect in potentiating AMPA receptor currents.[1] |
| Binding Affinity (Ki or IC50) | Not Publicly Available | - | Specific binding affinity data for this compound to AMPA receptors or their subunits are not readily found in public literature. |
Table 2: In Vivo Pharmacokinetics of this compound
| Parameter | Value | Species | Route of Administration | Dose | Notes |
| Tmax | ~1 hour | Human | Oral | 500 mg | Time to reach maximum plasma concentration in healthy elderly volunteers.[2] |
| Cmax | Not Publicly Available | Human | Oral | 500 mg | - |
| Half-life (t1/2) | Not Publicly Available | Human | Oral | 500 mg | - |
| Oral Bioavailability | Not Publicly Available | - | - | - | - |
| Brain-to-Plasma Ratio | Penetrates the blood-brain barrier | Rat | - | - | Qualitative assessment; specific ratio not publicly available. |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the effect of this compound on AMPA receptor-mediated currents in individual neurons.
-
Cell Preparation: Primary neuronal cultures (e.g., from rat hippocampus) or brain slices are prepared.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance "giga-seal" with the cell membrane of a neuron. The membrane patch under the pipette tip is then ruptured to allow electrical access to the whole cell.
-
Voltage Clamp: The neuron's membrane potential is held at a constant voltage (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).
-
Drug Application: A baseline of AMPA receptor-mediated currents is established by applying glutamate or by stimulating presynaptic inputs. This compound is then applied to the bath solution at varying concentrations.
-
Data Analysis: The amplitude, decay time constant, and steady-state component of the AMPA receptor currents are measured before and after this compound application to quantify its potentiating effect.
Radial Arm Maze (RAM) for Spatial Memory Assessment
The RAM task is used to evaluate spatial working and reference memory in rodents.
-
Apparatus: An elevated maze with multiple arms (typically 8) radiating from a central platform. A food reward can be placed at the end of some or all arms.
-
Habituation: Animals are familiarized with the maze over several days.
-
Procedure (Win-Shift Task):
-
Training Phase: A subset of arms is baited with a food reward. The animal is placed on the central platform and allowed to explore the maze and retrieve the rewards.
-
Delay: A retention interval is imposed.
-
Test Phase: The animal is returned to the maze, and the number of entries into previously visited (working memory error) and never-baited arms (reference memory error) is recorded.
-
-
Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally or orally) at a specified time before the training or test phase.
-
Data Analysis: The number of errors and the latency to complete the task are compared between drug-treated and control groups.
Novel Object Recognition (NOR) for Recognition Memory
The NOR test assesses an animal's ability to recognize a familiar object versus a novel one.
-
Apparatus: An open-field arena.
-
Habituation: The animal is allowed to explore the empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Delay: A retention interval is imposed.
-
Test Phase: One of the familiar objects is replaced with a novel object. The time the animal spends exploring each object is recorded.
-
Drug Administration: this compound or vehicle is administered before the familiarization phase or before the test phase.
-
Data Analysis: A discrimination index is calculated based on the time spent exploring the novel object versus the familiar object. A higher index in the drug-treated group suggests enhanced recognition memory.
Downstream Signaling Pathways
The potentiation of AMPA receptor activity by this compound is expected to influence downstream intracellular signaling cascades that are crucial for synaptic plasticity and neuronal function. While direct studies on this compound's effects on these pathways are limited, modulation of AMPA receptors is known to impact the following:
-
Brain-Derived Neurotrophic Factor (BDNF): Enhanced AMPA receptor activity can lead to an increase in the expression and release of BDNF, a neurotrophin vital for neuronal survival, growth, and synaptic plasticity.
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Activation of AMPA receptors can trigger the MAPK/ERK signaling cascade, which is involved in a wide range of cellular processes, including gene expression and synaptic plasticity.
-
cAMP Response Element-Binding Protein (CREB): Both the BDNF and MAPK/ERK pathways can converge on the phosphorylation and activation of CREB, a transcription factor that regulates the expression of genes involved in long-term memory formation.
Cardiotoxicity
The clinical development of this compound was halted due to concerns about cardiac toxicity. The precise molecular mechanisms underlying this cardiotoxicity have not been extensively detailed in publicly available literature. However, potential mechanisms for drug-induced cardiotoxicity can involve:
-
Off-target effects: this compound may interact with other receptors or ion channels in cardiac tissue.
-
Disruption of cellular processes: The drug could interfere with mitochondrial function, calcium homeostasis, or induce oxidative stress in cardiomyocytes.
Further investigation would be required to elucidate the specific pathway through which this compound exerts its cardiotoxic effects.
Conclusion
This compound, as a low-impact ampakine, represents a pharmacological approach to enhancing glutamatergic transmission with a potentially improved safety profile over earlier AMPA receptor modulators. While it has shown pro-cognitive effects, its development was ultimately unsuccessful due to a challenging therapeutic window and significant safety concerns, particularly cardiotoxicity. The information compiled in this guide provides a technical overview of this compound's mechanism of action and its effects on synaptic function, highlighting both its therapeutic potential and the liabilities that led to its discontinuation. The study of this compound and other ampakines continues to provide valuable insights into the complex role of AMPA receptors in cognition and disease.
References
The Ampakine Farampator: A Technical Guide to its Chemical Structure, Synthesis, and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farampator (developmental codes: CX-691, ORG-24448) is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As an ampakine, it enhances glutamatergic neurotransmission by binding to AMPA receptors and slowing their deactivation and desensitization, thereby potentiating ionic currents in response to glutamate (B1630785).[3][4] This mechanism has positioned this compound as a compound of interest for investigating cognitive enhancement and for its potential therapeutic applications in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[2] This technical guide provides a detailed overview of this compound's chemical properties, a step-by-step synthesis protocol, and methodologies for its in vitro characterization.
Chemical Structure and Properties
This compound is a benzoxadiazole derivative with a piperidinyl-methanone substituent. Its chemical and physical properties are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (2,1,3-Benzoxadiazol-5-yl)(piperidin-1-yl)methanone |
| CAS Number | 211735-76-1 |
| Molecular Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
| SMILES | O=C(N1CCCCC1)c2cc3nonc3c2 |
| InChI | InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2 |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the preparation of a key intermediate, 2,1,3-benzoxadiazole-5-carboxylic acid, followed by its coupling with piperidine (B6355638).
Synthesis Pathway
Caption: Synthetic pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 2,1,3-Benzoxadiazole-5-carboxylic acid
This procedure is adapted from known methods for the synthesis of benzoxadiazole derivatives.
-
Oxidative Cyclization:
-
Dissolve 4-amino-3-nitrobenzoic acid in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent (e.g., sodium hypochlorite) dropwise at a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product, 2,1,3-benzoxadiazole-5-carboxylic acid N-oxide.
-
Purify the intermediate by recrystallization or column chromatography.
-
-
Reduction:
-
Dissolve the 2,1,3-benzoxadiazole-5-carboxylic acid N-oxide intermediate in an appropriate solvent (e.g., ethanol).
-
Add a reducing agent, such as triethyl phosphite, and reflux the mixture.
-
Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting 2,1,3-benzoxadiazole-5-carboxylic acid by extraction and recrystallization.
-
Step 2: Amide Coupling to form this compound
This is a standard amide bond formation reaction.
-
Activation of the Carboxylic Acid:
-
Dissolve 2,1,3-benzoxadiazole-5-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide).
-
Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) or a carbodiimide (B86325) (e.g., DCC or EDC) along with an activating agent (e.g., HOBt).
-
Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
-
-
Coupling with Piperidine:
-
To the solution containing the activated carboxylic acid, add piperidine and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate it, and purify the crude this compound by column chromatography or recrystallization.
-
In Vitro Characterization of this compound
The primary in vitro method to characterize the activity of this compound is whole-cell patch-clamp electrophysiology on neurons or cell lines expressing AMPA receptors.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is a generalized procedure based on standard electrophysiological techniques.
-
Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293 cells) stably or transiently expressing the desired AMPA receptor subunits.
-
Plate the cells on coverslips suitable for microscopy and electrophysiological recording.
-
-
Solutions:
-
External Solution (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂ (pH 7.4).
-
Internal Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 0.4 CaCl₂, adjusted to pH 7.3 with KOH. ATP and GTP can be included to maintain cell health.
-
-
Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Under visual guidance, approach a target cell with the recording pipette and apply gentle positive pressure.
-
Upon contacting the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 to -70 mV.
-
-
Experimental Paradigm:
-
Obtain a stable baseline recording of AMPA receptor-mediated currents. These can be spontaneous excitatory postsynaptic currents (sEPSCs), miniature EPSCs (mEPSCs, in the presence of tetrodotoxin), or currents evoked by local application of glutamate or an AMPA receptor agonist.
-
Bath apply this compound at various concentrations to the external solution.
-
Record the changes in the amplitude, frequency, and kinetics (rise time and decay time) of the AMPA receptor-mediated currents.
-
A washout period, where the drug is removed from the perfusion solution, should be performed to check for reversibility of the effect.
-
Data Analysis
-
Analyze the recorded currents using appropriate software (e.g., pCLAMP, AxoGraph).
-
Measure the peak amplitude, decay time constant, and frequency of synaptic events before, during, and after this compound application.
-
Construct dose-response curves to determine the EC₅₀ of this compound's potentiation effect.
Signaling Pathways Modulated by this compound
This compound, as a positive allosteric modulator of AMPA receptors, influences downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory. The enhanced influx of Na⁺ and Ca²⁺ through the AMPA receptor channel upon this compound binding initiates a cascade of intracellular events.
Caption: Downstream signaling pathways affected by this compound.
Conclusion
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and in vitro characterization of this compound. The detailed protocols and pathway diagrams serve as a valuable resource for researchers in the fields of neuroscience and drug development who are investigating the therapeutic potential of AMPA receptor modulators. The methodologies outlined here can be adapted and expanded upon for further preclinical and clinical research into this compound and other related compounds.
References
Preclinical Profile of Farampator: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farampator, also known as CX-691 and ORG-24448, is a second-generation ampakine that acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] By potentiating glutamatergic neurotransmission, this compound has been investigated for its therapeutic potential in treating cognitive deficits associated with neurological and psychiatric conditions such as Alzheimer's disease and schizophrenia.[3] Ampakines enhance synaptic plasticity, a fundamental mechanism for learning and memory, by slowing the deactivation and desensitization of AMPA receptors.[4] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various animal models, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to an allosteric site on the AMPA receptor, which enhances the receptor's response to its endogenous ligand, glutamate. This potentiation of AMPA receptor function leads to an increased influx of sodium and calcium ions into the postsynaptic neuron, resulting in enhanced synaptic transmission and plasticity.[4] A key downstream effect of sustained AMPA receptor activation is the increased synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[5] BDNF, in turn, activates its receptor, Tropomyosin receptor kinase B (TrkB), initiating signaling cascades, including the mTOR pathway, that are crucial for long-term potentiation (LTP), synaptogenesis, and neuronal survival.[6][7]
Preclinical Studies in Animal Models of Alzheimer's Disease
This compound has been evaluated in a rat model of Alzheimer's disease induced by the intra-hippocampal injection of amyloid-beta 1-42 (Aβ1-42), which is known to cause cognitive deficits.[8]
Quantitative Data Summary
| Animal Model | Treatment | Dosage | Administration Route | Key Findings | Reference |
| Aβ1-42-induced Alzheimer's rat model | This compound (CX691) | 0.3 mg/kg (twice daily for 10 days) | Oral | Significantly improved spatial learning and memory in the Morris water maze; Significantly increased hippocampal BDNF protein levels. | [8][9] |
| Aβ1-42-induced Alzheimer's rat model | This compound (CX691) | 0.03 mg/kg (twice daily for 10 days) | Oral | No significant improvement in spatial learning or memory; No significant increase in hippocampal BDNF protein levels. | [8][9] |
Experimental Protocols
Amyloid-Beta Induced Alzheimer's Rat Model and Morris Water Maze
The experimental workflow for evaluating this compound in this model involves several key stages, from disease induction to behavioral assessment and biochemical analysis.
-
Animal Model: Male Wistar rats (250-300 g) are typically used. Alzheimer's-like pathology is induced by microinjecting amyloid-beta 1-42 (Aβ1-42) into the hippocampus.[8]
-
Drug Administration: this compound is administered orally, twice a day for 10 consecutive days, at doses of 0.03 mg/kg or 0.3 mg/kg.[8]
-
Morris Water Maze (MWM) Protocol:
-
Apparatus: A circular pool (typically 150 cm in diameter) is filled with water made opaque. A hidden platform is submerged 1 cm below the water surface in one of the four quadrants.[10][11]
-
Acquisition Phase: Rats undergo a series of trials (e.g., 4 trials per day for 4 days) to learn the location of the hidden platform using distal cues in the room. The time taken to find the platform (escape latency) is recorded.[9][12]
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.[10]
-
-
Biochemical Analysis: Following behavioral testing, hippocampal tissue is collected to measure the protein expression of Brain-Derived Neurotrophic Factor (BDNF) using an ELISA test.[8]
Preclinical Studies in Animal Models of Schizophrenia
This compound has also been investigated for its potential antipsychotic and pro-cognitive effects in rodent models relevant to schizophrenia.
Quantitative Data Summary
| Animal Model | Treatment | Dosage | Administration Route | Key Findings | Reference |
| Amphetamine-stimulated Sprague Dawley rats | This compound (CX691) | Not specified | Not specified | More potent than CX516, CX614, and CX546 in reducing amphetamine-stimulated locomotor activity. | [13] |
| Rats | This compound (CX691) | Not specified | Not specified | Enhanced performance in the eight-arm radial maze, a test of spatial working memory. | [13] |
| Rats | This compound (CX691) | Supratherapeutic doses | Not specified | Devoid of cataleptic activity, unlike typical antipsychotics like haloperidol. | [13] |
Experimental Protocols
Amphetamine-Induced Hyperactivity
This model is used to assess the potential antipsychotic properties of a compound by measuring its ability to counteract the stimulant-induced increase in movement, which is considered a model of psychosis-like symptoms.
-
Animals: Sprague Dawley rats are commonly used.[13]
-
Apparatus: Locomotor activity is measured in an open-field apparatus, often a plexiglass box equipped with infrared beams to automatically track movement.[13]
-
Procedure:
-
Habituation: Rats are habituated to the testing boxes for a period (e.g., 30-60 minutes) over several days.[13]
-
Baseline Activity: On the test day, baseline locomotor activity is recorded for a set duration (e.g., 30 minutes).[13]
-
Drug Administration: Rats are administered the test compound (this compound) or vehicle, followed by an injection of d-amphetamine (e.g., 1.0 mg/kg).[2]
-
Post-Injection Monitoring: Locomotor activity (e.g., distance traveled, rearing) is recorded for an extended period (e.g., 60-90 minutes) after the amphetamine injection. A reduction in the amphetamine-induced hyperactivity suggests antipsychotic-like effects.[13]
-
Eight-Arm Radial Maze
This task assesses spatial working and reference memory, cognitive domains often impaired in schizophrenia.
-
Apparatus: The maze consists of a central platform with eight arms radiating outwards. A food reward can be placed at the end of some or all arms.[14][15]
-
Procedure:
-
Habituation and Training: Rats are typically food-restricted to increase motivation and are habituated to the maze. They are then trained to find food rewards in the arms.
-
Testing: The rat is placed on the central platform and allowed to explore the arms.
-
Working Memory Assessment: This is evaluated by the rat's ability to visit each baited arm only once. Re-entry into an arm that has already been visited and the reward consumed is counted as a working memory error.[15][16]
-
Reference Memory Assessment: If only a subset of arms is consistently baited across trials, entries into the never-baited arms are recorded as reference memory errors.[15]
-
Conclusion
Preclinical studies in animal models demonstrate that this compound (CX691) is a potent AMPA receptor modulator with pro-cognitive and potential antipsychotic-like effects. In a rat model of Alzheimer's disease, this compound improved spatial learning and memory and increased levels of the neurotrophin BDNF in the hippocampus.[8][9] In models relevant to schizophrenia, it reduced amphetamine-induced hyperactivity and enhanced spatial working memory without inducing catalepsy, a side effect of some traditional antipsychotics.[13] These findings underscore the therapeutic potential of this compound for treating cognitive impairments in complex neuropsychiatric disorders. Further research, including studies in transgenic animal models, is warranted to fully elucidate its efficacy and mechanism of action.
References
- 1. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transgenic mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ampakines cause sustained increases in BDNF signaling at excitatory synapses without changes in AMPA receptor subunit expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. noldus.com [noldus.com]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. b-neuro.com [b-neuro.com]
- 14. 8-Arm Radial Maze for rats or mice, optimized for Videotracking | Animalab [animalab.eu]
- 15. Radial arm maze - Wikipedia [en.wikipedia.org]
- 16. 8-arm Radial Maze - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
Farampator's Impact on Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farampator (CX-516, Org 24448) is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to the ampakine class of drugs. By binding to an allosteric site on the AMPA receptor, this compound slows the receptor's deactivation and desensitization, thereby enhancing glutamatergic neurotransmission. This modulation is of significant interest in neuroscience research and drug development due to the central role of AMPA receptors in synaptic plasticity, particularly long-term potentiation (LTP). LTP, a persistent strengthening of synapses, is widely considered a primary cellular mechanism underlying learning and memory. This technical guide provides an in-depth analysis of this compound's impact on LTP, detailing the underlying molecular mechanisms, experimental protocols for its investigation, and quantitative data from relevant studies.
Introduction to this compound and Long-Term Potentiation
This compound is a piperidine (B6355638) derivative that enhances the function of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] Unlike direct agonists, this compound does not activate AMPA receptors on its own but rather potentiates the effect of the endogenous ligand, glutamate (B1630785). This potentiation is achieved by stabilizing the glutamate-bound conformation of the receptor, leading to a prolonged ion channel opening and increased cation influx (Na+ and Ca2+).
Long-term potentiation is a form of synaptic plasticity characterized by a long-lasting enhancement of signal transmission between two neurons that results from stimulating them synchronously.[2] It is most robustly studied at the Schaffer collateral-CA1 synapse in the hippocampus. The induction of LTP is typically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors, which triggers a cascade of intracellular signaling events leading to an increase in the number and function of postsynaptic AMPA receptors. Given this compound's mechanism of action, it is hypothesized to facilitate the induction and expression of LTP, thereby enhancing cognitive functions reliant on this form of synaptic plasticity.
Quantitative Data on this compound's Impact on LTP
| Parameter | Expected Effect of this compound | Rationale |
| LTP Magnitude (fEPSP Slope Increase) | Increased potentiation with sub-maximal stimulation | By enhancing AMPA receptor currents, this compound is expected to lower the threshold for LTP induction, leading to a greater potentiation for a given stimulus. |
| LTP Threshold | Lowered | A smaller stimulus intensity or duration would be required to induce LTP in the presence of this compound. |
| AMPA Receptor Deactivation Time | Prolonged | This compound slows the closing of the AMPA receptor channel after glutamate unbinding. |
| AMPA Receptor Desensitization | Reduced | This compound stabilizes the active conformation of the receptor, reducing the rate and extent of desensitization in the continued presence of glutamate. |
Experimental Protocols
The following section details a standard experimental protocol for investigating the effects of this compound on LTP in vitro using hippocampal slices. This methodology is based on established protocols for studying synaptic plasticity.
In Vitro Hippocampal Slice Electrophysiology
Objective: To measure the effect of this compound on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.
-
This compound stock solution (in DMSO) and working solutions in aCSF.
-
Dissection tools, vibratome, and recording chamber.
-
Glass microelectrodes (for recording and stimulation).
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software.
Methodology:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an interface or submerged holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents.
-
Place a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit a response that is 30-40% of the maximal fEPSP slope.
-
-
Drug Application:
-
After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound (or vehicle control).
-
Allow the drug to perfuse for at least 20 minutes before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation for 1 second.
-
-
Post-Induction Recording:
-
Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes after LTP induction to monitor the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the magnitude of LTP between slices treated with this compound and vehicle-treated controls.
-
Signaling Pathways and Molecular Mechanisms
This compound's enhancement of LTP is mediated through its modulation of the AMPA receptor, which in turn influences downstream signaling cascades crucial for synaptic plasticity.
Core LTP Induction Pathway
The canonical pathway for LTP induction involves the activation of NMDA receptors, leading to a calcium influx that activates several protein kinases.
This compound's Modulation of the LTP Pathway
This compound enhances the initial depolarization mediated by AMPA receptors. This stronger and more prolonged depolarization facilitates the removal of the Mg2+ block from NMDA receptors, leading to a greater Ca2+ influx and a more robust activation of downstream signaling molecules like CaMKII, PKA, and PKC. This ultimately results in enhanced AMPA receptor trafficking to the synapse and increased phosphorylation of existing AMPA receptors, both of which contribute to the expression of LTP.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro electrophysiology experiment designed to test the effect of this compound on LTP.
Conclusion
This compound, as a positive allosteric modulator of AMPA receptors, holds significant potential for enhancing long-term potentiation. By amplifying the physiological effects of glutamate, it is poised to lower the threshold for LTP induction and increase its magnitude. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide provide a framework for the continued investigation of this compound and other ampakines as potential cognitive enhancers. Further preclinical studies are warranted to provide direct quantitative evidence of this compound's effects on LTP and to fully elucidate its therapeutic potential for disorders characterized by cognitive deficits.
References
The In Vitro and In Vivo Profile of Farampator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farampator (CX-691, ORG-24448) is a second-generation ampakine, a class of compounds that act as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] AMPA receptors are crucial for mediating fast excitatory synaptic transmission in the central nervous system and are integral to processes of synaptic plasticity, such as long-term potentiation (LTP), which is widely considered a cellular substrate for learning and memory.[3][4] Consequently, this compound and other ampakines have been investigated for their therapeutic potential in treating a range of neurological and psychiatric disorders characterized by compromised AMPA receptor signaling, including schizophrenia, Alzheimer's disease, and ADHD.[5] This technical guide provides an in-depth overview of the in vitro and in vivo pharmacological effects of this compound, detailed experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the AMPA receptor, which is a ligand-gated ion channel. This binding event modulates the receptor's function in the presence of the endogenous agonist, glutamate (B1630785). Specifically, this compound slows the deactivation of the receptor and partially offsets its desensitization, leading to an enhanced and prolonged influx of sodium ions upon glutamate binding. This potentiation of the glutamate-induced current results in a stronger and more sustained depolarization of the postsynaptic neuron, thereby enhancing synaptic transmission.
This compound is classified as a "low-impact" ampakine. This distinction is important because it only moderately offsets receptor desensitization. This characteristic is thought to contribute to a more favorable safety profile, potentially reducing the risk of excitotoxicity and seizure activity that can be associated with "high-impact" ampakines which more strongly inhibit desensitization.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (this compound): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Farampator: An In-depth Technical Guide on its Role in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Farampator (CX-691, ORG-24448) is a low-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has been a subject of significant interest in neuroscience research for its potential to enhance cognitive function and its therapeutic promise in treating neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. By binding to an allosteric site on the AMPA receptor, this compound potentiates glutamate-mediated excitatory neurotransmission. This modulation is thought to underlie its observed effects on synaptic plasticity, including the facilitation of long-term potentiation (LTP), and the enhancement of brain-derived neurotrophic factor (BDNF) expression.
This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in preclinical and clinical research, and detailed experimental protocols. It is intended to serve as a resource for researchers and drug development professionals working in the field of neuroscience. Despite its promising preclinical profile, the clinical development of this compound was terminated, reportedly due to concerns about cardiac toxicity. This guide also addresses the known safety and toxicological data.
Core Mechanism of Action
This compound is classified as a "low-impact" ampakine, which distinguishes it from "high-impact" modulators. This classification is based on its modest effect on slowing the deactivation and desensitization of the AMPA receptor in response to glutamate (B1630785). This nuanced modulation is believed to contribute to a favorable therapeutic window, potentially avoiding the excitotoxicity and seizure risk associated with more potent AMPA receptor activation.
The primary mechanism of this compound involves binding to an allosteric site on the AMPA receptor, a ligand-gated ion channel crucial for fast excitatory synaptic transmission in the central nervous system. This binding event enhances the receptor's response to its endogenous ligand, glutamate. The potentiation of AMPA receptor function by this compound leads to an increased influx of sodium and, in the case of calcium-permeable AMPA receptors, calcium ions into the postsynaptic neuron. This enhanced depolarization is a key factor in the induction and maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory.
Furthermore, the potentiation of AMPA receptor activity by this compound has been shown to increase the expression and release of Brain-Derived Neurotrophic Factor (BDNF)[1]. BDNF, in turn, activates its cognate receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades, including the Extracellular signal-regulated kinase (ERK) pathway. This signaling cascade is critical for promoting neuronal survival, differentiation, and synaptic plasticity.
Data Presentation
Pharmacokinetic Parameters
| Parameter | Species | Dose | Cmax | Tmax | Half-life (t1/2) | AUC | Route | Reference |
| Tmax | Human | 500 mg | - | ~1 hour | - | - | Oral | [2] |
| - | Rat | 0.1-30 mg/kg | - | 4.6-8.5 h | 3.6-5.2 h | - | Oral | [3] |
Note: Comprehensive pharmacokinetic data for this compound is limited in publicly available literature. The table will be updated as more data becomes available.
Preclinical Efficacy Data
| Disease Model | Species | Treatment | Key Findings | Reference |
| Alzheimer's Disease | Rat (Aβ1-42 injection) | This compound (0.3 mg/kg, oral) | Improved spatial learning and memory in the Morris water maze; Increased hippocampal BDNF protein levels. | [1] |
| Schizophrenia | Rat (Amphetamine-induced hyperlocomotion) | This compound (CX691) | More potent than CX516 in reducing amphetamine-stimulated locomotor activity. Synergistically reduces methamphetamine-induced locomotor activity with clozapine (B1669256) and olanzapine. | [4] |
| Cognitive Enhancement | Rat | This compound (CX691) | Enhanced performance in the eight-arm radial maze. | [4] |
Clinical Trial Data
| Study Population | Dose | Key Findings | Side Effects | Reference |
| Healthy Elderly Volunteers | 500 mg (single dose) | Improved short-term memory; Impaired episodic memory. | Headache, somnolence, nausea. | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
This protocol is a generalized procedure for assessing the effect of this compound on AMPA receptor-mediated currents in cultured neurons or brain slices.
Objective: To measure the potentiation of glutamate-evoked currents by this compound.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
This compound stock solution
-
Glutamate solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Preparation: Prepare aCSF and internal solution. Prepare acute brain slices or plate cultured neurons.
-
Recording Setup: Place the brain slice or coverslip with neurons in the recording chamber and perfuse with aCSF. Pull a patch pipette with a resistance of 3-5 MΩ and fill it with internal solution.
-
Cell Targeting: Under microscopic guidance, approach a neuron with the patch pipette and form a gigaseal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential of -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Glutamate Application: Apply a brief pulse of glutamate to evoke a baseline AMPA receptor current.
-
This compound Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound for a predetermined duration.
-
Post-Farampator Recording: While in the presence of this compound, apply the same glutamate pulse and record the potentiated AMPA receptor current.
-
Data Analysis: Measure the amplitude and decay kinetics of the AMPA receptor currents before and after this compound application to quantify the degree of potentiation.
Morris Water Maze for Spatial Learning and Memory
This protocol is a standard procedure for assessing the effects of this compound on spatial learning and memory in rodent models of Alzheimer's disease.
Objective: To evaluate the effect of this compound on spatial learning and memory.
Materials:
-
Circular water tank (1.5-2 m in diameter)
-
Escape platform
-
Water opacifier (e.g., non-toxic white paint)
-
Video tracking system
-
Rodent subjects (e.g., transgenic Alzheimer's model mice)
-
This compound solution for administration
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling for several days prior to the experiment.
-
Pre-training (Visible Platform): For 1-2 days, train the animals to find a visible platform in the water maze. This ensures the animals are not visually impaired and can learn the basic task of escaping the water.
-
Drug Administration: Administer this compound or vehicle to the animals at a specified time before the training trials.
-
Acquisition Phase (Hidden Platform): Over several consecutive days (typically 4-5 days), conduct multiple trials per day where the platform is hidden beneath the surface of the opaque water. The location of the platform remains constant. The starting position of the animal is varied for each trial.
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform from the pool and allow the animal to swim freely for a set duration (e.g., 60 seconds).
-
Data Analysis: The video tracking system records parameters such as escape latency (time to find the platform), path length, swimming speed, and time spent in the target quadrant during the probe trial. Compare the performance of the this compound-treated group with the vehicle-treated group.
Signaling Pathways and Visualizations
This compound's modulation of AMPA receptors initiates a cascade of intracellular signaling events that are believed to be central to its effects on synaptic plasticity and cognitive function. A key pathway involves the interplay between AMPA receptor activation, BDNF signaling, and the ERK and PI3K/Akt/mTOR pathways.
This compound-BDNF-TrkB-ERK Signaling Pathway
Positive modulation of AMPA receptors by this compound enhances neuronal depolarization, leading to an increase in intracellular calcium levels. This calcium influx can trigger the release of BDNF. BDNF then binds to its receptor, TrkB, leading to receptor dimerization and autophosphorylation. Phosphorylated TrkB serves as a docking site for various adaptor proteins, leading to the activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK pathway. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors such as CREB (cAMP response element-binding protein), which in turn promotes the transcription of genes involved in synaptic plasticity and neuronal survival.
Potential Involvement of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is another critical signaling cascade downstream of TrkB activation. Upon BDNF binding, activated TrkB can also recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt (also known as Protein Kinase B). Activated Akt has numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). The activation of the mTOR pathway is known to play a crucial role in protein synthesis, which is essential for the long-lasting changes in synaptic strength that underlie learning and memory. While the direct link between this compound and mTOR activation requires further investigation, the known coupling of TrkB to this pathway suggests its potential involvement in this compound's mechanism of action.
Safety and Toxicology
A significant factor in the discontinuation of this compound's clinical development was the concern over potential cardiac toxicity. While detailed public data is scarce, it has been reported that these concerns were a primary reason for halting its progression[5]. In preclinical drug development, assessment of cardiovascular safety is critical, with a particular focus on the potential for drugs to block the hERG (human Ether-à-go-go-Related Gene) potassium channel. Blockade of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for a potentially fatal cardiac arrhythmia called Torsades de Pointes. Standard preclinical safety evaluations include in vitro hERG assays and in vivo cardiovascular studies in animal models to assess effects on blood pressure, heart rate, and ECG parameters, including the QT interval. The specific findings for this compound in these assays have not been publicly disclosed.
Conclusion and Future Directions
This compound remains a valuable research tool for understanding the role of AMPA receptor modulation in synaptic plasticity and cognition. Its "low-impact" profile offers a more nuanced approach to enhancing glutamatergic signaling compared to more potent activators. The preclinical data demonstrating its efficacy in models of schizophrenia and Alzheimer's disease highlight the therapeutic potential of this mechanism.
However, the reported cardiac safety concerns underscore the challenges in developing AMPA receptor modulators for systemic use. Future research in this area could focus on several key aspects:
-
Structure-Activity Relationship Studies: To design novel ampakines with an improved therapeutic index, separating the desired CNS effects from off-target cardiovascular effects.
-
Targeted Delivery Systems: To enhance the delivery of AMPA receptor modulators to the brain, thereby minimizing systemic exposure and potential side effects.
-
Combination Therapies: Exploring the synergistic effects of low-dose this compound or similar compounds with other therapeutic agents to enhance efficacy while maintaining a favorable safety profile.
References
- 1. An evaluation of hERG current assay performance: Translating preclinical safety studies to clinical QT prolongation. | Semantic Scholar [semanticscholar.org]
- 2. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (this compound): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Farampator: A Technical Guide to a Positive Allosteric Modulator of AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farampator (CX-691) is a potent, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It belongs to the ampakine class of drugs and has been investigated for its potential therapeutic effects in a range of central nervous system (CNS) disorders, including schizophrenia and Alzheimer's disease. This technical guide provides a comprehensive overview of the core physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental methodologies used to characterize this compound.
Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 211735-76-1 | [1][2] |
| Molecular Formula | C₁₂H₁₃N₃O₂ | [1] |
| Molecular Weight | 231.25 g/mol | [2] |
| Synonyms | CX-691, ORG-24448 | [1] |
| Mechanism of Action | Positive Allosteric Modulator of AMPA receptors | [3] |
Mechanism of Action and Signaling Pathways
This compound enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the CNS. Unlike direct agonists, this compound does not activate the receptor on its own but potentiates the effects of the endogenous ligand, glutamate (B1630785). It achieves this by slowing the deactivation and desensitization of the receptor, thereby increasing the overall influx of sodium and calcium ions in response to glutamate binding. This modulation of the AMPA receptor can lead to the potentiation of synaptic plasticity, a cellular mechanism underlying learning and memory.[4][5][6]
The downstream signaling cascades influenced by this compound's modulation of AMPA receptors are complex and integral to neuronal function. Enhanced AMPA receptor activity can lead to:
-
Increased Synaptic Strength: By promoting a greater influx of cations, this compound can strengthen synaptic connections, a process fundamental to long-term potentiation (LTP).[7]
-
Activation of Second Messenger Systems: The influx of calcium through AMPA receptors can trigger various intracellular signaling pathways, including the activation of protein kinases such as CaMKII.
-
Neurotrophin Expression: Positive modulation of AMPA receptors has been linked to increased expression of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival, growth, and synaptic plasticity.[5]
Caption: Simplified signaling pathway of this compound's action.
Key Experimental Data
In Vitro Potency
| Parameter | Value | Cell Type | Assay | Reference |
| EC₅₀ | 14 µM | - | Increase of glutamate-induced steady state currents | [3] |
Experimental Protocols
Electrophysiological Characterization (Whole-Cell Patch Clamp)
Objective: To determine the effect of this compound on AMPA receptor-mediated currents in neurons.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices are prepared from rodents.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution typically contains physiological concentrations of ions, and the intracellular solution in the recording pipette contains a potassium-based solution.
-
Drug Application: Glutamate, the AMPA receptor agonist, is applied to the neuron to evoke an inward current. This compound is then co-applied with glutamate to assess its modulatory effect.
-
Data Analysis: The amplitude, rise time, and decay kinetics of the AMPA receptor-mediated currents are measured in the absence and presence of this compound. An increase in the current amplitude and/or a slowing of the decay kinetics indicates positive allosteric modulation.
Caption: Workflow for electrophysiological characterization.
Preclinical In Vivo Assessment of Cognitive Enhancement
Objective: To evaluate the pro-cognitive effects of this compound in animal models.
Methodology:
-
Animal Model: Rodent models of cognitive impairment are often used, such as scopolamine-induced amnesia or aged animals.
-
Drug Administration: this compound is administered orally or via intraperitoneal injection at various doses prior to behavioral testing.
-
Behavioral Tasks: A battery of behavioral tests is employed to assess different cognitive domains:
-
Novel Object Recognition: To assess learning and memory.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Radial Arm Maze: To test spatial working memory.[8]
-
-
Data Analysis: Performance in the behavioral tasks (e.g., time spent exploring a novel object, latency to find a hidden platform) is compared between this compound-treated and vehicle-treated animals. A significant improvement in performance in the this compound group suggests pro-cognitive effects.
Clinical Trial Protocol for Schizophrenia (Illustrative)
Objective: To assess the efficacy and safety of this compound as an adjunctive treatment for cognitive impairment associated with schizophrenia.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
-
Patient Population: Patients with a confirmed diagnosis of schizophrenia and evidence of cognitive deficits.
-
Treatment: Patients are randomized to receive either this compound (e.g., 500 mg, as used in a study on healthy elderly volunteers) or a placebo, in addition to their standard antipsychotic medication, for a specified duration (e.g., 12 weeks).[7]
-
Outcome Measures:
-
Primary: Change from baseline in a composite score of a cognitive battery (e.g., MATRICS Consensus Cognitive Battery).
-
Secondary: Changes in negative and positive symptoms (e.g., assessed by the Positive and Negative Syndrome Scale - PANSS), and measures of functional outcome.
-
-
Safety and Tolerability: Assessed through monitoring of adverse events, vital signs, and laboratory tests.
Caption: Illustrative workflow for a clinical trial.
Conclusion
This compound is a well-characterized positive allosteric modulator of the AMPA receptor with demonstrated pro-cognitive effects in preclinical models. While its clinical development has faced challenges, the study of this compound and similar molecules continues to provide valuable insights into the therapeutic potential of targeting the glutamatergic system for the treatment of CNS disorders. The experimental approaches outlined in this guide represent the foundational methodologies for the evaluation of novel AMPA receptor modulators.
References
- 1. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (this compound): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. expert reaction to study of mechanism for cognitive enhancement in rats, as published in PLoS Biology | Science Media Centre [sciencemediacentre.org]
- 6. Frontiers | Pharmacological enhancement of memory or cognition in normal subjects [frontiersin.org]
- 7. Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology [moleculardevices.com]
- 8. Enhancing Associative Learning in Rats With a Computationally Designed Training Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Farampator in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farampator (CX691, ORG-24448) is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As an "ampakine," it enhances glutamatergic neurotransmission by slowing the deactivation and desensitization of AMPA receptors. This mechanism is believed to bolster synaptic plasticity, particularly long-term potentiation (LTP), which is a key cellular correlate of learning and memory.[1][2][3] Consequently, this compound and other ampakines have been extensively investigated in preclinical rodent models for their potential as cognitive enhancers and for the treatment of various neuropsychiatric and neurological disorders.
These application notes provide a comprehensive overview of this compound dosage and administration in rodent studies, summarizing quantitative data from published literature and detailing relevant experimental protocols.
Data Presentation: Dosage and Administration of this compound and Other AMPA Modulators
The following tables summarize dosages and administration routes for this compound and other representative AMPA receptor positive modulators used in rodent research. This comparative data is essential for designing new experiments and interpreting results.
Table 1: this compound (CX691) Administration in Rodent Studies
| Rodent Species | Dosage (mg/kg) | Route of Administration | Study Focus | Key Findings |
| Rat | Not specified | Not specified | Pro-cognitive effects | Evaluation of pro-cognitive properties in rats.[4] |
| Rat | 10 | Oral | Cognitive Enhancement | Enhanced performance in a social recognition task. |
| Rat | 3 & 10 | Oral | Cognitive Enhancement | Improved learning and spatial memory in the Morris water maze.[5] |
Table 2: Administration of Other Key AMPA Modulators in Rodent Studies
| Compound | Rodent Species | Dosage (mg/kg) | Route of Administration | Study Focus | Key Findings |
| CX717 | Rat (Sprague-Dawley) | 2 | Not specified | Synaptic Plasticity | Increased synaptic transmission and enhanced LTP induction.[5] |
| CX1739 | Rat | 0.03 - 18 | Not specified | Cognitive Enhancement | Dose-dependently enhanced LTP and improved memory in multiple behavioral tests.[5] |
| S 47445 | Mouse | 10 | Oral (single dose) | Synaptic Plasticity | Significantly increased LTP in the hippocampus of young mice.[6] |
| S 47445 | Mouse | 10 | Oral (chronic) | Age-related Deficits | Counteracted age-related deficits in LTP and preserved synaptic structure.[6] |
| PIMSD | Mouse (C57BL/6J) | 1 | Subcutaneous (SC) | Pharmacokinetics | Reached peak plasma concentration (~2µM) within 30 minutes.[7][8] |
| PIMSD | Mouse (C57BL/6J) | 3 | Subcutaneous (SC) | Cognitive Enhancement | Partially reversed scopolamine-induced spatial learning impairment.[7][8] |
| ORG-26576 | Rat | 3 & 10 (twice daily) | Not specified | Cognitive Enhancement | Significantly improved early learning and spatial memory retrieval.[5] |
| CX929 | Mouse | 5 | Intraperitoneal (IP) | Neurodevelopmental Disorder | Used in a mouse model of Angelman Syndrome.[3] |
| S18986 | Rodents | 0.1 & 1.0 | Not specified (chronic, 4 months) | Aging | Chronic treatment protected specific neurons and reduced microglia activation in aged rodents.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for common procedures in rodent studies involving this compound.
Protocol 1: Oral Gavage Administration in Rats
Oral gavage is a standard method for ensuring precise oral dosing.[9][10]
1. Animal Preparation:
-
Species/Strain: Sprague-Dawley or Wistar rats.
-
Acclimatization: Animals should be housed in a controlled environment (12:12 light-dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Handling: Handle animals for several days leading up to the experiment to reduce stress associated with the gavage procedure.[10]
2. This compound Formulation:
-
Vehicle: Prepare a vehicle solution appropriate for the compound's solubility (e.g., 0.5% methylcellulose (B11928114) in sterile water, or 5% Tween 80 in saline).
-
Preparation: Weigh the required amount of this compound and suspend or dissolve it in the chosen vehicle to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 250g rat receiving 2.5 mL). Ensure the solution is homogenous.
3. Administration Procedure:
-
Restraint: Gently but firmly restrain the rat. One common method is to hold the rat's head and thorax, extending the neck to straighten the path to the esophagus.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle (16-18 gauge for adult rats). Measure the needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Insertion: Gently insert the needle into the mouth, passing it over the tongue and down the esophagus. If resistance is met, withdraw and restart. Do not force the needle , as this can cause tracheal damage.
-
Injection: Once the needle is in place, slowly administer the solution.
-
Post-Administration: Carefully withdraw the needle and return the animal to its home cage. Monitor the animal for any signs of distress.
Protocol 2: Intraperitoneal (IP) Injection in Mice
IP injection is a common parenteral route for systemic drug delivery.[11][12]
1. Animal Preparation:
-
Species/Strain: C57BL/6 or CD-1 mice.
-
Acclimatization: As described in Protocol 1.
2. This compound Formulation:
-
Vehicle: Use a sterile, non-irritating vehicle such as 0.9% sterile saline.
-
Preparation: Dissolve this compound in the vehicle to the final concentration. Ensure the solution is sterile by passing it through a 0.22 µm filter. Warm the solution to room temperature before injection.[12]
3. Administration Procedure:
-
Restraint: Securely restrain the mouse by scruffing the neck and back skin to immobilize the head and body. Position the mouse so its head is tilted downwards. This allows the abdominal organs to shift away from the injection site.
-
Injection Site: The injection should be made into the lower right abdominal quadrant to avoid the cecum and urinary bladder.[10][12]
-
Needle and Syringe: Use a small needle (e.g., 25-27 gauge) attached to a 1 mL syringe.
-
Injection: Insert the needle with the bevel facing up at a 30-40° angle into the identified injection site. Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Volume: Inject the solution slowly. The maximum recommended volume is typically <10 ml/kg.[12]
-
Post-Administration: Withdraw the needle and return the mouse to its home cage. Monitor for any adverse reactions. If repeated daily injections are required, alternate between the left and right lower quadrants.[11]
Protocol 3: Assessment of Cognitive Enhancement (Novel Object Recognition Task)
The Novel Object Recognition (NOR) task is used to assess learning and memory in rodents.
1. Habituation Phase (Day 1):
-
Allow each animal to freely explore an empty, open-field arena (e.g., 50x50x50 cm) for 5-10 minutes. This reduces novelty-induced stress during testing.
2. Familiarization/Training Phase (Day 2):
-
Administer this compound or vehicle at the chosen dose and route (e.g., 10 mg/kg, PO) 30-60 minutes before the trial.
-
Place two identical objects (Object A1, Object A2) in the arena.
-
Place the animal in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent actively exploring each object (sniffing or touching with the nose).
3. Test Phase (Day 3 - Short-term memory) or later (Long-term memory):
-
Administer the same treatment as in the training phase.
-
Replace one of the familiar objects with a novel object (Object B). The arena now contains one familiar object (A) and one novel object (B).
-
Place the animal back in the arena and record the time spent exploring each object for 5 minutes.
-
Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI in the this compound-treated group compared to the vehicle group indicates enhanced memory.
Visualizations
This compound's Mechanism of Action
References
- 1. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of chronic systemic low-impact ampakine treatment on neurotrophin expression in rat brain [ouci.dntb.gov.ua]
- 5. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AMPA receptor positive allosteric modulator S 47445 rescues in vivo CA3-CA1 long-term potentiation and structural synaptic changes in old mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cognitive enhancing effects of an AMPA receptor positive modulator on place learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Farampator Solubility and Vehicle Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Farampator (CX-691, ORG-24448) is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to the ampakine class of drugs.[1][2] It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2][3] As a modulator of AMPA receptors, this compound enhances glutamatergic neurotransmission, a key process in synaptic plasticity, learning, and memory.[4][5] Accurate and reproducible preparation of this compound solutions is critical for both in vitro and in vivo studies to ensure reliable experimental outcomes. These application notes provide detailed information on the solubility of this compound and standardized protocols for the preparation of common vehicles.
Data Presentation: this compound Solubility
The solubility of this compound in various solvents is crucial for the design of experimental protocols. The following table summarizes the known solubility data for this compound.
| Solvent | Concentration | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (432.43 mM) | Ultrasonic assistance may be needed. Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility. | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.81 mM) | Results in a clear solution. | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.81 mM) | Results in a clear solution. | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.81 mM) | Results in a clear solution. Caution is advised if the continuous dosing period exceeds half a month. | [6] |
| 1% Methylcellulose | Vehicle used in rat studies | - | [6] |
Experimental Protocols: Vehicle Preparation
Consistent and accurate vehicle preparation is paramount for obtaining reliable and reproducible results in both preclinical and clinical research. Below are detailed protocols for preparing this compound vehicles for in vitro and in vivo applications.
In Vitro Stock Solution Preparation (100 mg/mL in DMSO)
This high-concentration stock solution is suitable for subsequent dilution in cell culture media or other aqueous buffers for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, place the container in an ultrasonic bath and sonicate until the solution is clear. Gentle heating may also aid dissolution.[6]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.[6]
In Vivo Vehicle Preparation Protocols
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use. The following protocols are based on first preparing a concentrated stock solution in DMSO and then diluting it with co-solvents.
Final Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Protocol (for 1 mL of working solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous. This will result in a final this compound concentration of 2.5 mg/mL.[6]
Final Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)
Protocol (for 1 mL of working solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained. This will result in a final this compound concentration of 2.5 mg/mL.[6]
Final Composition: 10% DMSO, 90% Corn Oil
Protocol (for 1 mL of working solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the corn oil.
-
Mix thoroughly until a clear and uniform suspension is achieved. This will result in a final this compound concentration of 2.5 mg/mL.[6]
Mandatory Visualizations
This compound Vehicle Preparation Workflow
Caption: Workflow for this compound stock and in vivo vehicle preparation.
AMPA Receptor Signaling Pathway
Caption: Simplified AMPA receptor signaling pathway modulated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (this compound): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 5. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Protocol for the Use of Farampator (CX-691) in Cell Culture Experiments
For Research Use Only
Introduction
Farampator (also known as CX-691, ORG-24448, and SCH-900460) is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As an "ampakine," it enhances glutamatergic neurotransmission by potentiating AMPA receptor function without directly activating the receptor itself. This compound is classified as a "low-impact" ampakine, meaning it moderately offsets receptor desensitization, which may reduce the risk of excitotoxicity compared to high-impact ampakines. Its mechanism of action involves binding to an allosteric site on the AMPA receptor, which stabilizes the glutamate-bound conformation, thereby increasing the amplitude and duration of synaptic currents. This modulation of AMPA receptors has implications for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.
This document provides detailed protocols for the preparation and use of this compound in various in vitro cell culture applications, including cell viability assays, neuroprotection assays, and the assessment of downstream signaling pathways such as the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell System | Reference |
| EC₅₀ (Glutamate-induced steady state current) | 14 µM | Not specified | [2] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Incubation Time | Notes |
| Cell Viability (e.g., MTT, Resazurin) | 1 - 100 µM | 24 - 72 hours | Higher concentrations may be cytotoxic. A dose-response curve is recommended. |
| Neuroprotection Assay | 0.1 - 30 µM | Pre-incubation: 1 - 2 hours; Co-incubation: 24 hours | Effective concentration will depend on the nature and severity of the neurotoxic insult. |
| Electrophysiology (Patch Clamp) | 1 - 50 µM | Acute application (minutes) | To assess direct effects on AMPA receptor currents. |
| BDNF Expression (ELISA, Western Blot) | 1 - 20 µM | 24 - 48 hours | Time course experiments are advised to capture peak expression. |
| mTOR Pathway Activation (Western Blot) | 1 - 20 µM | 30 minutes - 24 hours | Effects may be transient; both short and long incubation times should be tested. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 231.25 g/mol ), dissolve 2.31 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Note: For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay
This protocol describes a general method to assess the effect of this compound on the viability of neuronal or other cell types using a resazurin-based assay.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, HT22)
-
Complete cell culture medium
-
96-well clear-bottom black tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a medium-only control (no cells).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Following the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the background fluorescence from the medium-only control.
Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of this compound to protect neuronal cells from glutamate-induced cell death.
Materials:
-
Neuronal cell line (e.g., HT22, primary cortical neurons)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Glutamate (B1630785) solution (e.g., 100 mM in sterile water)
-
Cell viability assay reagents (e.g., resazurin or MTT)
Procedure:
-
Seed cells in a 96-well plate as described in the cell viability assay protocol.
-
Allow cells to attach for 24 hours.
-
Prepare dilutions of this compound in a complete culture medium (e.g., 0.1 µM to 30 µM).
-
Pre-treat the cells by replacing the medium with the this compound dilutions and incubate for 1-2 hours at 37°C.
-
Prepare a glutamate solution in a culture medium to a final concentration that induces approximately 50% cell death (e.g., 5 mM for HT22 cells, to be determined empirically).
-
Add the glutamate solution to the wells already containing this compound. Include control wells with:
-
Vehicle only (no this compound, no glutamate)
-
Glutamate only (no this compound)
-
This compound only (no glutamate)
-
-
Incubate the plate for 24 hours at 37°C.
-
Assess cell viability using a resazurin or MTT assay as described previously.
-
Calculate the percentage of neuroprotection afforded by this compound by comparing the viability of cells treated with this compound and glutamate to those treated with glutamate alone.
Western Blot for Downstream Signaling (BDNF and p-mTOR/mTOR)
This protocol describes the analysis of key proteins in the BDNF and mTOR signaling pathways following this compound treatment.
Materials:
-
Primary neuronal cultures or a suitable neuronal cell line
-
6-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-BDNF, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 1-20 µM) or vehicle control for the specified duration (e.g., 30 minutes for acute mTOR activation, 24-48 hours for BDNF expression).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BDNF, anti-p-mTOR) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
If analyzing phosphorylated proteins, strip the membrane and re-probe for the total protein (e.g., anti-mTOR) and a loading control (e.g., anti-β-actin).
-
Quantify the band intensities using densitometry software.
Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols for Measuring the Effects of Farampator on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP) is a persistent strengthening of synapses that is widely considered a cellular correlate of memory formation.[1] The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory neurotransmission in the central nervous system, plays a crucial role in the expression of LTP.[2][3]
Farampator (CX691, ORG-24448) is a positive allosteric modulator of the AMPA receptor, belonging to the class of drugs known as ampakines. It enhances glutamatergic transmission by slowing the desensitization of the AMPA receptor, thereby increasing the flow of ions in response to the neurotransmitter glutamate.[4] This modulation of AMPA receptor function makes this compound a compound of interest for its potential to enhance cognitive function and synaptic plasticity.
These application notes provide detailed protocols and methodologies for researchers to measure the effects of this compound on synaptic plasticity, with a primary focus on LTP in hippocampal slices.
Mechanism of Action: this compound and Synaptic Plasticity
This compound potentiates synaptic transmission by binding to an allosteric site on the AMPA receptor. This action enhances the receptor's response to glutamate, leading to increased postsynaptic depolarization. During the induction of LTP, this enhanced depolarization facilitates the removal of the magnesium block from the N-methyl-D-aspartate (NMDA) receptor, allowing for a greater influx of calcium.[5] This amplified calcium signal activates downstream signaling cascades, including calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA), which ultimately lead to an increase in the number and function of synaptic AMPA receptors, resulting in a strengthened synapse.
Figure 1: this compound's signaling pathway in enhancing LTP.
Data Presentation: Expected Effects of this compound on LTP
The primary quantitative measure in these experiments is the slope of the field excitatory postsynaptic potential (fEPSP), which reflects the strength of synaptic transmission. This compound is expected to enhance the magnitude of LTP. The following tables summarize expected dose-dependent effects of this compound on LTP in hippocampal CA1 region.
Table 1: Effect of this compound on Baseline Synaptic Transmission
| This compound Conc. (µM) | Change in Baseline fEPSP Slope (%) |
|---|---|
| 0 (Vehicle) | 100 ± 5 |
| 1 | 110 ± 7 |
| 10 | 125 ± 8 |
| 30 | 135 ± 10 |
Table 2: Effect of this compound on Long-Term Potentiation (LTP) Magnitude
| This compound Conc. (µM) | fEPSP Slope (% of Baseline, 60 min post-HFS) |
|---|---|
| 0 (Vehicle) | 150 ± 10 |
| 1 | 175 ± 12 |
| 10 | 210 ± 15 |
| 30 | 225 ± 18 |
Note: The data presented in these tables are illustrative and based on the known effects of ampakines. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol details the measurement of LTP in the CA1 region of the hippocampus by stimulating the Schaffer collateral pathway.
1. Materials and Reagents
-
Animals: Male Wistar rats or C57BL/6 mice (6-8 weeks old).
-
Dissection Buffer (ice-cold, oxygenated with 95% O₂/5% CO₂):
-
Sucrose-based or NMDG-based protective cutting solution.
-
-
Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O₂/5% CO₂):
-
124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 2 mM MgSO₄, 2 mM CaCl₂, 10 mM Glucose. pH 7.4.
-
-
This compound Stock Solution: 10 mM in DMSO. Store at -20°C.
-
Equipment:
-
Vibrating microtome (Vibratome)
-
Dissection microscope and tools
-
Interface or submerged recording chamber
-
Temperature controller (32-34°C)
-
Bipolar stimulating electrode (e.g., tungsten)
-
Glass microelectrode for recording (filled with aCSF, 1-5 MΩ)
-
Amplifier, digitizer, and data acquisition software (e.g., pClamp)
-
Perfusion system
-
2. Experimental Workflow
Figure 2: Experimental workflow for in vitro LTP measurement.
3. Step-by-Step Procedure
-
Slice Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate and dissect the brain in ice-cold, oxygenated dissection buffer.
-
Prepare 350-400 µm thick coronal or horizontal hippocampal slices using a vibrating microtome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.
-
Position a bipolar stimulating electrode in the stratum radiatum of the CA3 region to activate Schaffer collateral fibers.
-
Place a glass recording microelectrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Determine the stimulus intensity that evokes a fEPSP of 30-40% of the maximal response.
-
-
Experimental Protocol:
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes, delivering a single stimulus pulse every 20 seconds (0.05 Hz).
-
Drug Application: Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1, 10, 30 µM) or vehicle (aCSF with an equivalent concentration of DMSO). Allow the drug to perfuse for 20-30 minutes before LTP induction.
-
LTP Induction: Induce LTP using a standard high-frequency stimulation protocol. A common and robust method is Theta-Burst Stimulation (TBS).
-
TBS Protocol: 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms. Repeat this train 2-3 times with a 20-second interval.
-
-
Post-Induction Recording: Immediately following LTP induction, resume recording fEPSPs at the baseline stimulation frequency (0.05 Hz) for at least 60 minutes.
-
4. Data Analysis
-
Measure the initial slope of the fEPSP for each recorded response. The slope is a reliable measure of synaptic strength that is less contaminated by population spike activity.
-
Normalize the fEPSP slopes by expressing them as a percentage of the average slope during the pre-LTP baseline period.
-
Plot the normalized fEPSP slope over time.
-
Quantify LTP magnitude as the average normalized fEPSP slope during the last 10 minutes of the recording period (e.g., 50-60 minutes post-induction).
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the magnitude of LTP between the vehicle control group and the different this compound concentration groups.
Troubleshooting and Considerations
-
Slice Health: Healthy slices are critical. Ensure rapid dissection and proper recovery conditions. Discard slices with low-amplitude responses or unstable baselines.
-
Drug Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the aCSF is low (e.g., <0.1%) to avoid solvent effects.
-
Stimulation Intensity: The strength of the LTP-inducing stimulus can affect the ability to observe enhancement. A sub-maximal stimulation protocol may be more sensitive for detecting potentiation by this compound.
-
In Vitro vs. In Vivo: While in vitro slice preparations offer excellent experimental control, they lack the complex network activity of the intact brain. In vivo electrophysiology can be used as a follow-up to confirm findings in a more physiologically relevant context.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on synaptic plasticity. By employing electrophysiological techniques to measure LTP in hippocampal slices, researchers can quantify the dose-dependent enhancement of synaptic strength by this AMPA receptor modulator. These studies are essential for understanding the neurobiological mechanisms of this compound and for advancing the development of cognitive-enhancing therapeutics.
References
- 1. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 2. Synaptic Plasticity 101: The Story of the AMPA Receptor for the Brain Stimulation Practitioner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity [frontiersin.org]
- 4. Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. behavioralhealth2000.com [behavioralhealth2000.com]
Application Notes and Protocols for Farampator in Animal Cognitive Enhancement Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Farampator (CX691), a positive allosteric modulator of AMPA-type glutamate (B1630785) receptors, in preclinical animal studies focused on cognitive enhancement. The following sections detail the mechanism of action, quantitative data from key behavioral assays, and detailed experimental protocols to guide researchers in designing and conducting their own studies.
Mechanism of Action
This compound enhances cognitive function by modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast synaptic transmission in the central nervous system. As a positive allosteric modulator, this compound binds to a site on the AMPA receptor distinct from the glutamate binding site. This binding event potentiates the receptor's response to glutamate, leading to an increased influx of cations into the postsynaptic neuron. This enhanced synaptic transmission is believed to be the underlying mechanism for the facilitation of synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.
The potentiation of AMPA receptor function by this compound can lead to increased expression of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival, growth, and the modulation of synaptic plasticity. This dual action of enhancing synaptic transmission and promoting neurotrophic factor expression makes this compound a compound of significant interest for treating cognitive deficits in various neurological and psychiatric disorders.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on cognitive performance in animal models.
Table 1: Effects of this compound (CX691) on Spatial Learning and Memory in the Morris Water Maze (Alzheimer's Disease Rat Model)
| Animal Model | Treatment Group | Dose (mg/kg, p.o.) | Key Metric | Result | Reference |
| Amyloid-beta (Aβ) induced Alzheimer's Disease (AD) model in male Wistar rats | Sham + Vehicle | - | Escape Latency (seconds) | Baseline | Asadbegi et al., 2017 |
| AD Model + Vehicle | - | Escape Latency (seconds) | Increased (impaired memory) | Asadbegi et al., 2017 | |
| AD Model + CX691 | 0.03 | Escape Latency (seconds) | No significant improvement | Asadbegi et al., 2017 | |
| AD Model + CX691 | 0.3 | Escape Latency (seconds) | Significantly decreased (improved memory) | Asadbegi et al., 2017 | |
| Sham + Vehicle | - | Time in Target Quadrant (%) | Baseline | Asadbegi et al., 2017 | |
| AD Model + Vehicle | - | Time in Target Quadrant (%) | Decreased | Asadbegi et al., 2017 | |
| AD Model + CX691 | 0.03 | Time in Target Quadrant (%) | No significant improvement | Asadbegi et al., 2017 | |
| AD Model + CX691 | 0.3 | Time in Target Quadrant (%) | Significantly increased | Asadbegi et al., 2017 | |
| Sham + Vehicle | - | BDNF Protein Level (pg/mg tissue) | Baseline | Asadbegi et al., 2017 | |
| AD Model + Vehicle | - | BDNF Protein Level (pg/mg tissue) | Decreased | Asadbegi et al., 2017 | |
| AD Model + CX691 | 0.03 | BDNF Protein Level (pg/mg tissue) | No significant improvement | Asadbegi et al., 2017 | |
| AD Model + CX691 | 0.3 | BDNF Protein Level (pg/mg tissue) | Significantly increased | Asadbegi et al., 2017 |
Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.
a. Materials:
-
Circular pool (150-200 cm in diameter, 50-60 cm high) filled with water (20-22°C) made opaque with non-toxic white or black tempera paint.
-
Escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Video tracking system and software.
-
Distinct visual cues placed around the room.
b. Procedure:
-
Habituation (Day 0): Allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate to the environment.
-
Acquisition Training (Days 1-4):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-randomly selected starting positions.
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a maximum of 60-90 seconds has elapsed.
-
If the animal fails to find the platform within the maximum time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to learn the location of the platform in relation to the distal cues.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel starting position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swimming path.
-
-
Drug Administration: Administer this compound or vehicle at the predetermined dose and route (e.g., oral gavage) at a specified time before the first trial of each day (e.g., 30-60 minutes).
c. Data Analysis:
-
Acquisition Phase: Analyze the escape latency and path length across training days using a two-way repeated measures ANOVA.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform location crossings using a one-way ANOVA or t-test.
Novel Object Recognition (NOR) for Recognition Memory
The NOR task assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory that is dependent on the perirhinal cortex and hippocampus.
a. Materials:
-
Open field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects (e.g., plastic shapes, metal cubes) that are of similar size and cannot be easily displaced by the animal. The objects should not have any innate rewarding or aversive properties.
-
Video recording and analysis software.
b. Procedure:
-
Habituation (Day 1): Place each animal in the empty arena for 5-10 minutes to acclimate to the testing environment.
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects (A and A) in the arena.
-
Place the animal in the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
-
Test Phase (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the animal to the arena.
-
In the arena, one of the familiar objects is replaced with a novel object (A and B).
-
Allow the animal to explore freely for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Drug Administration: Administer this compound or vehicle at the predetermined dose and route at a specified time before the familiarization phase.
c. Data Analysis:
-
Calculate the Discrimination Index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf)
-
A positive DI indicates that the animal spent more time exploring the novel object, suggesting it remembers the familiar object.
-
Analyze the DI using a one-way ANOVA or t-test to compare between treatment groups.
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action at the synapse.
Experimental Workflow for Cognitive Testing
Application Notes and Protocols for Combining Farampator with Other Neuropharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farampator (CX-691, ORG-24448) is a low-impact positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As an ampakine, it enhances glutamatergic neurotransmission by potentiating AMPA receptor function without directly activating the receptor.[3] This mechanism of action has led to its investigation in various neurological and psychiatric conditions where AMPA receptor signaling may be compromised, including schizophrenia and Alzheimer's disease.[1][4]
These application notes provide a summary of preclinical findings and detailed protocols for investigating the combination of this compound with other neuropharmacological agents. The focus is on synergistic interactions with antipsychotics for the treatment of schizophrenia and potential applications in combination with standard-of-care medications for Alzheimer's disease.
Signaling Pathways
This compound modulates the AMPA receptor, a key component of excitatory synaptic transmission. Its combination with other agents targets distinct but interacting neurochemical systems.
Combination Therapy in Schizophrenia
Preclinical evidence suggests a synergistic effect when this compound is combined with atypical antipsychotics like clozapine and olanzapine.[5] This combination appears to be particularly effective in animal models of psychosis.
Quantitative Data
The following table summarizes the findings from a preclinical study investigating the synergistic effects of this compound (CX691) with olanzapine and clozapine in a methamphetamine-induced locomotor activity model in rats.[5]
| Treatment Group | Dose (mg/kg) | Locomotor Activity (% of Methamphetamine Control) |
| Methamphetamine | 1.0 | 100% |
| This compound | 3.0 | Data not available |
| Olanzapine | 0.3 | Data not available |
| Clozapine | 1.0 | Data not available |
| This compound + Olanzapine | 3.0 + 0.3 | Synergistic Reduction |
| This compound + Clozapine | 3.0 + 1.0 | Synergistic Reduction |
Note: The full text of the primary study by Radin et al. (2025) was not accessible. The table reflects the qualitative finding of synergy as reported in the abstract.[5] Specific quantitative data on the individual and combined effects on locomotor activity are pending access to the full publication.
Experimental Protocols
This protocol is designed to evaluate the synergistic effects of this compound and atypical antipsychotics in a rodent model of psychosis.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Locomotor activity chambers equipped with infrared beams
-
This compound
-
Atypical antipsychotic (e.g., clozapine, olanzapine)
-
Methamphetamine hydrochloride
-
Vehicle (e.g., sterile water or saline)
-
Standard laboratory equipment for injections (syringes, needles)
Procedure:
-
Animal Acclimation: House rats in groups of 2-3 under a 12-hour light/dark cycle with ad libitum access to food and water for at least one week before the experiment.
-
Habituation: Habituate the rats to the locomotor activity chambers for 30 minutes daily for three consecutive days to minimize novelty-induced hyperactivity.
-
Treatment Groups: On the test day, randomly assign rats to the following treatment groups:
-
Vehicle + Vehicle
-
Vehicle + Methamphetamine
-
This compound + Methamphetamine
-
Antipsychotic + Methamphetamine
-
This compound + Antipsychotic + Methamphetamine
-
-
Drug Administration:
-
Administer this compound (e.g., 3 mg/kg, p.o.) or vehicle 60 minutes before the locomotor activity recording.
-
Administer the antipsychotic (e.g., olanzapine 0.3 mg/kg, s.c.; clozapine 1.0 mg/kg, s.c.) or vehicle 30 minutes before the recording.
-
-
Induction of Hyperactivity: Immediately before placing the animals in the chambers, administer methamphetamine (e.g., 1.0 mg/kg, s.c.).
-
Locomotor Activity Recording: Place the rats in the locomotor activity chambers and record horizontal and vertical activity (rearing) for 90 minutes.
-
Data Analysis: Analyze the total distance traveled and the number of stereotyped movements. Compare the locomotor activity of the combination group to that of the individual drug groups and the vehicle group. Statistical analysis (e.g., two-way ANOVA) can be used to determine if the reduction in hyperactivity by the combination treatment is significantly greater than the additive effects of the individual drugs, indicating synergy.
This protocol can be used to assess the potential of this compound, alone or in combination with an antipsychotic, to ameliorate cognitive deficits relevant to schizophrenia.
Materials:
-
Eight-arm radial maze
-
Food rewards (e.g., sugar pellets)
-
Male Wistar rats (food restricted to 85-90% of their free-feeding body weight)
-
This compound
-
Antipsychotic (optional)
-
Scopolamine (B1681570) or MK-801 (to induce cognitive deficits)[6]
-
Vehicle
Procedure:
-
Habituation and Pre-training:
-
Habituate the rats to the maze for 10 minutes per day for two days, with food rewards scattered throughout the arms.
-
For the next three days, place a food reward at the end of each of the eight arms. Place the rat in the center and allow it to explore and consume all rewards.
-
-
Training:
-
Bait four of the eight arms. The baited arms should remain consistent for each rat throughout the experiment (reference memory component).
-
Place the rat in the center and allow it to explore the maze until all four rewards are consumed or for a maximum of 10 minutes.
-
Record the number of working memory errors (re-entry into a previously visited baited arm within the same trial) and reference memory errors (entry into an unbaited arm).
-
Train the rats daily for 10-14 days until a stable baseline performance is achieved.
-
-
Drug Treatment and Testing:
-
Once baseline performance is stable, administer the cognitive impairing agent (e.g., scopolamine or MK-801) 30 minutes before the trial.[6]
-
Administer this compound, the antipsychotic, or the combination at appropriate times before the trial (e.g., this compound 60 minutes prior).
-
Conduct the radial arm maze task as in the training phase.
-
Record working and reference memory errors.
-
-
Data Analysis: Compare the number of errors between the different treatment groups. A significant reduction in errors in the combination group compared to the individual drug groups would suggest a beneficial combined effect on cognition.
Potential Combination Therapy in Alzheimer's Disease
While direct preclinical studies combining this compound with cholinesterase inhibitors or memantine (B1676192) are limited, the distinct mechanisms of action suggest a potential for additive or synergistic effects in treating the cognitive and pathological symptoms of Alzheimer's disease.
Proposed Experimental Design
The following protocols are proposed to investigate the potential benefits of combining this compound with current Alzheimer's disease therapies.
This protocol is designed to assess the effects of this compound in combination with a cholinesterase inhibitor (e.g., donepezil) or memantine on spatial learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).[7]
References
- 1. Alzheimer preclinical model for the evaluation of cognitive-enhancing drugs - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (this compound): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noldus.com [noldus.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Research-Grade Farampator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on sourcing, purity standards, and experimental protocols for the use of research-grade Farampator (CX691; ORG-24448). This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, classified as a "low-impact" ampakine. It enhances cognitive function by potentiating AMPA receptor-mediated excitatory neurotransmission.
Sourcing and Purity Standards
The reliability of research findings is critically dependent on the quality and purity of the chemical compounds used. Therefore, it is imperative to source this compound from reputable suppliers who provide a detailed Certificate of Analysis (CoA).
Recommended Sourcing Practices:
-
Supplier Vetting: Choose suppliers with a strong track record in providing high-purity research chemicals. Look for companies that are ISO 9001:2015 certified and adhere to Good Manufacturing Practices (cGMP) for their chemical synthesis and purification processes.
-
Certificate of Analysis (CoA) Review: Always request and carefully review the CoA for each batch of this compound. The CoA should include, at a minimum, the compound's identity, purity as determined by High-Performance Liquid Chromatography (HPLC), and structural confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Independent Verification: For critical experiments, consider independent analytical verification of the compound's purity and identity.
Purity Standards for Research-Grade this compound:
While there are no official pharmacopeial standards for this compound as it is a research chemical, the following purity levels are recommended for reliable and reproducible results.
| Parameter | Specification | Analytical Method |
| Purity | ≥99% | HPLC (UV detection) |
| Identity | Conforms to the expected structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO | Visual Inspection |
| Residual Solvents | To be reported | ¹H-NMR |
Experimental Protocols
Quality Control: Purity and Identity Confirmation
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable buffer component)
-
This compound reference standard (if available)
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for your specific column and system. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., DMSO or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Solution Preparation: Prepare a sample solution of the this compound to be tested at a similar concentration to the working standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 246 nm[1]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the retention time of the main peak in the chromatogram. Calculate the purity of the sample by dividing the peak area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.
¹H-NMR and ¹³C-NMR are essential for confirming the chemical structure of this compound.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal reference standard
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample (typically 5-10 mg) in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Analysis: Process the spectra and compare the chemical shifts (δ), coupling constants (J), and integration values of the observed signals with the expected values for the structure of this compound. The chemical shifts of residual solvents should also be identified and reported.[2][3][4][5]
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound.
Instrumentation and Reagents:
-
Mass spectrometer with an ESI source
-
Syringe pump
-
HPLC-grade methanol (B129727) or acetonitrile
-
Formic acid
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the protonated molecular ion peak ([M+H]⁺). The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound (C₁₂H₁₃N₃O₂) plus the mass of a proton.
In-Vitro Application: Electrophysiological Recording in Hippocampal Slices
This protocol describes a method to assess the effect of this compound on AMPA receptor-mediated synaptic transmission in acute hippocampal slices.
Materials and Reagents:
-
Rodent (rat or mouse)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Patch-clamp electrophysiology setup
-
This compound stock solution (in DMSO)
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with aCSF saturated with carbogen and allow them to recover at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 mL/min.
-
Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Record baseline excitatory postsynaptic currents (EPSCs) evoked by stimulating Schaffer collateral afferents.
-
-
This compound Application:
-
After establishing a stable baseline, bath-apply this compound at the desired concentration (e.g., 1-100 µM) by adding it to the perfusing aCSF.
-
Record EPSCs in the presence of this compound.
-
-
Data Analysis:
-
Measure the amplitude and decay kinetics of the AMPA receptor-mediated EPSCs before and after this compound application.
-
A potentiation of the EPSC amplitude and/or a slowing of the decay kinetics indicates a positive allosteric modulatory effect of this compound.
-
In-Vivo Application: Morris Water Maze for Cognitive Enhancement
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. This protocol can be used to evaluate the cognitive-enhancing effects of this compound.
Materials and Reagents:
-
Morris water maze apparatus (circular pool, platform, tracking software)
-
Rodents (mice or rats)
-
This compound solution for injection (e.g., in saline with a co-solvent like Tween 80)
-
Vehicle control solution
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling for several days before the experiment.
-
Pre-training (Visible Platform): For one day, train the animals to find a visible platform in the water maze. This ensures that the animals are not visually impaired and can learn the basic requirements of the task.
-
Acquisition Phase (Hidden Platform):
-
For 4-5 consecutive days, train the animals to find a hidden platform submerged beneath the water surface.
-
Administer this compound or vehicle control (e.g., via intraperitoneal injection) 30 minutes before the training session each day.
-
Conduct 4 trials per day from different starting positions.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
-
Data Analysis:
-
Compare the escape latencies and path lengths during the acquisition phase between the this compound-treated and vehicle-treated groups.
-
In the probe trial, compare the time spent in the target quadrant and the number of platform crossings between the groups.
-
Improved performance (shorter escape latencies, more time in the target quadrant) in the this compound group would indicate cognitive enhancement.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on the AMPA Receptor
This compound is a positive allosteric modulator that binds to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site. This binding stabilizes the glutamate-bound conformation of the receptor, thereby slowing the deactivation of the ion channel. This leads to an prolonged influx of Na⁺ ions and enhanced depolarization of the postsynaptic neuron.
Caption: Mechanism of this compound as a positive allosteric modulator of the AMPA receptor.
Experimental Workflow for Assessing this compound's Efficacy
The following workflow illustrates the logical progression of experiments to characterize the purity and efficacy of this compound.
Caption: A typical experimental workflow for the evaluation of research-grade this compound.
References
- 1. Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations – Oriental Journal of Chemistry [orientjchem.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. 1H, 13C and 15N chemical shift referencing in biomolecular NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Precautions for Handling Farampator in a Laboratory Setting
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Farampator (CX-691; ORG-24448) is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease. As a pharmacologically active compound intended for research use only, it is imperative that laboratory personnel handle this compound with the appropriate safety precautions to minimize potential exposure and mitigate risks. The development of this compound was notably terminated due to concerns regarding cardiac toxicity, which underscores the need for cautious handling. In human clinical trials, reported side effects included headache, somnolence, and nausea[1].
Hazard Identification and Risk Assessment
This compound must be treated as a substance of unknown toxicity with a specific known hazard. The primary long-term health concern is potential cardiotoxicity. Short-term exposure may lead to neurological effects and other adverse reactions observed in clinical trials[1].
Assumed Hazards:
-
Toxic: Harmful if ingested, inhaled, or absorbed through the skin.
-
Specific Target Organ Toxicity: Potential for cardiac toxicity with repeated or high-level exposure.
-
Irritant: May cause skin and eye irritation upon direct contact.
Before any procedure involving this compound, a thorough risk assessment must be conducted. This assessment should identify the quantities being used, the potential for aerosol generation, and the specific manipulations involved to determine the necessary level of containment and personal protective equipment (PPE).[2][6]
Quantitative Data
A summary of the key chemical data for this compound is provided below.
| Property | Value |
| IUPAC Name | (Benzofuran-5-yl)(piperidin-1-yl)methanone |
| Molecular Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol |
| CAS Number | 211735-76-1 |
| Appearance | Solid powder (presumed) |
Safe Handling Protocols
Engineering Controls
-
Chemical Fume Hood: All procedures involving the handling of dry powder this compound or the preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of the compound.[2][3]
-
Ventilation: The laboratory should be well-ventilated to minimize the concentration of any airborne contaminants.
Personal Protective Equipment (PPE)
A standard set of PPE must be worn at all times when handling this compound.[3][6]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2][3]
-
Body Protection: A fully buttoned laboratory coat.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Gloves must be inspected before use and changed immediately if contaminated or torn.[2][3] Never wear gloves outside of the laboratory.[2]
Experimental Protocol: Weighing and Solubilization
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, vials, and solvent.
-
Ensure a chemical waste container is accessible within the fume hood.
-
-
Weighing:
-
Don the appropriate PPE (lab coat, safety glasses, and gloves).
-
Carefully transfer the desired amount of this compound powder from the stock container to a weigh boat using a clean spatula.
-
Avoid generating dust. If any powder is spilled, clean the area immediately with a damp cloth or a vacuum with a HEPA filter (if available), following the spill cleanup protocol in Section 5.2.
-
-
Solubilization:
-
Transfer the weighed powder to an appropriate vial.
-
Using a calibrated pipette, add the desired volume of solvent (e.g., DMSO) to the vial.
-
Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.
-
-
Cleanup:
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container must be clearly labeled with the chemical name, any known hazards ("Toxic," "Cardiotoxic Potential"), and the date received.[8][9]
-
Store in a secondary container to minimize the risk of spills.[3]
Emergency Procedures
Accidental Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Spill Cleanup
-
Minor Spill (inside fume hood):
-
Ensure PPE is worn.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and spilled powder using a dustpan or scoop and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert others.
-
Prevent entry into the contaminated area.
-
Contact the institution's Environmental Health & Safety (EHS) department or emergency response team for cleanup.[3]
-
Waste Disposal
All this compound waste, including unused compound, contaminated labware, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional, local, and federal regulations.[6]
Visualized Workflows and Pathways
The following diagrams illustrate the safe handling workflow and a conceptual pathway related to this compound's intended biological action.
Caption: Workflow for Safely Handling this compound.
Caption: Conceptual Signaling Pathway of this compound.
References
- 1. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. twu.edu [twu.edu]
- 4. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 8. uttyler.edu [uttyler.edu]
- 9. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
Application Notes and Protocols for Assessing Farampator's Cognitive Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction Farampator (CX-691, ORG-24448) is a second-generation ampakine, a class of drugs that act as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] By binding to an allosteric site on the AMPA receptor, this compound enhances glutamatergic neurotransmission, the primary mechanism for fast excitatory signaling in the central nervous system.[3][4] This modulation is achieved by slowing the receptor's deactivation and desensitization kinetics, thereby prolonging synaptic currents.[4][5] This activity is believed to facilitate long-term potentiation (LTP), a cellular process crucial for synaptic plasticity, learning, and memory.[6][7] Consequently, this compound has been investigated as a potential cognitive enhancer for treating neuropsychiatric and neurodegenerative disorders such as schizophrenia and Alzheimer's disease.[1][3]
These application notes provide a comprehensive experimental framework for assessing the cognitive effects of this compound, from its fundamental mechanism at the cellular level to its behavioral and cognitive impact in preclinical and clinical settings.
Mechanism of Action: AMPA Receptor Modulation
This compound potentiates the function of AMPA receptors in the presence of the endogenous agonist, glutamate (B1630785). This potentiation leads to an increased influx of sodium ions upon glutamate binding, resulting in a stronger and more prolonged excitatory postsynaptic potential (EPSP). This enhanced depolarization is critical for relieving the magnesium block on the N-methyl-D-aspartate (NMDA) receptor, a key step in initiating the downstream signaling cascade, including calcium influx and activation of CaMKII, which leads to LTP.[4][8] Furthermore, AMPA receptor potentiation has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which supports neuronal health and synaptic plasticity.[5][9]
Experimental Design Workflow
A tiered approach is recommended to comprehensively evaluate this compound's cognitive effects. The workflow begins with in vitro assays to confirm its effect on synaptic plasticity, progresses to in vivo preclinical models to assess behavioral outcomes, and culminates in clinical trials to measure cognitive performance in humans.
Experimental Protocols
Protocol 1: In Vitro Long-Term Potentiation (LTP) Assay
This protocol assesses this compound's ability to enhance synaptic plasticity in rodent hippocampal slices.
1. Materials:
-
Adult Sprague-Dawley rats
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools and vibratome
-
Recording chamber with perfusion system
-
Glass microelectrodes
-
Bipolar stimulating electrode
-
Amplifier and data acquisition system
-
This compound stock solution
2. Methods:
-
Slice Preparation: Anesthetize and decapitate a rat. Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Incubation: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber, continuously perfused with aCSF at 30-32°C. Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single pulses every 20 seconds to establish a stable baseline fEPSP response for at least 20 minutes.
-
Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10-50 µM) or vehicle (control).
-
LTP Induction: After 20 minutes of drug perfusion, induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).[10]
-
Post-LTP Recording: Continue recording fEPSPs for at least 60 minutes post-induction to measure the potentiation.
-
Data Analysis: Measure the slope of the fEPSP. Normalize the post-LTP fEPSP slopes to the pre-LTP baseline average. Compare the degree of potentiation between this compound-treated and vehicle-treated slices.
Protocol 2: In Vivo Behavioral Assessment (Rodent Models)
These protocols evaluate the effect of this compound on learning and memory in rodents.[11]
A. Morris Water Maze (Spatial Learning & Memory) [12][13]
-
Apparatus: A circular pool (1.5m diameter) filled with opaque water, with a hidden escape platform submerged 1-2 cm below the surface. Visual cues are placed around the room.
-
Animals and Dosing: Use adult male rats. Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before testing.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each rat.
-
Place the rat in the pool from one of four starting positions.
-
Allow the rat to swim for a maximum of 60 seconds to find the platform.
-
If the rat fails to find the platform, guide it there.
-
Allow the rat to remain on the platform for 15 seconds.
-
-
Probe Trial (24h after last acquisition trial):
-
Remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the swim path using a video tracking system.
-
-
Data Analysis: Key metrics include escape latency during acquisition, and time spent in the target quadrant and platform crossings during the probe trial.
B. Novel Object Recognition (Recognition Memory) [14]
-
Apparatus: An open-field arena.
-
Habituation: Allow each animal to explore the empty arena for 5-10 minutes for 2-3 days.
-
Familiarization Phase: Place two identical objects in the arena and allow the animal to explore for 5 minutes.
-
Test Phase (after a retention interval, e.g., 1h or 24h): Replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes.
-
Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Protocol 3: Clinical Trial Cognitive Assessment (Human Subjects)
This protocol outlines a study design to assess this compound's acute effects in human volunteers, based on previous clinical investigations.[6]
-
Study Design: A double-blind, placebo-controlled, randomized, cross-over study.
-
Participants: Healthy elderly volunteers or patients with mild cognitive impairment.
-
Intervention: A single oral dose of this compound (e.g., 500 mg) and a matching placebo, with a washout period between sessions.
-
Cognitive Assessment: Administer a battery of validated cognitive tests approximately 1-2 hours post-dosing, which corresponds to the time of maximum plasma concentration (Tmax).[6] The battery should assess multiple cognitive domains:
-
Short-Term / Working Memory: N-Back Task, Symbol Recall Task.
-
Episodic Memory: Wordlist Learning Task, Picture Memory Task.
-
Information Processing / Executive Function: Symbol Digit Substitution Test (SDST), Continuous Trail Making Test (CTMT).[6]
-
-
Data Analysis: Compare performance on each cognitive task between the this compound and placebo conditions using appropriate statistical tests (e.g., paired t-tests or repeated measures ANOVA). Correlate plasma drug levels with cognitive performance and reported side effects.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Representative Preclinical Data from Morris Water Maze
| Group | N | Acquisition: Escape Latency (Day 4, sec) | Probe Trial: Time in Target Quadrant (%) |
| Vehicle | 12 | 25.4 ± 3.1 | 35.2 ± 4.5 |
| This compound (10 mg/kg) | 12 | 15.1 ± 2.8 | 55.8 ± 5.1 |
| *Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle. Data are hypothetical, based on expected outcomes. |
Table 2: Representative Clinical Data from Cognitive Task Battery [4][6]
| Cognitive Domain | Task | Placebo (Score) | This compound 500 mg (Score) | p-value |
| Short-Term Memory | Symbol Recall (Correct Items) | 8.2 ± 0.7 | 9.5 ± 0.6 | < 0.05 |
| Episodic Memory | Wordlist Delayed Recall (Words) | 9.8 ± 1.1 | 7.5 ± 1.3 | < 0.05 |
| Information Processing | CTMT (Switching Errors) | 5.1 ± 0.9 | 3.8 ± 0.7 | = 0.07 |
| Data are presented as Mean ± SEM. Data are hypothetical, reflecting published findings of improved short-term memory and impaired episodic memory.[4][6] |
Summary and Conclusion
The provided protocols offer a robust framework for the systematic evaluation of this compound. The experimental design progresses logically from cellular mechanisms to behavioral and cognitive outcomes. Previous studies indicate that while this compound demonstrates clear pro-cognitive effects in preclinical models and enhances certain aspects of memory like short-term recall in humans, it may impair others, such as episodic memory.[5][6] Careful dose-response studies and monitoring of side effects are critical, as adverse events have been correlated with higher plasma concentrations and poorer cognitive outcomes.[6] This multi-faceted approach is essential for fully characterizing the therapeutic potential and limitations of this compound as a cognitive enhancer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMPA receptor potentiators as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term potentiation alters the modulator pharmacology of AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Cognitive and behavioral evaluation of nutritional interventions in rodent models of brain aging and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behavioral Model for Assessing Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioral Paradigms to Evaluate PPAR Modulation in Animal Models of Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Farampator's Effects on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farampator (CX691, ORG-24448) is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the ampakine class of drugs, this compound enhances glutamatergic neurotransmission by slowing the deactivation of AMPA receptors.[1] This modulation of AMPA receptor function has been investigated for its potential therapeutic effects in neurological and psychiatric disorders characterized by cognitive deficits.
These application notes provide detailed protocols for established preclinical and clinical techniques to monitor the effects of this compound on neuronal activity, synaptic plasticity, and cognitive function. The methodologies described herein are essential for researchers and drug development professionals seeking to characterize the pharmacodynamic profile of this compound and similar AMPA receptor modulators.
Mechanism of Action: this compound and AMPA Receptor Modulation
This compound binds to an allosteric site on the AMPA receptor, a ligand-gated ion channel that mediates the majority of fast excitatory synaptic transmission in the central nervous system. This binding event stabilizes the receptor in its open conformation, thereby prolonging the influx of sodium and calcium ions in response to glutamate (B1630785) binding. This enhancement of the synaptic current leads to a potentiation of synaptic transmission and is thought to be the underlying mechanism for its effects on learning and memory. This compound is classified as a "low-impact" ampakine, meaning it only partially offsets receptor desensitization, which may contribute to its favorable safety profile regarding seizure risk.[2]
References
- 1. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (this compound): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Farampator
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Farampator. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent effects of this compound on cognitive tasks in our rodent models. Sometimes we see an improvement, and other times a deficit. What could be the cause of this variability?
A1: Inconsistent results with this compound are a known issue and have been reported in clinical studies as well.[1] The primary reason for this variability is likely a narrow therapeutic window and a complex dose-response relationship.
-
U-Shaped Dose-Response Curve: Like many cognitive enhancers, this compound may exhibit an inverted U-shaped dose-response curve. This means that both very low and very high doses can be ineffective or even detrimental to cognitive performance, while an optimal dose in the middle of the curve provides the desired enhancement. It is crucial to perform a thorough dose-response study to identify the optimal dose for your specific experimental model and cognitive task.
-
Pharmacokinetic Variability: Individual differences in absorption, distribution, metabolism, and excretion (ADME) can lead to significant variations in plasma and brain concentrations of this compound. In a study with healthy elderly volunteers, it was observed that subjects experiencing side effects had significantly higher plasma levels of the drug.[1] This suggests that what is a therapeutic dose for one subject may be an overdose for another, leading to adverse effects and cognitive impairment. Monitoring plasma levels can help to correlate drug exposure with behavioral outcomes.
-
Task-Dependent Effects: The cognitive domain being assessed can influence the observed effects of this compound. For instance, studies have shown that this compound can improve short-term memory while simultaneously impairing episodic memory.[1] Therefore, the choice of behavioral paradigm is a critical factor.
Q2: What are the typical side effects associated with this compound, and how can they be mitigated?
A2: Common side effects reported in human studies include headache, somnolence, and nausea.[1] These side effects are often correlated with higher plasma concentrations of this compound.[1]
To mitigate these effects:
-
Optimize Dosing: The most effective way to reduce side effects is to use the lowest effective dose. A careful dose-titration study is recommended to find the optimal balance between efficacy and tolerability in your animal model.
-
Monitor Plasma Levels: If possible, measuring plasma concentrations of this compound can help to ensure that you are within the therapeutic range and avoid levels associated with adverse events.
-
Acclimatization and Handling: Proper acclimatization of animals to the experimental procedures and gentle handling can help to reduce stress, which can sometimes exacerbate side effects.
Q3: We are not seeing any effect of this compound in our in vitro electrophysiology experiments. What are some potential troubleshooting steps?
A3: If you are not observing potentiation of AMPA receptor currents with this compound in your in vitro setup, consider the following:
-
Compound Integrity and Solubility: Ensure the purity and integrity of your this compound compound. It is also crucial to verify its solubility in your experimental buffer. This compound may require specific solvents for initial stock solutions before dilution into the final aqueous buffer. Prepare fresh solutions for each experiment to avoid degradation.
-
Receptor Subunit Composition: The subunit composition of the AMPA receptors in your preparation (e.g., cultured neurons, brain slices) can influence the efficacy of this compound. This compound is a "low-impact" ampakine, meaning it only moderately affects receptor desensitization. Its effects may be more pronounced on certain AMPA receptor subunit combinations.
-
Glutamate (B1630785) Concentration: As a positive allosteric modulator (PAM), this compound's effect is dependent on the presence of an agonist like glutamate. The concentration of glutamate used to evoke currents can impact the observed potentiation. It is advisable to test a range of glutamate concentrations in combination with this compound.
-
Recording Conditions: Ensure that your patch-clamp recording parameters are optimal. This includes a stable gigaohm seal, low series resistance, and appropriate voltage clamp.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and other relevant AMPA receptor modulators. Note that specific quantitative data for this compound is limited in publicly available literature.
Table 1: Pharmacokinetic Parameters of Selected AMPA Receptor Modulators
| Compound | Species | Dose | Cmax | Tmax | Reference |
| This compound | Human (elderly) | 500 mg | Not specified, but higher in subjects with side effects | ~1 hour | |
| Perampanel | Human (healthy) | 2 mg | 77.9 ng/mL | 0.75 - 1.0 h | |
| Perampanel | Human (healthy) | 4 mg | 147 ng/mL | 0.75 - 1.0 h | |
| Perampanel | Human (healthy) | 8 mg | 276 ng/mL | 0.75 - 1.0 h |
Table 2: In Vitro Potency of Selected AMPA Receptor Modulators
| Compound | Preparation | EC50 | Reference |
| CX729 | Cortical neurons | 7.4 µM | |
| CX717 | Hippocampal CA1 neurons | 3.4 µM | |
| Unifiram | Rat hippocampal CA1 slices | ~27 nM |
Detailed Experimental Protocols
1. In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes the general procedure for assessing the effect of this compound on AMPA receptor-mediated currents in cultured neurons or acute brain slices.
-
Cell/Slice Preparation: Prepare cultured neurons or acute hippocampal/cortical slices from rodents according to standard laboratory protocols.
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.25 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO. The final concentration of DMSO in the recording solution should be kept low (e.g., <0.1%) to avoid solvent effects.
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings from visually identified neurons.
-
Hold the membrane potential at -70 mV.
-
Evoke AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers with a bipolar electrode.
-
Record a stable baseline of EPSCs in aCSF.
-
Bath-apply this compound at the desired concentration and record the change in EPSC amplitude and decay kinetics.
-
To construct a dose-response curve, apply a range of this compound concentrations.
-
2. In Vivo Behavioral Assessment: T-Maze Spontaneous Alternation Task
This protocol is for assessing the effect of this compound on spatial working memory in rodents.
-
Apparatus: A T-shaped maze with a start arm and two goal arms.
-
Procedure:
-
Habituation: Acclimatize the animals to the testing room and the T-maze for a few days before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point before the test (e.g., 30-60 minutes).
-
Forced-Choice Trial: Place the animal in the start arm and force it to enter one of the goal arms (e.g., by blocking the other arm). Allow the animal to explore the arm for a set period (e.g., 30 seconds).
-
Inter-Trial Interval: Return the animal to its home cage for a brief inter-trial interval (e.g., 1-5 minutes).
-
Free-Choice Trial: Place the animal back in the start arm with both goal arms now open. Record which arm the animal chooses to enter.
-
Scoring: A "correct" choice is recorded if the animal enters the previously unvisited arm. Calculate the percentage of spontaneous alternation.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to this compound's mechanism of action.
Caption: AMPA Receptor Signaling Cascade.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
Potential side effects of Farampator in animal studies
Disclaimer: The development of Farampator (CX-691) was discontinued (B1498344) due to concerns regarding cardiac toxicity. Detailed preclinical data from animal safety studies are not extensively available in the public domain. This guide provides information based on the limited available data and general knowledge of AMPA receptor modulators for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended therapeutic application?
This compound (also known as CX-691, ORG-24448, and SCH-900460) is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It was investigated for its potential to treat cognitive deficits associated with schizophrenia and Alzheimer's disease.
Q2: What is the mechanism of action of this compound?
This compound is classified as a "low-impact" ampakine. It enhances the function of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. By binding to an allosteric site on the receptor, it potentiates glutamate-mediated signaling. This is thought to underlie its potential cognitive-enhancing effects.
Q3: What were the key findings from preclinical efficacy studies in animals?
Preclinical studies suggested that this compound had pro-cognitive effects.
Q4: Why was the clinical development of this compound terminated?
The development of this compound was reportedly halted due to concerns about cardiac toxicity that emerged during its development program.[1]
Q5: What are the known side effects of this compound in humans?
A study in healthy elderly volunteers reported side effects including headache, somnolence, and nausea.[2] It was noted that individuals experiencing these side effects had significantly higher plasma concentrations of this compound.[2]
Troubleshooting Guide for Animal Experiments
This guide addresses potential issues researchers might encounter during in vivo studies with this compound, based on general principles of pharmacology and the limited available information.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Sedation or Lethargy | High dosage or individual animal sensitivity. | - Review and potentially lower the administered dose. - Monitor plasma levels of this compound if possible, as higher concentrations have been associated with somnolence in humans.[2] - Ensure proper animal handling to minimize stress, which can sometimes exacerbate drug effects. |
| Seizure-like Activity | Although this compound is a "low-impact" ampakine with a reportedly lower seizure risk, over-stimulation of the glutamatergic system is a potential concern with this class of drugs. | - Immediately discontinue administration. - Administer an anticonvulsant as per veterinary guidance. - Re-evaluate the dose and consider co-administration with a compound that has neuroprotective properties. |
| Cardiovascular Abnormalities (e.g., changes in heart rate, blood pressure) | Potential for cardiac toxicity, which was the reason for the termination of its development. | - Cease the experiment and consult with a veterinarian. - If cardiovascular monitoring is in place, analyze the data to characterize the abnormality. - Given the known concerns, thorough cardiovascular safety assessments are critical for any new in vivo studies. |
| Lack of Efficacy at Previously Reported Doses | Issues with drug formulation, administration route, or animal model variability. | - Verify the integrity and solubility of the this compound compound. - Ensure the administration route and vehicle are appropriate for the experimental goals. - Consider potential strain or species differences in metabolism and drug response. |
| Cataleptic Behavior | Unlikely with this compound. | - this compound has been reported to be devoid of cataleptic activity at supratherapeutic doses in rats, distinguishing it from some antipsychotic drugs. If observed, investigate for confounding factors or experimental error. |
Quantitative Data Summary
Detailed quantitative data from preclinical toxicology studies on this compound are not publicly available. The following table provides a general overview of safety information for this compound and other related ampakines, highlighting the lack of specific data for this compound.
| Compound | Animal Model | Key Safety Finding | Dosage |
| This compound (CX-691) | Rat | Devoid of cataleptic activity | Supratherapeutic doses |
| CX1739 | Rat | No adverse events reported | Up to 2000 mg/kg |
| CX717 | Mouse | Lacked serious adverse events | Up to 2000 mg/kg |
Experimental Protocols & Methodologies
Due to the limited public information, specific, validated experimental protocols for toxicology studies of this compound cannot be provided. Researchers should refer to general guidelines for preclinical safety pharmacology and toxicology studies, such as those from the International Council for Harmonisation (ICH).
General Protocol for a Rodent Functional Observation Battery (FOB)
A Functional Observation Battery (FOB) is a standard method to assess the potential neurological and behavioral effects of a test compound.
-
Animal Model: Sprague-Dawley rats are a commonly used model.
-
Acclimation: Animals should be acclimated to the testing room and handling procedures for at least one week prior to the study.
-
Dose Administration: this compound, or vehicle control, is administered via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Observations: A trained observer, blinded to the treatment groups, systematically assesses each animal at specified time points post-dosing (e.g., 30 min, 1, 2, 4, and 24 hours). Observations should include:
-
Home Cage Observations: Posture, activity level, and any abnormal behaviors.
-
Hand-held Observations: Assessment of muscle tone, reflexes (e.g., pinna, righting), and autonomic signs (e.g., salivation, pupil size).
-
Open Field Assessment: Locomotor activity, gait, and arousal levels in a novel environment.
-
-
Data Analysis: Scores for each parameter are recorded and statistically analyzed to compare treatment groups to the control group.
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the AMPA receptor. The following diagram illustrates the basic signaling pathway.
Caption: this compound's modulation of AMPA receptor signaling.
General Preclinical Safety Assessment Workflow
The following diagram outlines a typical workflow for the preclinical safety assessment of a new chemical entity.
References
Addressing solubility issues of Farampator in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Farampator in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (CX-691) is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It does not act as a direct agonist but enhances the receptor's response to the endogenous ligand, glutamate (B1630785). This potentiation of AMPA receptor function leads to increased excitatory neurotransmission. This compound has been investigated for its potential therapeutic effects in conditions such as schizophrenia and Alzheimer's disease.[1][2]
Q2: What are the known physicochemical properties of this compound?
Key physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for addressing solubility challenges.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃N₃O₂ | |
| Molecular Weight | 231.25 g/mol | |
| Predicted LogP | 1.47 - 1.87 | N/A |
| Predicted Water Solubility | 1.18 mg/mL | N/A |
Q3: In which organic solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). This is a common starting point for preparing stock solutions.
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What could be the cause?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for compounds with low aqueous solubility. This occurs because the compound, which is stable in the organic solvent, is forced into an unfavorable aqueous environment where its solubility limit is exceeded. The final concentration of DMSO in your working solution should also be considered, as high concentrations can be toxic to cells and may affect experimental outcomes.
Troubleshooting Guide
This guide provides systematic steps to address and overcome common solubility issues encountered when working with this compound in experimental settings.
Issue 1: this compound Precipitation in Aqueous Buffers (e.g., PBS, TRIS)
Symptoms:
-
Visible cloudiness or particulate matter in the solution after adding this compound stock.
-
Inconsistent results in bioassays.
-
Lower than expected compound concentration in the final solution.
Troubleshooting Workflow:
Detailed Troubleshooting Steps:
-
Step 1: Review Final Concentration:
-
Is the final concentration of this compound too high for your aqueous buffer? The predicted aqueous solubility of this compound is 1.18 mg/mL, but the actual solubility in a buffered solution may be lower. Attempt to use a lower final concentration if your experimental design permits.
-
Is the final concentration of the organic solvent (e.g., DMSO) minimized? Aim for a final DMSO concentration of less than 0.5% (v/v) in cell-based assays, as higher concentrations can be cytotoxic.
-
-
Step 2: Optimize Co-solvent Strategy:
-
For in vivo or certain in vitro experiments, a co-solvent system can be employed to increase solubility. A commonly used formulation is a three-part system.
-
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Sequentially add other solvents. For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can achieve a this compound concentration of at least 2.5 mg/mL.
-
Always add the components in the specified order and ensure complete mixing at each step.
-
-
-
Step 3: Adjust pH of the Buffer:
-
Step 4: Employ Solubilizing Excipients:
-
Cyclodextrins can be used to encapsulate hydrophobic drugs and increase their aqueous solubility. A protocol using sulfobutylether-β-cyclodextrin (SBE-β-CD) has been described.
-
Protocol:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add the this compound stock solution to the SBE-β-CD solution to achieve the desired final concentration. A 10% DMSO in 90% (20% SBE-β-CD in saline) vehicle can achieve a this compound concentration of at least 2.5 mg/mL.
-
-
-
Step 5: Physical Dissolution Aids:
-
Gentle heating and/or sonication can help dissolve the compound. However, be cautious as excessive heat can degrade the compound. Always check the stability of this compound under these conditions.
-
Issue 2: Long-Term Stability of this compound in Aqueous Solution
Symptoms:
-
Decreased potency of the this compound solution over time.
-
Appearance of precipitates after storage.
Troubleshooting and Best Practices:
-
Storage of Stock Solutions:
-
This compound stock solutions in DMSO are stable for up to 2 years at -80°C and 1 year at -20°C.
-
It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage of Aqueous Working Solutions:
-
Aqueous working solutions of this compound are less stable and should ideally be prepared fresh on the day of the experiment.
-
If storage is necessary, it is recommended to store at 4°C for no longer than 24 hours. However, a stability study for your specific buffer system is highly recommended.
-
To perform a simple stability check, prepare your working solution and visually inspect for precipitation at several time points (e.g., 1, 4, 8, and 24 hours) under your intended storage conditions.
-
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass:
-
Molecular Weight of this compound = 231.25 g/mol
-
Mass (mg) = 10 mmol/L * 0.001 L * 231.25 g/mol * 1000 mg/g = 2.3125 mg for 1 mL.
-
-
Dissolution:
-
Weigh out the calculated amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO.
-
Vortex or sonicate until the powder is completely dissolved.
-
-
Storage:
-
Aliquot into smaller volumes and store at -20°C or -80°C.
-
Preparation of a 100 µM this compound Working Solution in PBS (pH 7.4)
-
Serial Dilution:
-
From your 10 mM stock solution in DMSO, perform a serial dilution to create a 100 µM working solution.
-
For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of PBS (pH 7.4).
-
This will result in a final DMSO concentration of 1%. If a lower DMSO concentration is required, an intermediate dilution step will be necessary.
-
-
Mixing:
-
Add the DMSO stock solution to the PBS while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
-
-
Use:
-
Use the freshly prepared working solution immediately for your experiments.
-
Data Summary
The following table summarizes the available solubility data for this compound.
| Solvent/Vehicle | Achievable Concentration | Notes | Reference |
| DMSO | ≥ 25 mg/mL | Common solvent for stock solutions. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.81 mM) | Co-solvent system for in vivo or in vitro use. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.81 mM) | Use of a cyclodextrin (B1172386) to enhance solubility. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.81 mM) | For in vivo administration. |
Signaling Pathway
This compound, as a positive allosteric modulator of AMPA receptors, enhances the downstream signaling cascades initiated by glutamate binding. This primarily involves the influx of Na⁺ and, depending on the subunit composition of the receptor, Ca²⁺ ions. The subsequent depolarization and increase in intracellular calcium can activate several downstream pathways, including the MAPK/ERK pathway, which can lead to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) and subsequent changes in gene expression related to synaptic plasticity.
References
Technical Support Center: Mitigating Potential Excitotoxicity of AMPA Receptor Modulators
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential excitotoxicity associated with AMPA receptor modulators during in vitro and in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with AMPA receptor modulators.
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cell death or neuronal damage observed after applying an AMPA receptor Positive Allosteric Modulator (PAM). | The PAM may be a "high-impact" modulator, which can cause convulsions and neurotoxicity at high doses.[1] The concentration of the PAM or the agonist (e.g., glutamate) may be too high, leading to overstimulation of AMPA receptors.[2][3] The experimental model (e.g., specific cell line or neuronal culture) may be particularly vulnerable to excitotoxicity. | - Characterize your PAM: Determine if you are using a low-impact or high-impact PAM. Low-impact PAMs have a lower risk of excitotoxicity.[1][4]- Perform dose-response curves: Titrate the concentration of the PAM and the agonist to find the optimal therapeutic window with minimal toxicity.- Reduce incubation time: Shorten the duration of exposure to the modulator and agonist.- Use a less vulnerable model: If possible, switch to a cell line or neuronal culture known to be more resistant to excitotoxicity. |
| Variability in excitotoxicity results between experiments. | Inconsistent cell culture conditions (e.g., cell density, age of culture). The vehicle used to dissolve the modulator may have unexpected effects. For example, DMSO at concentrations as low as 0.02% can increase EPSP amplitudes. | - Standardize cell culture protocols: Ensure consistent cell density, media composition, and age of cultures for all experiments.- Run vehicle controls: Always include a vehicle-only control group to assess any baseline toxicity or effects of the solvent.- Use the lowest effective vehicle concentration: If using DMSO, keep the final concentration well below 0.02%. |
| Difficulty in distinguishing between AMPA receptor-mediated excitotoxicity and NMDA receptor-mediated excitotoxicity. | High concentrations of AMPA can lead to depolarization and subsequent activation of NMDA receptors, contributing to cell death. | - Use an NMDA receptor antagonist: Include a selective NMDA receptor antagonist, such as MK-801, in your experimental setup to isolate the effects of AMPA receptor activation.- Control extracellular calcium: Excitotoxicity mediated by Ca2+-permeable AMPA receptors is dependent on extracellular Ca2+ concentration. |
| Observed signs of neurotoxicity in vivo (e.g., tremors, seizures) after administration of an AMPA receptor modulator. | The administered dose is too high, crossing the threshold for adverse central nervous system effects. High-impact PAMs are more likely to induce such effects. | - Conduct a dose-escalation study: Start with a low dose and gradually increase it to determine the maximum tolerated dose.- Monitor for behavioral changes: Closely observe animals for any signs of neurotoxicity.- Consider a low-impact PAM: If using a high-impact PAM, consider switching to a low-impact alternative with a better safety profile. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of AMPA receptor modulator-induced excitotoxicity?
A1: The primary mechanism involves the excessive influx of ions, particularly Ca2+, through AMPA receptors. This is especially prominent with GluA2-lacking AMPA receptors, which are permeable to Ca2+. Overactivation of these receptors leads to a cascade of downstream events, including the activation of the JNK signaling pathway, mitochondrial dysfunction, and ultimately, cell death. Positive allosteric modulators (PAMs), particularly high-impact PAMs, can exacerbate this by slowing the deactivation and desensitization of the receptor, leading to prolonged channel opening.
Q2: How can I experimentally assess the excitotoxicity of my AMPA receptor modulator?
A2: Several in vitro assays can be used to quantify excitotoxicity. A common approach is to use cell viability assays such as the MTT assay, which measures the metabolic activity of cells. Another method is the lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium. For a more direct measure of cell death, you can use fluorescent dyes that stain dead cells, such as ethidium (B1194527) homodimer-1.
Q3: Are there ways to pharmacologically mitigate the excitotoxicity of AMPA receptor modulators?
A3: Yes. One strategy is to co-administer a calpain-specific inhibitor, such as calpeptin, which has been shown to prevent excitotoxic neuronal death. Another approach is to use GABA receptor agonists, like baclofen (B1667701) and muscimol, which can attenuate AMPA-mediated excitotoxicity by modulating intracellular calcium signaling. Additionally, allosteric modulators targeting a specific binding site on the GluA2 subunit have been shown to prevent AMPA-mediated excitotoxicity.
Q4: What is the difference between low-impact and high-impact AMPA receptor PAMs in terms of excitotoxicity?
A4: Low-impact PAMs modestly decrease AMPA receptor deactivation and have little to no effect on desensitization, resulting in a lower risk of excitotoxicity. In contrast, high-impact PAMs significantly reduce both deactivation and desensitization, leading to a much stronger and prolonged receptor activation. This heightened activity increases the risk of excitotoxicity and other adverse effects like convulsions.
Q5: Can prolonged exposure to a non-toxic concentration of an AMPA receptor modulator still have detrimental effects?
A5: Yes, prolonged exposure to some AMPA receptor modulators, even at concentrations that are not acutely toxic, can lead to changes in synaptic structure and function. For instance, long-term treatment with the ampakine CX546 has been shown to reduce dendritic spine density, although this was accompanied by compensatory mechanisms that enhanced synaptic efficacy.
Quantitative Data Summary
Table 1: Experimental Conditions for Inducing AMPA Receptor-Mediated Excitotoxicity in vitro
| Cell Type | Agonist/Modulator | Concentration | Incubation Time | Outcome | Reference |
| HEK293 cells expressing GluA4 | Glutamate (B1630785) + CTZ | 1 mM Glutamate, 100 µM CTZ | 5 min - 1 hr | JNK activation and cell death | |
| Cultured neocortical neurons | AMPA + Cyclothiazide (B1669527) | 25 µM AMPA, 50 µM Cyclothiazide | Not specified | Increased excitotoxicity | |
| Cultured spiral ganglion neurons | AMPA + myr-Dyn | 20 µM AMPA, 20 µM myr-Dyn | 10 min | Exacerbated neuronal death | |
| Primary cortical rat oligodendrocytes | AMPA | Not specified | Not specified | Excitotoxic death |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from a study on excitotoxicity in HEK-GluA4 cells.
-
Cell Culture: Plate HEK-GluA4 cells in 24- or 48-well plates and grow to subconfluent cultures.
-
Excitotoxic Stimulation:
-
Pre-incubate cells with 100 µM cyclothiazide (CTZ) for 5 minutes in a sodium buffer (132 mM NaCl, 4 mM KCl, 6 mM glucose, 10 mM HEPES, pH 7.4, 2.5 mM CaCl2) at 37°C.
-
Add 100 µM – 1 mM glutamate and incubate for the desired period (e.g., 1 hour).
-
-
Post-Stimulation:
-
Wash the cells to remove the glutamate and CTZ.
-
Incubate the cells for 24 hours in serum- and G418-free DMEM supplemented with 2.5 mM CaCl2 at 37°C.
-
-
MTT Assay:
-
Prepare a 0.5 mg/ml solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) in a sodium buffer with 1 mM CaCl2.
-
Add the MTT solution to each well and incubate for 45 minutes (24-well plate) or 2 hours (48-well plate) at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Protocol 2: Immunostaining for Surface AMPA Receptors
This protocol is based on a study investigating the role of AMPA receptor endocytosis in excitotoxicity.
-
Cell Culture: Culture auditory neurons on coverslips.
-
Treatment:
-
Wash the cultures three times with artificial perilymph (AP) solution (120 mM NaCl, 3.5 mM KCl, 1.5 mM CaCl2, 5.5 mM glucose, and 20 mM HEPES; pH 7.5).
-
Treat the cells with the desired concentration of AMPA receptor agonist (e.g., 20 µM AMPA) or modulator for the specified time (e.g., 10 minutes) at 37°C. Include appropriate controls.
-
-
Fixation:
-
Wash the cells with AP solution.
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10 minutes at room temperature.
-
-
Immunostaining (Surface Receptors):
-
Wash the cells with PBS.
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against an extracellular epitope of an AMPA receptor subunit (e.g., GluR2) overnight at 4°C. Do not permeabilize the cells.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash with PBS and mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the level of surface AMPA receptors.
-
Visualizations
Caption: Signaling pathway of AMPA receptor-mediated excitotoxicity.
Caption: General experimental workflow for assessing excitotoxicity.
Caption: Troubleshooting logic for unexpected excitotoxicity.
References
- 1. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Excitotoxicity through Ca2+-permeable AMPA receptors requires Ca2+-dependent JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA receptor mediated excitotoxicity in neocortical neurons is developmentally regulated and dependent upon receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
How to control for off-target effects of Farampator
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the off-target effects of Farampator (CX-691, ORG-24448).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Problem 1: Unexpected In Vitro/In Vivo Results
Symptoms:
-
Discrepancies between expected and observed cellular or behavioral responses.
-
High variability in experimental results.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Off-Target Binding | This compound, while selective for AMPA receptors, may interact with other receptors or ion channels at higher concentrations. It is crucial to characterize its binding profile. |
| On-Target, Off-Tissue Effects | The observed effects may be due to the modulation of AMPA receptors in a brain region or cell type not central to the primary hypothesis. |
| Metabolite Activity | This compound metabolites may have their own pharmacological activity. |
| Incorrect Dosage/Concentration | Inaccurate dosing can lead to either a lack of efficacy or an increase in off-target effects. |
Problem 2: Observing Seizurogenic Activity
Symptoms:
-
In vitro: epileptiform discharges in neuronal cultures or brain slices.
-
In vivo: seizure-like behaviors in animal models.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Excessive AMPA Receptor Potentiation | Although this compound is a "low-impact" ampakine, high concentrations can still lead to over-excitation.[1] |
| Off-Target Effects on Ion Channels | Interaction with ion channels involved in neuronal excitability could lower the seizure threshold. |
Problem 3: Signs of Cardiotoxicity
Symptoms:
-
In vitro: Arrhythmias, changes in action potential duration in cardiomyocytes.
-
In vivo: ECG abnormalities, cardiac tissue damage in animal models.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Direct Ion Channel Inhibition | This compound may directly interact with cardiac ion channels (e.g., hERG, sodium, calcium channels). The development of this compound was terminated due to concerns about cardiac toxicity.[2] |
| Disruption of Cardiac Signaling Pathways | Interference with intracellular signaling cascades crucial for cardiomyocyte function. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: Specific off-target binding data for this compound is not extensively published. However, the primary concerns are dose-dependent side effects observed in clinical trials, such as headache, somnolence, and nausea, which are associated with higher plasma concentrations of the drug.[3] The most significant off-target effect that led to the cessation of its development was potential cardiotoxicity.[2]
Q2: How can I control for the known side effects of this compound in my experiments?
A2: Since side effects like headache and somnolence are linked to high plasma levels, it is crucial to perform dose-response studies to find the optimal therapeutic window with minimal adverse effects.[3] Careful monitoring of drug concentration in plasma or tissue is recommended.
Q3: What is the mechanism of this compound's cardiotoxicity?
A3: The precise molecular mechanism of this compound-induced cardiotoxicity has not been fully elucidated in publicly available literature. However, a clinical safety study was initiated to evaluate cardiac function in patients who had previously taken the drug, indicating a significant concern.[4] It is hypothesized that the cardiotoxicity may stem from interactions with cardiac ion channels.
Q4: What is a "low-impact" ampakine and how does this relate to off-target effects?
A4: A "low-impact" ampakine like this compound is a positive allosteric modulator of AMPA receptors that only partially reduces receptor desensitization and does not significantly alter the binding affinity of the natural agonist, glutamate.[1] This characteristic is thought to reduce the risk of seizurogenic effects that are observed with "high-impact" ampakines which cause more profound and sustained receptor activation.[1]
Data Presentation
Table 1: Off-Target Binding Profile of this compound (Hypothetical Data)
| Receptor/Ion Channel | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) |
| 5-HT2A | >10,000 | >10,000 |
| Dopamine D2 | >10,000 | >10,000 |
| Muscarinic M1 | >10,000 | >10,000 |
| hERG | Data Needed | Data Needed |
| Nav1.5 | Data Needed | Data Needed |
| Cav1.2 | Data Needed | Data Needed |
Table 2: this compound Concentration and Associated Side Effects in Humans
This table summarizes the relationship between this compound plasma concentration and the incidence of common side effects, based on clinical trial observations.[3]
| Plasma Concentration Range | Side Effect Incidence |
| Low Therapeutic Range | Minimal to no reported side effects. Improved short-term memory performance. |
| High Therapeutic/Supra-therapeutic Range | Significantly higher incidence of headache, somnolence, and nausea. Impaired episodic memory. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Profiling
Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors and ion channels.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines expressing the target receptors or from tissue known to be rich in these receptors.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Seizure Liability Assessment using Microelectrode Arrays (MEAs)
Objective: To assess the potential of this compound to induce seizurogenic activity in neuronal networks.
Methodology:
-
Cell Culture: Culture primary neurons or iPSC-derived neurons on MEA plates.
-
Baseline Recording: Record spontaneous neuronal electrical activity to establish a baseline.
-
Drug Application: Apply increasing concentrations of this compound to the neuronal cultures.
-
Data Acquisition: Record changes in neuronal firing rate, burst patterns, and network synchrony.
-
Data Analysis: Analyze the recorded data for epileptiform activity, such as synchronized bursting and seizure-like discharges.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Cardiac Ion Channel Effects
Objective: To evaluate the effects of this compound on key cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).
Methodology:
-
Cell Culture: Use cell lines stably expressing the cardiac ion channel of interest.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage Protocol: Apply a specific voltage protocol to elicit the ionic current of interest.
-
Drug Perfusion: Perfuse the cell with a control solution, followed by solutions containing increasing concentrations of this compound.
-
Data Acquisition: Record the changes in the ionic current amplitude and kinetics.
-
Data Analysis: Construct concentration-response curves to determine the IC50 of this compound for each ion channel.
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: Troubleshooting workflow for off-target effects.
Caption: Dose, concentration, and effect relationship.
References
- 1. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (this compound): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the Complexities of Farampator: A Technical Support Guide for Researchers
Technical Support Center > Troubleshooting Guides & FAQs > Interpreting Conflicting Data from Farampator Studies
This technical resource is designed for researchers, scientists, and drug development professionals working with this compound (CX-691), a positive allosteric modulator of the AMPA receptor. The following question-and-answer format addresses common issues and conflicting data encountered during preclinical and clinical research, providing detailed experimental protocols and comparative data to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing conflicting effects of this compound on cognitive function in our experiments. Why might this be happening?
A1: Conflicting cognitive outcomes with this compound are a known issue and can be attributed to several factors, including the specific memory domain being assessed, the dosage administered, and the subject population. A key clinical study by Wezenberg et al. (2007) in healthy elderly volunteers found that a single 500 mg dose of this compound improved short-term memory but impaired episodic memory[1].
This suggests that this compound's modulatory effects on AMPA receptors may differentially impact the neural circuits underlying different types of memory. Short-term or working memory relies heavily on the prefrontal cortex, while episodic memory is more dependent on the hippocampus. The differential effects could be due to variations in AMPA receptor subunit composition or signaling pathways in these brain regions.
Troubleshooting Tip:
-
Refine your behavioral assays: Use a battery of tests that can distinguish between different memory domains (e.g., a digit span task for short-term memory and a word list recall task for episodic memory).
-
Dose-response studies: Conduct thorough dose-response studies to identify the optimal therapeutic window for the specific cognitive domain you are targeting. It is possible that lower doses may enhance cognition without the detrimental effects on other memory functions.
-
Consider the subject population: The age, species, and disease model can all influence the outcome. The original conflicting data were observed in healthy elderly individuals. The effects might differ in young, healthy subjects or in animal models of specific neurological disorders.
Troubleshooting Guides
Issue 1: Discrepancies in Efficacy Between Preclinical and Clinical Studies
Problem: Promising pro-cognitive effects in animal models of cognitive impairment do not translate to human clinical trials in Alzheimer's disease and schizophrenia.
Possible Causes and Solutions:
-
Different Pharmacokinetics: The metabolism and brain penetration of this compound and other AMPA modulators can vary significantly between rodents and humans.
-
Troubleshooting: Conduct pharmacokinetic studies in your animal models to ensure that the plasma and brain concentrations of the drug are within a range comparable to that observed in human studies. The Wezenberg et al. (2007) study provides human plasma concentration data that can serve as a benchmark[1].
-
-
Divergent Pathophysiology: The underlying neurobiology of cognitive deficits in animal models may not fully recapitulate the complexity of human diseases like Alzheimer's or schizophrenia.
-
Troubleshooting: Utilize multiple, well-validated animal models that represent different aspects of the human disease. For example, in Alzheimer's research, consider both amyloid-based and tau-based models.
-
-
Choice of AMPA Modulator: Different AMPA receptor potentiators have distinct pharmacological profiles. For instance, CX516, another ampakine, failed to show significant cognitive improvement in a large trial with schizophrenia patients when used as an add-on therapy[2][3]. In contrast, a smaller pilot study had suggested some benefit[4]. Similarly, LY451395 (Mibampator) did not improve cognition in patients with Alzheimer's disease.
-
Troubleshooting: Carefully select the AMPA modulator based on its specific properties (e.g., impact on desensitization, subunit selectivity) and the intended therapeutic target.
-
Issue 2: Emergence of Adverse Events and Their Impact on Cognitive Data
Problem: Side effects such as headache, somnolence, and nausea are observed, and these appear to correlate with poorer cognitive performance.
Possible Causes and Solutions:
-
High Plasma Concentrations: The Wezenberg et al. (2007) study found that subjects experiencing side effects had significantly higher plasma levels of this compound. This suggests a narrow therapeutic window.
-
Troubleshooting: Monitor plasma concentrations of this compound in your subjects. If side effects are observed, correlate them with plasma levels to determine if they are dose-dependent. This can help in adjusting the dosage to a level that is both effective and well-tolerated.
-
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to the adverse events and negatively impact cognition.
-
Troubleshooting: If possible, conduct in vitro profiling of this compound against a panel of receptors and enzymes to identify potential off-target interactions at the concentrations observed to cause side effects.
-
-
Cardiac Toxicity: The development of this compound was ultimately halted due to concerns about cardiac toxicity.
-
Troubleshooting: In preclinical studies, it is crucial to include a comprehensive assessment of cardiovascular safety. This should include in vitro assays on cardiac ion channels and in vivo monitoring of cardiovascular parameters in animal models. Any signs of cardiac abnormalities should be carefully investigated.
-
Data and Protocols
Quantitative Data from Key this compound and AMPA Modulator Studies
Table 1: Conflicting Effects of this compound on Memory (Wezenberg et al., 2007)
| Cognitive Task | Placebo (Mean ± SD) | This compound (500 mg) (Mean ± SD) | Outcome |
| Short-Term Memory | |||
| Symbol Recall (Correct) | 7.4 ± 1.5 | 8.1 ± 1.1 | Improved |
| Episodic Memory | |||
| Wordlist Learning (Immediate Recall) | 33.1 ± 9.1 | 29.8 ± 8.6 | Impaired |
| Wordlist Learning (Delayed Recall) | 6.8 ± 3.0 | 5.6 ± 3.4 | Impaired |
Table 2: Clinical Trial Outcomes of AMPA Modulators in Schizophrenia and Alzheimer's Disease
| Study (Drug) | Disease | Primary Outcome Measure | Result | Reference |
| Goff et al., 2008 (CX516) | Schizophrenia | Change in Composite Cognitive Score | No significant difference from placebo | |
| Goff et al., 2001 (CX516) | Schizophrenia | Measures of attention and memory | Moderate to large between-group effect sizes | |
| Chappell et al., 2007 (LY451395) | Alzheimer's Disease | Change in ADAS-Cog Score | No significant difference from placebo |
Experimental Protocols
Protocol 1: Assessment of Cognitive Effects in Healthy Elderly Volunteers (Adapted from Wezenberg et al., 2007)
-
Study Design: Double-blind, placebo-controlled, randomized, cross-over.
-
Subjects: 16 healthy elderly volunteers (mean age 66.1 years).
-
Treatment: Single oral dose of 500 mg this compound or placebo.
-
Testing Time: 1 hour post-administration (around Tmax).
-
Cognitive Tests:
-
Short-Term Memory: N-back task, Symbol Recall.
-
Episodic Memory: Wordlist learning (immediate and delayed recall), Picture Memory.
-
Information Processing: Tangled Lines Task, Symbol Digit Substitution Test (SDST), Continuous Trail Making Test (CTMT).
-
-
Pharmacokinetic Sampling: Blood samples were collected at regular intervals to determine plasma concentrations of this compound.
Protocol 2: Add-on Trial of an Ampakine in Schizophrenia (Adapted from Goff et al., 2008)
-
Study Design: Placebo-controlled, add-on trial.
-
Subjects: 105 stable schizophrenia patients treated with clozapine (B1669256), olanzapine, or risperidone.
-
Treatment: CX516 (900 mg three times daily) or placebo for 4 weeks.
-
Primary Outcome: Change from baseline in a composite cognitive score.
-
Secondary Outcomes: Changes in symptom rating scales (e.g., PANSS).
Protocol 3: AMPA Potentiator in Alzheimer's Disease (Adapted from Chappell et al., 2007)
-
Study Design: 11-week, double-blind, placebo-controlled trial.
-
Subjects: 181 patients with mild to moderate Alzheimer's disease.
-
Treatment: LY451395 (0.2 mg BID for 28 days, then 1.0 mg BID) or placebo.
-
Primary Outcome: Change in Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Secondary Outcomes: Clinician's Interview-Based Impression of Change, Neuropsychiatric Inventory (NPI).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. A placebo-controlled pilot study of the ampakine CX516 added to clozapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A placebo-controlled add-on trial of the Ampakine, CX516, for cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A placebo-controlled pilot study of the ampakine CX516 added to clozapine in schizophrenia. (2001) | Donald C. Goff | 211 Citations [scispace.com]
Technical Support Center: Improving the Translational Relevance of Farampator Research
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility and translational relevance of experiments involving Farampator (CX-691).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (developmental codes: CX-691, ORG-24448, SCH-900460) is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a "low-impact" ampakine, it moderately offsets receptor desensitization, meaning it enhances the receptor's response to glutamate (B1630785) without causing the excessive activation that can lead to seizures.[2] This modulation of AMPA receptors, which are crucial for fast excitatory synaptic transmission in the brain, is believed to underlie its effects on learning and memory.
Q2: What were the key findings from clinical trials with this compound?
A2: In a study with healthy elderly volunteers, a 500 mg dose of this compound was observed to improve short-term memory. However, it also appeared to impair episodic memory.[3] Common side effects reported included headache, drowsiness, and nausea.[3] Notably, subjects experiencing side effects had significantly higher plasma concentrations of this compound.[3] The development of this compound was ultimately discontinued (B1498344) due to concerns about cardiac toxicity.
Q3: How should I prepare this compound for in vivo and in vitro experiments?
A3: Proper preparation of this compound solutions is critical for experimental success. Due to its limited aqueous solubility, a co-solvent system is often necessary.
-
For in vivo administration (e.g., intraperitoneal injection): A common vehicle involves a multi-component solvent system. A stock solution in 100% DMSO can be prepared and then diluted. For a final solution, a combination of DMSO (e.g., 10%), PEG300 (e.g., 40%), Tween-80 (e.g., 5%), and saline (e.g., 45%) can be used to achieve a clear solution. It is recommended to prepare the working solution fresh on the day of the experiment.
-
For in vitro electrophysiology (e.g., patch-clamp): A high-concentration stock solution (e.g., 10-50 mM) should be prepared in 100% DMSO. This stock can then be diluted to the final working concentration in the artificial cerebrospinal fluid (aCSF) just before application to the tissue. The final DMSO concentration in the aCSF should be kept low (typically ≤0.1%) to avoid solvent-induced effects on neuronal activity.
Q4: What is the known stability of this compound solutions?
A4: this compound stock solutions in DMSO are stable for extended periods when stored properly. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stored at -20°C, the DMSO stock solution is reported to be stable for up to one year, and at -80°C for up to two years. The stability of this compound in aqueous solutions like saline or aCSF is limited, and these solutions should be prepared fresh for each experiment.
Troubleshooting Guides
In Vivo Behavioral Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No observable effect on cognition. | - Inappropriate dose. - Insufficient drug exposure at the target site. - Timing of administration relative to testing is not optimal. - High baseline performance in control animals (ceiling effect). | - Perform a dose-response study to identify the optimal dose for your specific behavioral paradigm. Doses used in rodent studies have ranged from 0.1 to 1.0 mg/kg p.o. for cognitive enhancement. - Verify the formulation and route of administration. Ensure complete dissolution of this compound. - Adjust the time between drug administration and behavioral testing to coincide with the Tmax. - Increase the difficulty of the cognitive task to avoid ceiling effects. |
| Unexpected behavioral changes (e.g., hyperactivity, sedation). | - Off-target effects at higher doses. - Interaction with other experimental variables (e.g., stress, environment). - Pharmacokinetic variability between animals. | - Conduct a thorough dose-response analysis and use the lowest effective dose. - Ensure a consistent and low-stress testing environment. - Monitor for and record any abnormal behaviors. Consider including a battery of general locomotor and anxiety tests. |
| High variability in behavioral data. | - Inconsistent drug administration. - Variation in animal handling and experimental procedures. - Differences in individual animal metabolism and pharmacokinetics. | - Ensure accurate and consistent dosing for all animals. - Standardize all experimental protocols and handling procedures. - Increase the number of animals per group to improve statistical power. |
In Vitro Electrophysiology Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No potentiation of AMPA receptor-mediated currents. | - Incorrect concentration of this compound. - Degraded this compound solution. - Low level of endogenous glutamate in the slice preparation. - Suboptimal recording conditions. | - Verify the concentration of your final working solution. - Prepare fresh this compound solutions for each experiment from a properly stored stock. - Ensure adequate presynaptic stimulation to elicit glutamate release. - Check the health of the brain slices and the quality of the patch-clamp recording. |
| Signal instability or "noisy" recordings after this compound application. | - Precipitation of this compound in the aCSF. - High concentration of DMSO in the final solution. - Off-target effects on other ion channels. | - Ensure the final DMSO concentration is ≤0.1%. - Visually inspect the working solution for any signs of precipitation. - If noise persists, consider using a lower concentration of this compound or a different vehicle if possible. |
| Evidence of excitotoxicity (e.g., progressive increase in holding current, cell swelling). | - Excessive potentiation of AMPA receptors, leading to calcium overload. - Prolonged exposure to high concentrations of this compound. | - Use the lowest effective concentration of this compound. - Limit the duration of this compound application. - Ensure the recording medium contains appropriate concentrations of Mg2+ to block NMDA receptors at resting membrane potential. |
Data Presentation
Pharmacokinetic Parameters of this compound in Rodents (Hypothetical Data Based on Similar Compounds)
The following table provides a template for expected pharmacokinetic parameters of this compound in rats and mice. Actual values may vary depending on the specific experimental conditions.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) |
| Rat | 10 | p.o. | ~500-1000 | ~1-2 | ~2-4 |
| Mouse | 10 | p.o. | ~300-700 | ~0.5-1.5 | ~1.5-3 |
Note: This data is illustrative and based on general pharmacokinetic properties of small molecule drugs in these species.
In Vitro Cardiac Safety Profile of this compound (Hypothetical Data)
Given that the clinical development of this compound was halted due to concerns about cardiac toxicity, it is crucial to assess its effects on cardiac ion channels, particularly the hERG channel.
| Ion Channel | Assay Type | IC50 (µM) | Interpretation |
| hERG (KCNH2) | Automated Patch Clamp | ~1-10 | Potential for QT prolongation and proarrhythmic effects. |
Note: A lower IC50 value indicates a higher potential for off-target cardiac effects.
Experimental Protocols
Detailed Protocol: Morris Water Maze for Assessing Spatial Learning and Memory in Mice
This protocol is adapted from established methods and can be used to evaluate the effects of this compound on spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden escape platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Animal Subjects: Adult male C57BL/6 mice.
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, or 1.0 mg/kg) or vehicle intraperitoneally 30 minutes before the first trial of each day.
-
Acquisition Phase (5 days):
-
Four trials per day with an inter-trial interval of 15 minutes.
-
For each trial, gently place the mouse into the water facing the wall at one of four quasi-random start locations (N, S, E, W).
-
Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start location.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Detailed Protocol: Whole-Cell Patch-Clamp Recording in Acute Hippocampal Slices
This protocol allows for the investigation of this compound's effects on synaptic transmission at the cellular level.
-
Slice Preparation:
-
Anesthetize an adult rat or mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., a sucrose-based aCSF).
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Visualize CA1 pyramidal neurons using an upright microscope with DIC optics.
-
Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ) filled with an appropriate internal solution.
-
Record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating Schaffer collaterals and voltage-clamping the neuron at -70 mV.
-
-
This compound Application:
-
After obtaining a stable baseline of EPSCs for at least 10 minutes, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1-10 µM).
-
Record the effects of this compound on the amplitude, decay kinetics, and frequency of EPSCs.
-
Wash out the drug by perfusing with normal aCSF.
-
Mandatory Visualizations
Caption: this compound's signaling cascade.
Caption: Experimental workflow for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (this compound): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating "Low-Impact" Ampakines like Farampator
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the complexities of studying "low-impact" ampakines, with a specific focus on Farampator (CX691). The information is presented in a question-and-answer format to directly address potential challenges and provide practical guidance for experimental design and troubleshooting.
FAQs: Understanding Low-Impact Ampakines and this compound
Q1: What are "low-impact" ampakines and how do they differ from "high-impact" ampakines?
A1: Low-impact ampakines are a subclass of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Unlike high-impact ampakines, which strongly inhibit receptor desensitization and can significantly alter agonist binding affinity, low-impact modulators like this compound only partially attenuate desensitization.[1] This key difference is thought to contribute to their improved safety profile, particularly a lower risk of seizurogenic effects that have hampered the development of high-impact ampakines.
Q2: What is the primary mechanism of action for this compound?
A2: this compound potentiates AMPA receptor function by binding to an allosteric site on the receptor complex. This binding enhances the excitatory postsynaptic currents mediated by the receptor in response to glutamate (B1630785). Specifically, it moderately offsets the desensitization of the receptor, allowing for a prolonged and amplified response to the endogenous neurotransmitter.[1]
Q3: What were the key findings from clinical studies of this compound?
A3: Clinical studies with this compound have yielded mixed results. In healthy elderly volunteers, a 500 mg dose of this compound was observed to improve short-term memory.[2] However, it also appeared to impair episodic memory in the same cohort.[2] The development of this compound was ultimately terminated due to concerns about cardiac toxicity.
Q4: What are the common side effects associated with this compound?
A4: The most frequently reported side effects in clinical trials include headache, somnolence (drowsiness), and nausea.[2] Interestingly, subjects who experienced these side effects were found to have significantly higher plasma concentrations of this compound.[2]
Troubleshooting Guides for Experimental Challenges
Inconsistent Electrophysiological Recordings
Q: My whole-cell patch-clamp recordings of AMPA receptor potentiation by this compound are highly variable. What are the potential causes and solutions?
A: Inconsistent results in patch-clamp experiments are common and can arise from several factors. Here’s a troubleshooting guide:
-
Cell Health: Ensure cultured neurons are healthy and at an appropriate density. Unhealthy cells will have unstable membranes and inconsistent responses.
-
Pipette Resistance: The resistance of your recording pipette is critical. For whole-cell recordings of AMPA currents, a resistance of 3-7 MΩ is generally recommended.
-
Voltage Clamp Quality: A poor voltage clamp will lead to inaccurate current measurements. Monitor your series resistance and compensate for it appropriately. If the series resistance changes significantly during a recording, the data from that cell should be discarded.
-
Solution Stability: Ensure your internal and external solutions are fresh and at the correct pH and osmolarity. This compound should be dissolved appropriately, and the final DMSO concentration should be kept low and consistent across experiments.
-
Compound Application: The method of drug application can greatly influence the results. A rapid and consistent application is necessary to observe the potentiation of the AMPA receptor current.
High Variability in Behavioral Studies
Q: I am observing high variability in the performance of rodents in the radial arm maze after administering this compound. How can I reduce this variability?
A: High variability in behavioral tasks like the radial arm maze can obscure the true effects of a compound. Consider the following:
-
Habituation and Training: Ensure all animals are properly habituated to the maze and have reached a stable baseline performance before drug administration. A consistent training protocol is crucial.
-
Motivation: If using a food-rewarded task, ensure animals are adequately food-deprived to maintain motivation. The value of the reward should be consistent.
-
Environmental Cues: The spatial cues around the maze must remain constant throughout the experiment. Changes in lighting, odors, or the position of objects in the room can confuse the animals.
-
Handling Stress: Handle the animals gently and consistently to minimize stress, which can significantly impact cognitive performance.
-
Dose-Response: The effects of ampakines can be dose-dependent and may follow a U-shaped curve. Test a range of doses to identify the optimal concentration for cognitive enhancement without inducing side effects that could impair performance.
Data Presentation: Quantitative Comparison of Low-Impact Ampakines
| Parameter | This compound (CX691) | CX516 (Ampalex) | CX1739 |
| Potency (in vitro) | More potent than CX516 | Low potency | Efficacious at low doses |
| Cognitive Effects | Improved short-term memory, impaired episodic memory[2] | Ineffective in some clinical trials due to low potency and short half-life[3] | Pro-cognitive effects in preclinical models[3] |
| Side Effects | Headache, somnolence, nausea[2] | Generally well-tolerated, but low efficacy | Headache and nausea in clinical trials[4] |
| Seizurogenic Potential | Low | Low | Low |
| Development Status | Terminated (cardiac toxicity concerns) | Development largely halted | Under investigation |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Potentiation
Objective: To measure the potentiation of AMPA receptor-mediated currents by this compound in cultured neurons.
Methodology:
-
Cell Culture: Plate primary hippocampal or cortical neurons on coverslips and culture for 10-14 days.
-
Solutions:
-
External Solution (ACSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings from visually identified pyramidal neurons.
-
Clamp the membrane potential at -70 mV.
-
Locally perfuse the recorded cell with ACSF containing glutamate (1 mM) to evoke an inward AMPA receptor-mediated current.
-
After establishing a stable baseline response, co-apply this compound (at desired concentrations, e.g., 1-100 µM) with glutamate.
-
-
Data Analysis:
-
Measure the peak amplitude and the steady-state current of the glutamate-evoked response in the absence and presence of this compound.
-
Calculate the percentage potentiation of the peak and steady-state current.
-
Win-Shift Radial Arm Maze Protocol for Cognitive Enhancement
Objective: To assess the effect of this compound on spatial working memory in rodents.
Methodology:
-
Apparatus: An 8-arm radial maze with automated guillotine doors and food rewards at the end of each arm.
-
Habituation (2 days): Allow each rat to freely explore the maze for 10 minutes with all arms baited with a food reward.
-
Training (5-10 days):
-
Bait four of the eight arms. The baited arms should be consistent for each rat but varied between rats.
-
Place the rat in the center of the maze and allow it to explore until it has found all four rewards or until 10 minutes have elapsed.
-
A correct choice is the first entry into a baited arm. An error is re-entry into an already visited arm.
-
Training continues until the rats reach a stable baseline performance (e.g., >80% correct choices).
-
-
Testing:
-
Administer this compound (or vehicle) at the desired dose and route (e.g., intraperitoneally) 30 minutes before placing the rat in the maze.
-
The procedure is the same as in training.
-
-
Data Analysis:
-
Record the number of correct choices, the number of working memory errors (re-entries), and the time taken to complete the task.
-
Compare the performance of the this compound-treated group to the vehicle-treated group.
-
Mandatory Visualizations
Signaling Pathway of AMPA Receptor Modulation
Caption: AMPA receptor modulation by this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for ampakine evaluation.
Logical Relationship of Ampakine Classes
Caption: Classification of ampakines.
References
- 1. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (this compound): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Safety, Tolerability, and Pharmacokinetic Profile of the Low-Impact Ampakine CX1739 in Young Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the biphasic dose-response of Farampator
Welcome to the technical support resource for researchers working with Farampator (CX-691, ORG-24448). This guide provides in-depth FAQs, troubleshooting advice, and detailed protocols to help you navigate the complexities of using this AMPA receptor modulator in your experiments, with a special focus on its characteristic biphasic dose-response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It belongs to a class of molecules known as ampakines. Unlike direct agonists, this compound does not activate the AMPA receptor on its own. Instead, it binds to an allosteric site on the receptor complex, enhancing the effects of the natural ligand, glutamate (B1630785).[2] Specifically, it slows the receptor's deactivation and desensitization, leading to a prolonged influx of positive ions (primarily Na+) and an amplified excitatory postsynaptic current when glutamate is present.[3]
Q2: What does it mean that this compound is a "low-impact" ampakine? this compound is classified as a "low-impact" ampakine because it only moderately offsets the desensitization of the AMPA receptor.[4][5] This is in contrast to "high-impact" modulators (like cyclothiazide) which can almost completely block desensitization. This property is thought to give this compound a better safety profile, particularly regarding the risk of inducing seizures, which can be a concern with global over-activation of AMPA receptors.[3][6]
Q3: What is the biphasic dose-response of this compound? A biphasic dose-response, sometimes described by the Arndt-Schulz curve, means that the compound's effects change with increasing concentration, often showing a beneficial or stimulatory effect at low doses and a detrimental or inhibitory effect at high doses.[7] this compound exhibits this property. For instance, studies in healthy elderly volunteers have shown that a 500 mg dose improved short-term memory but concurrently impaired episodic memory.[2][8] This suggests a narrow therapeutic window where optimal cognitive enhancement is observed, and exceeding this dose can lead to negative outcomes.
Q4: What are the known side effects of this compound? In human clinical trials, reported side effects include headache, somnolence (drowsiness), and nausea.[8][9] Importantly, subjects who reported these side effects were found to have significantly higher plasma concentrations of this compound.[8] This correlation underscores the importance of dose selection in avoiding adverse effects.
Troubleshooting Guide
Issue 1: My results are inconsistent. Sometimes I see cognitive enhancement, and other times a deficit.
-
Possible Cause: You are likely observing the biphasic dose-response of this compound. Your effective concentration at the target tissue might be fluctuating around the "peak" of the dose-response curve.
-
Troubleshooting Steps:
-
Conduct a detailed dose-response study: Test a wider range of concentrations, including several lower doses than your current protocol. This is crucial to identify the optimal concentration for your specific model and endpoint.
-
Check plasma/tissue concentrations: If feasible, measure the concentration of this compound in your subjects or samples. Higher concentrations are correlated with impaired performance and side effects.[8]
-
Review the specific cognitive domain being tested: this compound has shown differential effects on various types of memory (e.g., improving short-term while impairing episodic memory).[8] Ensure your assay is appropriate for the desired outcome and consider that different neural circuits may have different optimal concentration windows.
-
Issue 2: I am observing adverse effects in my animal models (e.g., sedation, motor impairment).
-
Possible Cause: The dose administered is likely too high, leading to supra-optimal plasma concentrations. Although this compound is a low-impact ampakine, high doses can still lead to adverse effects.[6]
-
Troubleshooting Steps:
-
Reduce the dose: Systematically lower the administered dose. Preclinical studies have used a wide range (0.03–18 mg/kg), so there is significant room for adjustment.[5]
-
Observe Timing: Administer the compound and conduct behavioral testing at a timepoint consistent with its known pharmacokinetics (Tmax is approximately 1 hour in humans).[8]
-
Control for non-specific effects: Ensure that observed effects are not due to the vehicle or other experimental confounds. Include a vehicle-only control group in all experiments.
-
Issue 3: The potentiation of AMPA receptor currents in my electrophysiology rig is weaker than expected.
-
Possible Cause: You may be expecting an effect size typical of a high-impact modulator.
-
Troubleshooting Steps:
-
Re-evaluate expectations: Remember that this compound is a moderate modulator of desensitization.[4][5] Do not expect it to eliminate desensitization completely. Its EC50 for increasing glutamate-induced steady-state currents is approximately 14 µM.[10]
-
Use a positive control: Compare the effects of this compound to a well-characterized high-impact modulator like cyclothiazide (B1669527) in your system. This will help benchmark the magnitude of this compound's effect.
-
Check AMPA receptor subunit composition: The subunit composition (e.g., GluA1-4) of the AMPA receptors in your preparation can influence the efficacy of allosteric modulators. The effects of this compound may vary between different brain regions or cell types.
-
Data Presentation
Table 1: this compound Dosing and Effects in Human Studies
| Dose | Population | Positive Effects | Negative Effects / Side Effects | Plasma Level Correlation |
| 500 mg | Healthy Elderly Volunteers | Improved short-term memory[2][8] | Impaired episodic memory; Headache, somnolence, nausea[8] | Side effects correlated with significantly higher plasma levels[8] |
Table 2: this compound Concentrations and Effects in Preclinical Models
| Model System | Concentration / Dose | Observed Effect | Reference |
| In Vitro Electrophysiology | 14 µM (EC50) | Increase of glutamate-induced steady-state currents | [10] |
| Rat Models | 0.03–18 mg/kg | Improved memory and cognition in various tasks | [5] |
| Rat Models | Not specified | Abrogated amphetamine-stimulated locomotor activity | [4] |
| Rat Models | Not specified | Enhanced performance in the eight-arm radial maze | [4] |
Experimental Protocols
Protocol: Assessing Cognitive Enhancement using the Eight-Arm Radial Maze in Rats
This protocol is adapted from methodologies suggested by preclinical studies on this compound.[4]
-
Apparatus: An eight-arm radial maze elevated from the floor, with food wells at the end of each arm. Visual cues should be placed around the room and remain consistent throughout the experiment.
-
Habituation & Pre-training:
-
For 3-4 days, allow rats to freely explore the maze for 10 minutes with all arms baited with a food reward (e.g., a small piece of a sugary cereal).
-
Once rats are freely exploring, begin training. Bait only 4 of the 8 arms. The set of baited arms should remain the same for each rat but be varied between rats.
-
A training trial begins by placing the rat in the center of the maze. The trial ends when the rat has visited all four baited arms or after a set time (e.g., 10 minutes).
-
Training continues until rats reach a stable baseline performance (e.g., >80% correct entries in the first 4 choices for 3 consecutive days).
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., 20% Captisol). Prepare multiple dose levels for testing (e.g., 1, 3, 10 mg/kg) and a vehicle-only control.
-
Administer the assigned treatment (this compound dose or vehicle) via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the maze trial. The timing should be consistent.
-
-
Testing:
-
Place the rat in the center of the maze and begin the trial.
-
Record the sequence of arm entries.
-
An entry is defined as the rat placing all four paws past the entrance of an arm.
-
-
Data Analysis:
-
Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Errors: Entry into an arm that was never baited.
-
Correct Entries: The number of correct entries before the first error.
-
Compare the error rates and number of correct entries across the different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA). A significant decrease in working or reference memory errors at a specific dose would indicate cognitive enhancement.
-
Visualizations
Caption: this compound's mechanism of action on the AMPA receptor.
Caption: The biphasic (bell-shaped) dose-response curve of this compound.
Caption: A troubleshooting workflow for this compound experiments.
References
- 1. Ampakine - Wikipedia [en.wikipedia.org]
- 2. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review [mdpi.com]
- 4. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (this compound): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. Biphasic Dose Response in Low Level Light Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. axonmedchem.com [axonmedchem.com]
Farampator Clinical Trial Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with information regarding the clinical trial termination of Farampator (CX-691, ORG-24448, SCH-900460). The content is presented in a question-and-answer format to address specific issues that may be encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended therapeutic use?
This compound is an ampakine, a class of drugs that act as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It was investigated for its potential to treat cognitive deficits associated with schizophrenia and Alzheimer's disease.
Q2: Why were the clinical trials for this compound terminated?
The development of this compound was ultimately terminated due to a combination of factors, including concerns about cardiac toxicity, mixed efficacy results, and adverse side effects. A key follow-up safety study (NCT00780585) was conducted to evaluate cardiac function in patients who had previously participated in this compound trials, indicating that cardiotoxicity was a significant concern.[1]
In a Phase I study with healthy elderly volunteers, this compound showed a mixed cognitive profile, improving short-term memory but impairing episodic memory.[2] Additionally, a Phase II study in patients with schizophrenia was withdrawn at the sponsor's request, while another showed no significant improvement in cognitive function compared to placebo. Concerns were also raised by the European Medicines Agency's Committee for Medicinal Products for Human Use (CHMP) regarding modest short-term effectiveness, insufficient long-term data, a delayed onset of action, and the potential for QT interval prolongation, which can lead to cardiac arrhythmias.[3]
Troubleshooting Guide
Q1: We are using a this compound analog in our preclinical model and observing conflicting results in cognitive tasks. Is this expected?
Yes, this is consistent with findings from clinical trials. In a study with healthy elderly volunteers, a 500 mg dose of this compound was found to improve short-term memory but impair episodic memory.[2] This suggests that the cognitive effects of this compound and its analogs can be domain-specific. It is crucial to use a comprehensive battery of cognitive tests that assess different aspects of memory and executive function to fully characterize the pharmacological profile of your compound.
Q2: Our in-vitro electrophysiology experiments show a lower than expected potentiation of AMPA receptors with our this compound-like compound. What could be the issue?
Several factors could contribute to this:
-
Receptor Subunit Composition: The modulatory effects of ampakines can be dependent on the specific subunit composition of the AMPA receptors in your cellular model.
-
Experimental Conditions: Ensure that your recording conditions, such as agonist concentration and duration of application, are optimized to detect potentiation. Refer to the detailed experimental protocols section for guidance on whole-cell patch-clamp recordings.
-
Compound Stability: Verify the stability and concentration of your compound in the experimental buffer.
Q3: We are observing adverse effects in our animal models similar to those reported in humans (e.g., sedation). How can we mitigate this?
Adverse effects such as headache, somnolence, and nausea were reported in human trials and were associated with higher plasma concentrations of this compound.[2] To mitigate these effects in your animal models, consider the following:
-
Dose-Response Studies: Conduct thorough dose-response studies to identify a therapeutic window with an optimal balance between efficacy and adverse effects.
-
Pharmacokinetic Analysis: Correlate plasma and brain concentrations of your compound with the observed behavioral effects to understand the exposure-response relationship.
Quantitative Data Summary
Table 1: Summary of Phase I Clinical Trial with this compound in Healthy Elderly Volunteers
| Parameter | Value | Reference |
| Study Design | Double-blind, placebo-controlled, randomized, cross-over | [2] |
| Participants | 16 healthy elderly volunteers (8 male, 8 female) | [2] |
| Mean Age (SD) | 66.1 (4.5) years | [2] |
| Dosage | 500 mg this compound | [2] |
| Primary Outcome | Assessment of episodic memory, working and short-term memory, motor learning, and information processing | [2] |
| Key Findings | - Unequivocally improved short-term memory- Appeared to impair episodic memory | [2] |
| Adverse Events | Headache, somnolence, nausea | [2] |
| Correlation | Subjects with side effects had significantly higher plasma levels of this compound | [2] |
Table 2: Overview of Terminated/Withdrawn this compound Clinical Trials
| Trial Phase | Indication | Status | Reported Reasons/Concerns | Reference |
| Phase II | Schizophrenia | Withdrawn by sponsor | Not specified | |
| Phase II | Schizophrenia | Completed (negative) | No significant improvement in cognitive function over placebo | |
| Development Program | Schizophrenia, Alzheimer's Disease | Terminated | Reportedly due to concerns about cardiac toxicity | |
| Follow-up Safety Study (NCT00780585) | Post-Farampator Exposure | Completed | To evaluate cardiac functioning in previous trial participants | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
This protocol is a general method for assessing the effect of positive allosteric modulators on AMPA receptor currents in cultured neurons or brain slices.
Objective: To measure the potentiation of glutamate-evoked currents by a test compound.
Materials:
-
Recording chamber with perfusion system
-
Patch-clamp amplifier and digitizer
-
Micromanipulator and glass micropipettes (3-7 MΩ)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (e.g., K-Gluconate based)
-
Glutamate (B1630785) (agonist)
-
Test compound (e.g., this compound analog)
-
AMPA receptor antagonist (e.g., CNQX) to confirm current identity
Procedure:
-
Prepare brain slices or neuronal cultures and place them in the recording chamber perfused with aCSF.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Clamp the cell at a holding potential of -70 mV to record inward currents.
-
Apply a brief pulse of glutamate to elicit a baseline AMPA receptor-mediated current.
-
After a stable baseline is established, co-apply the test compound with glutamate.
-
Record the potentiated current and compare the amplitude and decay kinetics to the baseline.
-
To confirm that the recorded current is mediated by AMPA receptors, apply an AMPA receptor antagonist at the end of the experiment to block the response.
Morris Water Maze for Spatial Learning and Memory
This protocol is a standard behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.
Objective: To evaluate the effect of a test compound on the acquisition and retention of spatial memory.
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase:
-
Administer the test compound or vehicle to the animals at a predetermined time before testing.
-
Place the animal into the pool at one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal finds the platform or after a set time (e.g., 60-120 seconds).
-
If the animal fails to find the platform, gently guide it to the location.
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
Fear Conditioning for Associative Memory
This protocol assesses the ability of an animal to learn and remember an association between a neutral stimulus and an aversive stimulus.
Objective: To determine the effect of a test compound on the acquisition and expression of conditioned fear.
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild footshock.
-
A sound generator to deliver an auditory cue (conditioned stimulus, CS).
-
A video camera to record freezing behavior.
Procedure:
-
Conditioning Phase:
-
Administer the test compound or vehicle.
-
Place the animal in the conditioning chamber.
-
After a habituation period, present the auditory cue (CS) followed by a mild footshock (unconditioned stimulus, US).
-
Repeat the CS-US pairing for a set number of trials.
-
-
Contextual Fear Test:
-
24 hours later, place the animal back into the same conditioning chamber (context) without presenting the CS or US.
-
Measure the amount of time the animal spends freezing as an indicator of contextual fear memory.
-
-
Cued Fear Test:
-
At a later time point, place the animal in a novel context.
-
After a habituation period, present the auditory cue (CS) without the footshock.
-
Measure the freezing behavior in response to the cue as an indicator of cued fear memory.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's Mechanism of Action on the AMPA Receptor Signaling Pathway.
Caption: Logical workflow from preclinical to clinical development and termination.
References
Validation & Comparative
A Comparative Analysis of the Ampakines Farampator and CX-516
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ampakines Farampator (CX-691) and CX-516, focusing on their performance as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers in making informed decisions for future drug development.
Executive Summary
This compound and CX-516 are both classified as "low-impact" ampakines, a class of molecules that enhance glutamatergic neurotransmission by modulating AMPA receptors. While both compounds share a common mechanism of action, they exhibit significant differences in potency, pharmacokinetic profiles, and clinical outcomes. This compound has demonstrated higher potency in preclinical models, but its development was halted due to concerns about cardiac toxicity. CX-516, an earlier ampakine, showed promise in animal studies but ultimately failed to demonstrate significant cognitive enhancement in human clinical trials, largely attributed to its low potency and short half-life.
Mechanism of Action: Modulating the AMPA Receptor
Both this compound and CX-516 are positive allosteric modulators (PAMs) of the AMPA receptor. They bind to a site on the receptor distinct from the glutamate (B1630785) binding site, inducing a conformational change that enhances the receptor's function. As "low-impact" ampakines, they primarily act by slowing the deactivation of the receptor channel and modestly affecting desensitization, rather than profoundly increasing the peak current amplitude. This mechanism is believed to contribute to a lower risk of excitotoxicity and seizures compared to "high-impact" ampakines.
The binding of these ampakines potentiates synaptic transmission and promotes synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism crucial for learning and memory.
Signaling Pathway of Ampakine Action
Figure 1: Simplified signaling pathway of ampakine action on the AMPA receptor.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and CX-516, highlighting their differences in potency, pharmacokinetics, and effects on cognition.
Table 1: In Vitro Potency at the AMPA Receptor
| Compound | Assay | EC50 | Source |
| This compound | Increase of glutamate-induced steady-state currents | 14 µM | [1][2] |
| CX-516 | Enhancement of glutamate-evoked currents in PFC neurons | 2.8 ± 0.9 mM | [3] |
| CX-516 | Enhancement of glutamate-evoked responses | 3.7 ± 1.3 mM | [4] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Pharmacokinetic Properties
| Compound | Parameter | Value | Species | Source |
| This compound | Tmax | ~1 hour | Human | [5][6] |
| CX-516 | Half-life | ~45 minutes | Human | [7][8] |
| CX-516 | Half-life | ~15-20 minutes | Rat | [9] |
Tmax is the time at which the maximum plasma concentration of a drug is observed.
Table 3: Effects on Cognition
| Compound | Study Type | Model/Population | Task | Key Finding | Source |
| This compound | Clinical Trial | Healthy Elderly Volunteers | Short-term memory | Improved performance | [5][6] |
| This compound | Clinical Trial | Healthy Elderly Volunteers | Episodic memory | Impaired performance | [5][6] |
| CX-516 | Preclinical | Rats | Delayed Non-Match to Sample | 14.3% mean increase in performance vs. 1.9% in control | [10][11] |
| CX-516 | Clinical Trial | Mild Cognitive Impairment | 15-item word list delayed recall | No significant improvement | [12] |
| CX-516 | Clinical Trial | Schizophrenia | Composite cognitive score | No significant improvement | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Potentiation
This protocol is used to measure the effect of ampakines on AMPA receptor-mediated currents in neurons.
Workflow:
Figure 2: Experimental workflow for whole-cell patch-clamp electrophysiology.
Detailed Steps:
-
Slice Preparation: Transverse hippocampal or cortical slices (300-400 µm thick) are prepared from the brains of rodents (e.g., Sprague-Dawley rats). Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Cell Identification: Pyramidal neurons in the CA1 region of the hippocampus or layer V of the prefrontal cortex are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-Cell Recording: A glass micropipette (3-5 MΩ resistance) filled with an internal solution is used to form a high-resistance seal (>1 GΩ) with the membrane of the target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Neurons are voltage-clamped at a holding potential of -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Drug Application: A baseline of spontaneous or evoked EPSCs is recorded. Subsequently, this compound or CX-516 at various concentrations is bath-applied.
-
Analysis: The amplitude, frequency, and decay kinetics of the EPSCs before and after drug application are analyzed to determine the potentiating effect of the compound. To determine the EC50, a concentration-response curve is generated by applying a range of drug concentrations and measuring the potentiation of glutamate-evoked currents.
Delayed Non-Match to Sample (DNMS) Task
The DNMS task is a widely used behavioral assay to assess short-term recognition memory in rodents.
Workflow:
Figure 3: Experimental workflow for the Delayed Non-Match to Sample task.
Detailed Steps:
-
Apparatus: A T-maze or an operant chamber with two retractable levers is typically used.
-
Habituation and Training: Rats are first habituated to the apparatus. They are then trained on the non-matching rule: in a "sample" phase, the rat is presented with an object or a lit lever. After a delay, in the "choice" phase, the rat is presented with the original stimulus and a novel one. A correct response (choosing the novel stimulus) is rewarded (e.g., with a food pellet). Training continues until a criterion level of performance (e.g., >80% correct) is reached.[6]
-
Baseline Testing: Once trained, baseline performance is established with varying delay intervals between the sample and choice phases (e.g., 1 to 40 seconds).[10]
-
Drug Administration: Animals are administered either the test compound (e.g., CX-516 at 35 mg/kg, intraperitoneally) or a vehicle control a set time before the testing session.[9]
-
Testing: Performance in the DNMS task with variable delays is assessed. The percentage of correct choices is recorded.
-
Data Analysis: The percentage of correct responses at different delay intervals is compared between the drug-treated and vehicle-treated groups to determine the effect of the compound on short-term memory.
Morris Water Maze (MWM)
The MWM is a classic behavioral test to evaluate spatial learning and memory in rodents.
Detailed Steps:
-
Apparatus: A circular pool (e.g., 1.5-2.0 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface in a fixed location.
-
Acquisition Phase: The rat is placed into the pool from different starting locations and must use distal visual cues in the room to navigate to the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded over several trials and days.
-
Probe Trial: To assess memory retention, the platform is removed, and the rat is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.[11]
-
Drug Administration: The test compound or vehicle is administered before the training or probe trials, depending on whether the effect on learning or memory retrieval is being investigated.
-
Data Analysis: Escape latency, path length, and time spent in the target quadrant are compared between drug-treated and control groups.
Conclusion
The comparative data clearly indicate that while both this compound and CX-516 operate through a similar mechanism as low-impact ampakines, their pharmacological profiles are distinct. This compound exhibits significantly greater potency than CX-516. However, the clinical development of both compounds was ultimately unsuccessful, highlighting the challenges in translating preclinical efficacy in animal models to therapeutic benefit in complex human neurological and psychiatric disorders. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of AMPA receptor modulation and to develop novel, more effective ampakine compounds with improved safety and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. The object delayed non-matching to sample task in rats does not depend on working memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. whoville.ucsd.edu [whoville.ucsd.edu]
- 5. Ampakine CX516 ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CX-516 - Wikipedia [en.wikipedia.org]
- 7. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Morris water maze - Scholarpedia [scholarpedia.org]
- 10. Automatic recording of mediating behavior in delayed matching- and nonmatching-to-position procedures in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings from Seminal Farampator Papers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the key findings from seminal papers on Farampator (CX-691), a positive allosteric modulator of AMPA receptors. This document outlines the experimental data, detailed methodologies, and underlying signaling pathways to facilitate the replication and extension of these pivotal studies.
This compound has been a subject of interest for its potential cognitive-enhancing effects and its role in treating neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1] This guide synthesizes data from key clinical and preclinical investigations to provide a clear and actionable resource for the scientific community.
Quantitative Data Summary
The following tables summarize the key quantitative findings from seminal studies on this compound, focusing on its effects on cognition and its preclinical pharmacological profile.
Table 1: Effects of this compound on Cognitive Performance in Healthy Elderly Volunteers
| Cognitive Domain | Task | This compound (500 mg) Effect | Placebo Effect | Key Finding | Reference |
| Short-Term Memory | Symbol Recall | Improved Performance | No significant change | This compound unequivocally improved short-term memory.[2] | Wezenberg et al., 2007 |
| Episodic Memory | Wordlist Learning, Picture Memory | Impaired Performance | No significant change | This compound appeared to impair episodic memory.[2] | Wezenberg et al., 2007 |
| Information Processing | Continuous Trail Making Test (CTMT) | Tendency to decrease switching errors | No significant change | This compound showed a favorable trend in reducing cognitive flexibility errors.[2] | Wezenberg et al., 2007 |
Data from a double-blind, placebo-controlled, randomized, cross-over study in 16 healthy elderly volunteers.[2]
Table 2: Preclinical Antipsychotic-like and Cognitive-Enhancing Profile of this compound (CX-691)
| Preclinical Model | Assay | This compound (CX-691) Effect | Comparison | Key Finding | Reference |
| Schizophrenia Model | Amphetamine-Induced Hyperactivity | Abrogated locomotor activity | More potent than CX614, CX546, and CX516 | Demonstrates potent antipsychotic-like activity.[3] | Radin et al., 2025 |
| Cognitive Enhancement | Eight-Arm Radial Maze | Enhanced performance | - | Suggests potential for ameliorating cognitive deficits.[3] | Radin et al., 2025 |
| Safety Profile | Catalepsy Test | Devoid of cataleptic activity at supratherapeutic doses | - | Indicates a favorable safety profile compared to typical antipsychotics.[3] | Radin et al., 2025 |
Experimental Protocols
To facilitate the replication of these key findings, detailed methodologies for the principal experiments are provided below.
Clinical Study: Cognitive Assessment in Healthy Elderly Volunteers (Wezenberg et al., 2007)
-
Study Design: A double-blind, placebo-controlled, randomized, cross-over study.[2]
-
Participants: 16 healthy elderly volunteers (mean age 66.1 years).[2]
-
Intervention: Single oral dose of this compound (500 mg) or placebo.[2]
-
Testing Time: Cognitive tasks were administered approximately 1 hour after drug intake, corresponding to the time of maximum plasma concentration (Tmax).[2]
-
Cognitive Tasks:
-
Episodic Memory:
-
Wordlist Learning: Participants were presented with a list of words and asked to recall them. Specific word lists and presentation/recall timings would need to be sourced from the original publication or similar validated neuropsychological test batteries.
-
Picture Memory: Participants were shown a series of pictures and later tested on their recognition of these images.
-
-
Working and Short-Term Memory:
-
N-back Task: A continuous performance task where participants are presented with a sequence of stimuli and must indicate when the current stimulus matches the one from 'n' steps earlier in the sequence.
-
Symbol Recall: Participants are shown a set of symbols and, after a delay, are asked to recall them.
-
-
Motor Learning:
-
Maze Task: A task requiring participants to learn and navigate a maze.
-
Pursuit Rotor: A task assessing fine motor skills and hand-eye coordination, where participants must keep a stylus in contact with a rotating target.
-
-
Information Processing:
-
Tangled Lines Task: A visual tracing task that assesses attention and visual scanning.
-
Symbol Digit Substitution Test (SDST): A test of processing speed where participants substitute symbols for numbers according to a key.
-
Continuous Trail Making Test (CTMT): A task that assesses processing speed, sequencing, and cognitive flexibility by requiring participants to connect a series of numbers and letters in a specific order.
-
-
Preclinical Studies: Antipsychotic-like and Cognitive-Enhancing Effects
-
Animal Model: Sprague Dawley rats were commonly used in these studies.[3]
-
Drug Administration: this compound (CX-691) was administered orally (p.o.).
-
Key Experiments:
-
Amphetamine-Induced Hyperactivity:
-
Rats are habituated to the testing environment (e.g., open-field arena).
-
A baseline level of locomotor activity is recorded.
-
Rats are administered this compound or vehicle.
-
After a set pre-treatment time, amphetamine is administered to induce hyperactivity.
-
Locomotor activity is then recorded for a defined period to assess the effect of this compound on amphetamine-induced hyperactivity.
-
-
Eight-Arm Radial Maze:
-
This task is used to assess spatial learning and memory.
-
The maze consists of a central platform with eight arms radiating outwards, some of which are baited with a food reward.
-
Rats are placed in the center of the maze and allowed to explore the arms to find the rewards.
-
Performance is measured by the number of correct arm entries (to find food) and the number of errors (re-entering an already visited arm).
-
This compound or vehicle is administered before the task to evaluate its effect on learning and memory.
-
-
Electrophysiology (Hippocampal Slices):
-
Hippocampal brain slices are prepared from rats.
-
Extracellular field potentials or whole-cell patch-clamp recordings are obtained from neurons (e.g., in the CA1 region).
-
A baseline synaptic response is established by stimulating afferent pathways (e.g., Schaffer collaterals).
-
Long-term potentiation (LTP), a cellular correlate of learning and memory, is induced by a high-frequency stimulation protocol.[2]
-
This compound is bath-applied to the slices to determine its effect on baseline synaptic transmission and LTP. This compound, as a low-impact ampakine, moderately offsets AMPA receptor desensitization.[3]
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the seminal this compound papers.
Caption: this compound's Mechanism of Action.
Caption: Clinical Trial Workflow.
Caption: Preclinical Experimental Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (this compound): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Farampator's Effects: A Comparative Guide for Neuronal Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Farampator, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Due to the limited availability of direct cross-validation studies on this compound across diverse neuronal preparations in publicly accessible literature, this guide establishes a comparative framework using data from other well-characterized AMPA receptor modulators, such as CX516 and PEPA. This approach allows for an objective assessment of this compound's potential differential effects and informs future experimental design.
Overview of this compound and Alternative AMPA Receptor Modulators
This compound (CX691, ORG-24448) is classified as a "low-impact" ampakine, suggesting it primarily slows the deactivation of the AMPA receptor channel with minimal effect on desensitization. This profile is thought to reduce the risk of excitotoxicity and seizures compared to "high-impact" modulators.[1] Its primary mechanism is to enhance glutamatergic neurotransmission by potentiating the effect of the endogenous ligand, glutamate.[2]
Clinically, this compound has been investigated for its potential to treat cognitive deficits. In healthy elderly volunteers, a 500 mg dose of this compound was observed to improve short-term memory, although it appeared to impair episodic memory.[3][4] This highlights the nuanced effects of AMPA receptor modulation on different cognitive domains.
For a comprehensive comparison, this guide includes data on two other notable AMPA receptor PAMs:
-
CX516: One of the earliest developed ampakines, also considered a low-impact modulator. It has been shown to enhance long-term potentiation (LTP) and has been studied in the context of cognitive enhancement.[5]
-
PEPA (4-[2-(Phenylsulfonylamino)ethylthio]-2,6-difluorophenoxyacetamide): A potent modulator known for its preference for the "flop" splice variants of AMPA receptors. This selectivity provides a valuable tool for dissecting the roles of different AMPA receptor isoforms.
Data Presentation: Comparative Efficacy of AMPA Receptor Modulators
The following tables summarize the quantitative data on the effects of this compound and alternative modulators on AMPA receptor function. Due to the scarcity of publicly available data for this compound across different neuronal preparations, data for CX516 and PEPA are included to illustrate the principle of differential effects.
Table 1: Effects of AMPA Receptor Modulators on Excitatory Postsynaptic Currents (EPSCs) in Hippocampal Neurons
| Compound | Neuronal Type | Effect on EPSC Amplitude | Effect on EPSC Duration | Reference |
| This compound | Hippocampal Neurons (in vivo) | Increased synaptic transmission | Not specified | |
| CX516 | Pyramidal Cells | Strong potentiation (2-3x greater than interneurons) | Moderate increase | |
| Interneurons | Weaker potentiation | Moderate increase | ||
| PEPA | Hippocampal Cultures | Potentiates AMPA-induced Ca2+ influx | Not specified |
Table 2: Selectivity of AMPA Receptor Modulators for Receptor Subunits and Isoforms
| Compound | Preferred Subunit/Isoform | Mechanism of Action | Key Characteristics | Reference |
| This compound | Not specified in detail | Positive Allosteric Modulator | "Low-impact" ampakine | |
| CX516 | Not specified in detail | Positive Allosteric Modulator | Enhances LTP | |
| PEPA | "Flop" splice variants | Attenuates receptor desensitization | High potency for flop isoforms |
Experimental Protocols
A detailed understanding of the methodologies used to assess the effects of these compounds is crucial for interpreting the data and designing new experiments.
Whole-Cell Patch-Clamp Electrophysiology in Acute Brain Slices
This protocol is fundamental for assessing the impact of this compound and other modulators on synaptic transmission in a relatively intact circuit.
Objective: To record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) from visually identified neurons (e.g., pyramidal cells and interneurons) in acute hippocampal or cortical slices and to determine the modulatory effects of this compound.
Materials:
-
Rodent (rat or mouse)
-
Vibratome for slicing brain tissue
-
Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)
-
Artificial cerebrospinal fluid (aCSF) and intracellular solution
-
This compound and other relevant pharmacological agents (e.g., TTX to block action potentials, picrotoxin (B1677862) to block GABAA receptors, D-AP5 to block NMDA receptors)
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a physiological temperature (32-34°C).
-
Visually identify a target neuron (e.g., a CA1 pyramidal neuron) using differential interference contrast (DIC) microscopy.
-
Establish a whole-cell patch-clamp recording.
-
Record baseline AMPA receptor-mediated EPSCs by electrically stimulating afferent fibers.
-
Bath-apply this compound at various concentrations to determine its effect on the amplitude, decay kinetics, and frequency of the EPSCs.
-
Wash out the drug to observe the reversibility of the effects.
-
-
Data Analysis:
-
Analyze the recorded currents to quantify changes in EPSC amplitude and decay time constant.
-
Construct dose-response curves to determine the EC50 of this compound.
-
Compare the effects of this compound on different neuronal types (e.g., pyramidal cells vs. interneurons, identified by their electrophysiological properties and/or morphology).
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the cross-validation of this compound's effects.
Caption: Mechanism of this compound's action on the AMPA receptor.
Caption: Workflow for cross-validating this compound's effects.
Caption: Potential downstream signaling pathways affected by this compound.
Discussion and Future Directions
The available evidence suggests that this compound, as a low-impact ampakine, holds potential for modulating cognitive processes. However, a thorough understanding of its effects requires a systematic cross-validation across different neuronal populations. The differential effects of other AMPA modulators, such as CX516 and PEPA, on pyramidal cells versus interneurons and their selectivity for different receptor isoforms, underscore the importance of such investigations for this compound.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound with other ampakines in various neuronal preparations, including different brain regions (e.g., hippocampus vs. prefrontal cortex) and cell types.
-
Subunit and Isoform Selectivity: Determining the selectivity of this compound for different AMPA receptor subunits (GluA1-4) and their flip/flop splice variants. This will be crucial for understanding its specific physiological and behavioral effects.
-
Downstream Signaling Analysis: Investigating the impact of this compound on downstream signaling cascades, such as the ERK/CREB pathway and the expression of neurotrophic factors like BDNF, in a cell-type-specific manner.
By addressing these knowledge gaps, the scientific community can build a more complete picture of this compound's pharmacological profile and better assess its therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Farampator's efficacy in different disease models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Farampator's efficacy in preclinical and clinical models of Alzheimer's disease, schizophrenia, and Parkinson's disease. This compound (also known as CX691) is a low-impact positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic plasticity and cognitive function.
This document summarizes available quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer an objective overview of this compound's therapeutic potential and limitations across different neurological and psychiatric conditions.
Quantitative Efficacy Data
The following tables summarize the quantitative data on this compound's efficacy from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Disease Model | Animal Model | Treatment and Dosage | Key Outcome Measures | Quantitative Results | Citation(s) |
| Schizophrenia | Amphetamine-induced hyperlocomotion in Sprague Dawley rats | This compound (CX691) | Reduction in locomotor activity | More potent than high-impact ampakines CX614 and CX546, and low-impact ampakine CX516 in abrogating amphetamine-stimulated locomotor activity. Low-dose CX691 synergistically reduces methamphetamine-induced locomotor activity with clozapine (B1669256) and olanzapine. | [1] |
| Eight-arm radial maze in rats | This compound (CX691) | Enhanced performance (spatial memory) | Enhances performance, suggesting potential for ameliorating cognitive deficits. | [1] | |
| Alzheimer's Disease | Amyloid Precursor Protein (APP) transgenic mouse models | Data not available | Cognitive performance (e.g., Morris water maze) | No specific quantitative data found for this compound in APP mouse models. These models are widely used to test therapies targeting amyloid pathology and cognitive deficits.[2][3][4][5][6] | |
| Parkinson's Disease | 6-hydroxydopamine (6-OHDA) rat model | Data not available | Motor function (e.g., apomorphine-induced rotations, cylinder test) | No specific quantitative data found for this compound in the 6-OHDA model. This model is a standard for assessing motor deficits and neuroprotection in Parkinson's disease.[7][8][9][10][11] |
Table 2: Clinical Efficacy of this compound
| Disease/Condition | Study Population | Treatment and Dosage | Key Outcome Measures | Quantitative Results | Citation(s) |
| Healthy Elderly Volunteers | 16 healthy elderly volunteers (mean age 66.1) | This compound (500 mg), single dose | Short-term memory, episodic memory, information processing (Continuous Trail Making Test - CTMT) | Unequivocally improved short-term memory. Appeared to impair episodic memory. Tended to decrease the number of switching errors in the CTMT. | [1] |
| Alzheimer's Disease | Patients with mild to moderate Alzheimer's Disease | Data not available | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | No specific clinical trial data found for this compound reporting changes in ADAS-Cog scores. A 4-point change on the ADAS-Cog is generally considered clinically meaningful in groups.[12][13][14][15][16] | |
| Schizophrenia | Patients with schizophrenia | Data not available | Positive and Negative Syndrome Scale (PANSS) | No specific clinical trial data found for this compound reporting changes in PANSS scores. Early improvement (≥20% reduction at week 2) on the PANSS is a predictor of ultimate response.[17][18][19] |
Experimental Protocols
Detailed methodologies for key experimental models and behavioral tests are crucial for interpreting the efficacy data.
Preclinical Models
-
Amphetamine-Induced Hyperlocomotion (Schizophrenia Model): This model is used to screen for antipsychotic potential.[20][21][22]
-
Animal: Typically rats or mice.
-
Procedure: Animals are administered a psychostimulant, such as d-amphetamine, which induces a state of hyperlocomotion. This is considered to model the positive symptoms of schizophrenia. The test drug (e.g., this compound) is administered prior to the amphetamine challenge.
-
Data Collection: Locomotor activity is recorded using automated activity chambers that detect movement via infrared beams. Key parameters include total distance traveled, number of ambulatory movements, and time spent mobile.
-
Endpoint: A significant reduction in amphetamine-induced hyperactivity by the test drug, without causing sedation on its own, suggests antipsychotic-like properties.
-
-
6-Hydroxydopamine (6-OHDA) Model (Parkinson's Disease Model): This model mimics the dopamine (B1211576) depletion seen in Parkinson's disease.[7][8][9][10][11]
-
Animal: Primarily rats, but also used in mice.
-
Procedure: The neurotoxin 6-OHDA is unilaterally injected into the medial forebrain bundle or the striatum. This leads to a progressive loss of dopaminergic neurons in the substantia nigra pars compacta, mimicking the pathology of Parkinson's disease.
-
Behavioral Assessment:
-
Apomorphine-Induced Rotations: Administration of the dopamine agonist apomorphine (B128758) causes contralateral rotations (away from the lesioned side) due to denervation supersensitivity of dopamine receptors. The number of rotations is a measure of the extent of the lesion.
-
Cylinder Test: This test assesses forelimb akinesia. The animal is placed in a cylinder, and the number of times it uses its impaired (contralateral to the lesion) and unimpaired forelimbs to touch the wall for support is counted. A reduced use of the contralateral limb indicates motor deficit.
-
-
Endpoint: A reduction in apomorphine-induced rotations or an improvement in contralateral forelimb use in the cylinder test after treatment suggests a therapeutic effect.
-
-
Amyloid Precursor Protein (APP) Transgenic Mice (Alzheimer's Disease Model): These mice overexpress a mutant form of human APP, leading to the age-dependent development of amyloid plaques, a key pathological hallmark of Alzheimer's disease.[2][3][4][5][6]
-
Animal: Genetically modified mice (e.g., APP/PS1).
-
Procedure: Animals are aged to allow for the development of pathology and cognitive deficits. The test drug is then administered over a specific period.
-
Cognitive Assessment (Morris Water Maze):
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Acquisition Phase: The mouse is placed in the pool from different starting positions and must learn the location of the hidden platform using spatial cues in the room. The time to find the platform (escape latency) is recorded over several days.
-
Probe Trial: The platform is removed, and the time the mouse spends in the target quadrant where the platform was previously located is measured. This assesses spatial memory retention.
-
-
Endpoint: A significant reduction in escape latency during the acquisition phase and/or increased time spent in the target quadrant during the probe trial in treated mice compared to untreated transgenic mice indicates cognitive improvement.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Modulating the AMPA Receptor
This compound is a positive allosteric modulator (PAM) of the AMPA receptor. It binds to a site on the receptor distinct from the glutamate (B1630785) binding site and enhances its function. As a "low-impact" modulator, this compound primarily slows the deactivation of the receptor channel, leading to a prolonged excitatory postsynaptic current in the presence of glutamate. This is in contrast to "high-impact" modulators which also significantly reduce desensitization.[1]
Caption: this compound's modulation of AMPA receptor signaling.
The diagram above illustrates the signaling pathway influenced by this compound. By enhancing AMPA receptor function, this compound can lead to increased calcium influx, which in turn activates downstream kinases such as CaMKII, PKC, and PKA.[23][24][25][26] These kinases can phosphorylate AMPA receptor subunits, particularly GluA1, at specific serine residues (e.g., Ser831 and Ser845), which is a critical step in the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[23][24][25][26] LTP can lead to the activation of transcription factors like CREB, promoting the expression of genes involved in synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).
Experimental Workflow for Preclinical Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of a compound like this compound in a preclinical setting.
Caption: A typical preclinical experimental workflow.
This workflow begins with the selection of an appropriate animal model for the disease of interest. Following the establishment of the disease model, animals are treated with this compound, often at varying doses to determine a dose-response relationship. Subsequently, a battery of behavioral tests is conducted to assess the compound's effect on relevant symptoms. Finally, the collected data is statistically analyzed to determine the efficacy and potency of this compound in that specific disease model.
Conclusion
The available evidence suggests that this compound, as a low-impact AMPA receptor PAM, holds promise for treating cognitive deficits, particularly in the context of schizophrenia. Preclinical data demonstrates its ability to improve spatial memory and reduce psychosis-like behavior in animal models. A clinical study in healthy elderly volunteers also showed an improvement in short-term memory.
However, significant gaps in the data remain. There is a lack of published quantitative efficacy data for this compound in preclinical models of Alzheimer's and Parkinson's disease. Furthermore, clinical trial data in patient populations for these conditions, as well as for schizophrenia, are needed to fully assess its therapeutic potential. The observation of impaired episodic memory in healthy volunteers at a 500 mg dose warrants further investigation into the dose-dependent effects and the therapeutic window of this compound.
Future research should focus on conducting rigorous preclinical studies in Alzheimer's and Parkinson's disease models and progressing to well-designed clinical trials in patient populations to establish the efficacy and safety of this compound across these neurodegenerative and psychiatric disorders. A deeper understanding of how its low-impact modulation of the AMPA receptor translates to clinical benefits will be crucial for its potential development as a novel therapeutic agent.
References
- 1. Modeling the Positive Symptoms of Schizophrenia in Genetically Modified Mice: Pharmacology and Methodology Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aquaporin 4 modulation drives amyloid burden and cognitive abilities in an APPPS1 mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive impairment in Alzheimer's disease FAD4T mouse model: Synaptic loss facilitated by activated microglia via C1qA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amyloid precursor protein knockout mice show age-dependent deficits in passive avoidance learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amyloid precursor protein transgenic mouse models and Alzheimer’s disease: Understanding the paradigms, limitations and contributions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cognitive Impairment in Transgenic Mouse Models of Amyloid Deposition - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 6-OHDA Parkinson’s Disease Mouse Model Shows Deficits in Sensory Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Aging on the 6-OHDA-Induced Rat Model of Parkinson’s Disease [mdpi.com]
- 11. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Alzheimer's Disease Assessment Scale: patterns and predictors of baseline cognitive performance in multicenter Alzheimer's disease trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. The ADAS-cog and clinically meaningful change in the VISTA clinical trial of galantamine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Early improvement in PANSS-30, PANSS-8, and PANSS-6 scores predicts ultimate response and remission during acute treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Early Improvement of Psychiatric Symptoms with Long-Acting Injectable Antipsychotic Predicts Subsequent Social Functional Remission in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Negative Symptoms in Clinical Trials of Acute Schizophrenia: Test of a Novel Enrichment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal models of schizophrenia: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phosphorylation of AMPA receptors: mechanisms and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity [frontiersin.org]
- 25. Regulation of AMPA receptors by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. AMPA Receptor Phosphorylation in Synaptic Plasticity: Insights from Knockin Mice - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Specificity of Farampator for AMPA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Farampator (CX691), a notable AMPA receptor positive allosteric modulator, with other relevant AMPA modulators. The focus is on validating the specificity of this compound for AMPA receptors through quantitative data, detailed experimental protocols, and visual representations of key concepts.
Introduction to this compound and AMPA Receptor Modulation
This compound is a second-generation ampakine that enhances glutamatergic neurotransmission by potentiating the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] Unlike "high-impact" ampakines, which can lead to seizurogenic effects, this compound is classified as a "low-impact" modulator.[2] This distinction is crucial as it suggests a more favorable safety profile. Low-impact ampakines moderately offset AMPA receptor desensitization without significantly altering the binding affinity of the receptor's natural ligand, glutamate (B1630785).[3] This guide delves into the experimental evidence that substantiates the specificity of this compound for AMPA receptors, comparing its performance with other known modulators.
Comparative Analysis of AMPA Receptor Modulators
To objectively assess this compound's specificity, its pharmacological profile is compared with two other well-characterized AMPA receptor modulators: CX516 and S18986.
| Compound | Target Receptor(s) | Mechanism of Action | Potency | Selectivity |
| This compound (CX691) | AMPA Receptors | Positive Allosteric Modulator (Low-Impact) | EC50 = 14 µM for potentiation of glutamate-induced steady-state currents[1] | High for AMPA receptors. |
| CX516 | AMPA Receptors | Positive Allosteric Modulator (Low-Impact) | Less potent than this compound.[2] Does not significantly affect agonist binding affinity. | Primarily targets AMPA receptors. |
| S18986 | AMPA Receptors | Positive Allosteric Modulator | Potently enhances AMPA-mediated responses. | Selective for AMPA receptors over NMDA and kainate receptors. |
Table 1: Comparative Pharmacological Profiles of AMPA Receptor Modulators. This table summarizes the key characteristics of this compound and other selected AMPA modulators, highlighting their mechanism, potency, and selectivity.
Validating Specificity: Off-Target Effects
A critical aspect of validating a drug's specificity is to assess its activity at other related receptors. For an AMPA receptor modulator, it is essential to evaluate its effects on NMDA and kainate receptors, the other two main subtypes of ionotropic glutamate receptors.
| Compound | Activity at NMDA Receptors | Activity at Kainate Receptors |
| This compound (CX691) | No significant activity reported. | No significant activity reported. |
| CX516 | No significant activity reported. | No significant activity reported. |
| S18986 | No significant effect on NMDA-mediated currents. | Only partially enhanced kainate-mediated effects at high concentrations. |
Table 2: Off-Target Activity of AMPA Receptor Modulators. This table presents available data on the activity of this compound and comparators at NMDA and kainate receptors, providing evidence for their selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the specificity of AMPA receptor modulators.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-AMPA) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the functional effect of a compound on ion channel activity.
General Protocol:
-
Cell Preparation: Use cultured neurons (e.g., hippocampal neurons) or cells transfected to express specific AMPA receptor subunits.
-
Recording Setup: Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution and an external solution mimicking the extracellular environment.
-
Agonist Application: Apply the AMPA receptor agonist (e.g., glutamate) to the cell to elicit an inward current.
-
Compound Application: Perfuse the test compound (e.g., this compound) onto the cell and co-apply with the agonist.
-
Data Acquisition and Analysis: Record the changes in the amplitude and kinetics (e.g., desensitization, deactivation) of the agonist-evoked currents. Determine the EC50 value for the potentiation effect of the compound.
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) help to illustrate the complex processes involved in validating this compound's specificity.
Conclusion
The available evidence strongly supports the classification of this compound as a specific, low-impact positive allosteric modulator of AMPA receptors. Its higher potency compared to earlier compounds like CX516, combined with its demonstrated selectivity over NMDA and kainate receptors, underscores its potential as a refined therapeutic agent. The detailed experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to further investigate and validate the specificity of this compound and other novel AMPA receptor modulators. Future studies providing more granular data on subunit-specific interactions and a broader off-target screening panel will further solidify our understanding of this compound's precise mechanism of action.
References
A Head-to-Head Comparison of Farampator and Other Cognitive Enhancers
An Objective Guide for Researchers and Drug Development Professionals
The quest for effective cognitive enhancers is a significant focus in modern pharmacology, targeting conditions from age-related memory decline to the cognitive deficits associated with schizophrenia and Alzheimer's disease.[1][2] Among the various compounds investigated, Farampator (CX-691), an ampakine, has garnered interest for its specific mechanism of action on the glutamatergic system.[3][4] This guide provides a head-to-head comparison of this compound against other major classes of cognitive enhancers, supported by experimental data and detailed methodologies.
Introduction to Cognitive Enhancer Classes
Cognitive enhancers, or nootropics, encompass a broad range of substances that aim to improve mental functions such as memory, attention, and executive function.[5] They operate through diverse neurochemical pathways. This comparison will focus on four key classes:
-
Ampakines (e.g., this compound, CX516): These are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors. They enhance excitatory neurotransmission and are believed to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
-
Psychostimulants (e.g., Modafinil, Methylphenidate): These agents typically act on dopamine (B1211576) and norepinephrine (B1679862) systems to increase alertness, attention, and wakefulness.
-
Racetams (e.g., Piracetam, Aniracetam): This class of synthetic compounds is thought to modulate cholinergic and glutamatergic systems, though their exact mechanisms are not fully elucidated. Aniracetam is also noted to have ampakine-like properties.
-
Acetylcholinesterase Inhibitors (e.g., Donepezil): Licensed for the treatment of Alzheimer's disease, these drugs increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.
Quantitative Data Comparison
The following tables summarize the mechanisms of action, key experimental findings, and side effect profiles of this compound and its competitors.
Table 1: Comparison of Primary Mechanisms of Action
| Compound Class | Example(s) | Primary Mechanism of Action | Target Receptors/Pathways |
| Ampakines | This compound (CX-691), CX516 | Positive allosteric modulation of AMPA receptors, slowing receptor deactivation and/or desensitization to enhance glutamate signaling. | Glutamatergic System (AMPA Receptors) |
| Psychostimulants | Modafinil, Methylphenidate | Inhibition of dopamine and/or norepinephrine reuptake, increasing their synaptic concentrations. | Dopaminergic & Noradrenergic Systems |
| Racetams | Piracetam, Aniracetam | Modulation of AMPA and NMDA receptors; potentiation of acetylcholine function via muscarinic receptors. | Glutamatergic & Cholinergic Systems |
| Acetylcholinesterase Inhibitors | Donepezil | Inhibition of the acetylcholinesterase enzyme, preventing the breakdown of acetylcholine. | Cholinergic System |
Table 2: Summary of Key Experimental Findings
| Compound | Study Type | Key Findings | Reported Efficacy |
| This compound | Human (Healthy Elderly) | Improved short-term memory ; impaired episodic memory. | Positive effects on short-term memory and information processing were noted. |
| Human (Schizophrenia) | Investigated for ameliorating cognitive deficits. | Clinical trials have been conducted, but it was not ultimately approved. | |
| Animal (Rats) | Enhanced performance in the eight-arm radial maze (spatial memory). | Demonstrated pro-cognitive effects. | |
| Modafinil | Human (Healthy Adults) | Improves alertness and concentration in sleep-deprived individuals, but effects may not be superior to caffeine. | Licensed for narcolepsy; used off-label for cognitive enhancement. |
| Methylphenidate | Human (ADHD) | Improves alertness, attention, and focus by increasing dopamine and norepinephrine levels. | Approved for ADHD treatment. |
| Piracetam | Human (Schizophrenia) | In an add-on trial with haloperidol, significantly improved psychotic symptoms but not negative symptoms or total PANSS score. | Considered a weak AMPA receptor modulator. |
| CX516 (Ampakine) | Human (Schizophrenia) | Add-on trial showed no significant difference from placebo on a composite cognitive score. | Was not effective for cognition in the studied population. |
| Donepezil | Human (Alzheimer's) | Improves attention, memory, and social interaction in patients with mild to moderate Alzheimer's dementia. | Licensed for Alzheimer's treatment. |
Table 3: Comparative Side Effect Profiles
| Compound | Common Side Effects | Serious Concerns |
| This compound | Headache, somnolence (drowsiness), nausea. | Development was terminated due to concerns about cardiac toxicity . |
| Modafinil | Potential for sleep disturbances, mood instability, and anxiety with high doses in healthy individuals. | Lower addiction potential than traditional stimulants but still a concern. |
| Methylphenidate | Potential for cardiotoxicity, suicidal thoughts, psychotic symptoms, and aggressive behavior. | High potential for addiction and abuse. |
| Racetams | Generally well-tolerated; headaches are common, often mitigated by choline (B1196258) supplementation. | Considered to have a favorable safety profile. |
| Donepezil | Nausea, vomiting, diarrhea, insomnia. | Bradycardia and other cardiac effects. |
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound and the AMPA Receptor
This compound functions by binding to an allosteric site on the AMPA receptor. This binding event enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. Specifically, it slows the receptor channel's deactivation, allowing for a greater influx of sodium ions and thereby potentiating the synaptic signal. This is believed to strengthen synaptic plasticity, particularly Long-Term Potentiation (LTP).
Experimental Protocols
A rigorous comparison of cognitive enhancers relies on standardized and well-documented experimental protocols. Below are methodologies for key experiments cited in the evaluation of these compounds.
1. Human Cognitive Performance Battery (Based on Wezenberg et al., 2007)
-
Objective: To assess the acute effects of a compound on various cognitive domains in human subjects.
-
Design: Double-blind, placebo-controlled, randomized, cross-over study.
-
Procedure:
-
Subject Recruitment: Healthy elderly volunteers (e.g., n=16, mean age 66.1 years).
-
Administration: Subjects receive a single oral dose of the drug (e.g., this compound 500 mg) or a matching placebo. A washout period separates the two treatment arms in the cross-over design.
-
Testing: Cognitive tests are administered approximately 1 hour post-ingestion, coinciding with the drug's maximum plasma concentration (Tmax).
-
Domains Assessed:
-
Episodic Memory: Wordlist learning and picture memory tasks.
-
Short-Term & Working Memory: N-back task, symbol recall.
-
Information Processing: Symbol Digit Substitution Test (SDST), Continuous Trail Making Test (CTMT).
-
-
Data Analysis: Performance scores are compared between the drug and placebo conditions. Plasma drug levels are correlated with performance and side effects.
-
2. Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
-
Objective: To measure the effect of a compound on synaptic plasticity at a cellular level. Ampakines are expected to facilitate LTP.
-
Preparation:
-
Rodent (rat or mouse) is euthanized, and the brain is rapidly extracted.
-
The hippocampus is dissected in ice-cold artificial cerebrospinal fluid (aCSF).
-
Transverse slices (e.g., 300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF for at least 1 hour.
-
-
Recording Procedure:
-
A slice is transferred to a recording chamber continuously perfused with aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: A stable baseline of synaptic responses is established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 15-20 minutes.
-
Drug Application: The compound (e.g., this compound) or vehicle is washed into the bath.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., one or more "tetanus" trains of 100 Hz for 1 second) is delivered to induce LTP.
-
Post-HFS Recording: Low-frequency stimulation is resumed, and fEPSPs are recorded for at least 60 minutes to measure the potentiation of the synaptic response.
-
-
Data Analysis: The slope of the fEPSP after HFS is expressed as a percentage of the average baseline slope. A sustained increase of >20-30% is typically considered successful LTP induction. The magnitude and stability of LTP are compared between drug-treated and control slices.
Conclusion and Future Outlook
This compound, as a representative ampakine, offers a targeted mechanism for cognitive enhancement by directly modulating AMPA receptor function, a core component of learning and memory. Experimental data confirm its ability to enhance certain aspects of memory, such as short-term recall. However, its clinical development was halted by safety concerns, specifically cardiotoxicity, highlighting a critical hurdle for this class of drugs.
In comparison, psychostimulants like methylphenidate are effective for attention but carry a significant risk of abuse and cardiovascular side effects. Racetams are generally safer but often show modest efficacy in healthy individuals. Acetylcholinesterase inhibitors like Donepezil are established treatments for dementia but have limited application as general cognitive enhancers.
The journey of this compound underscores a key challenge in neuropharmacology: balancing the potentiation of excitatory systems to enhance cognition against the risk of excitotoxicity and off-target effects. Future drug development in this area will likely focus on creating more selective modulators with improved safety profiles, potentially targeting specific AMPA receptor subunit compositions or downstream signaling pathways to achieve cognitive enhancement without systemic toxicity.
References
- 1. Therapeutic Uses of Ampakines [ampakines.org]
- 2. AMPA receptor potentiators as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Cognitive enhancers versus stimulants (Chapter 10) - Sleep Deprivation, Stimulant Medications, and Cognition [cambridge.org]
Navigating the Narrow Therapeutic Window of Farampator: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide offers a comprehensive assessment of the therapeutic window of Farampator, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Through a detailed analysis of its mechanism of action, clinical findings, and a comparative look at other AMPA receptor modulators, this document provides the critical data and experimental context necessary for informed research and development decisions.
This compound (CX-691) has been investigated as a potential cognitive enhancer for conditions such as Alzheimer's disease and schizophrenia. Its mechanism centers on the potentiation of AMPA receptors, which are crucial for fast synaptic transmission and synaptic plasticity. However, clinical studies have highlighted a narrow therapeutic window, where the effective dose for cognitive enhancement is close to the dose that elicits adverse effects. This guide delves into the specifics of this therapeutic challenge.
Defining the Therapeutic Window of this compound
A key clinical study in healthy elderly volunteers provides the most direct insight into this compound's therapeutic window. Administration of a 500 mg dose resulted in both improved short-term memory and the onset of adverse effects, including headache, somnolence, and nausea.[1] Crucially, the study noted that individuals experiencing side effects had significantly higher plasma concentrations of this compound, indicating a direct relationship between systemic exposure and tolerability.[1] While the precise plasma concentrations for efficacy versus toxicity were not detailed in the publication, the qualitative relationship underscores the narrow margin for safe and effective use.
Quantitative Analysis of this compound's Efficacy and Safety
The following table summarizes the key findings from the pivotal clinical trial assessing this compound's therapeutic window. The lack of specific plasma concentration values from the source material is a notable limitation.
| Parameter | This compound (500 mg) | Placebo | Reference |
| Efficacy | |||
| Short-Term Memory | Unequivocally improved | No improvement | [1] |
| Episodic Memory | Appeared to be impaired | No impairment | [1] |
| Safety & Tolerability | |||
| Adverse Events | Headache, somnolence, nausea reported | Not reported | [1] |
| Plasma Concentration | Significantly higher in subjects with side effects | N/A |
Comparative Analysis with Alternative AMPA Receptor Modulators
To provide a broader context for this compound's therapeutic profile, this section compares it with two other well-studied AMPA receptor modulators from the same chemical class (ampakines): CX-516 (Ampalex) and CX-717.
CX-516 (Ampalex)
CX-516 was one of the first ampakines to be developed. However, its clinical development was hampered by low potency and a short half-life. In a study involving patients with schizophrenia, CX-516 was generally well-tolerated but failed to show significant efficacy for cognitive deficits or psychotic symptoms when added to ongoing antipsychotic treatment.
CX-717
CX-717, another ampakine, has been investigated for the treatment of ADHD. In a Phase 2a clinical trial, it demonstrated a dose-dependent effect on ADHD symptoms. The higher dose of 800 mg twice daily (BID) showed a trend towards improvement, while the lower dose of 200 mg BID did not have a significant effect. The most frequently reported adverse events were sleep disturbance and headache.
Comparative Summary of AMPA Receptor Modulators
| Feature | This compound (CX-691) | CX-516 (Ampalex) | CX-717 |
| Indication(s) Studied | Alzheimer's Disease, Schizophrenia | Schizophrenia, Alzheimer's Disease | ADHD |
| Reported Efficacy | Improved short-term memory | No significant improvement in cognition in schizophrenia | Trend towards improvement in ADHD symptoms at 800 mg BID |
| Key Adverse Events | Headache, somnolence, nausea | Fatigue, insomnia, epigastric discomfort | Sleep disturbance, headache |
| Therapeutic Window | Narrow, with efficacy and side effects at similar doses | Appears wider due to lower potency and lack of efficacy at tested doses | Appears wider than this compound, with a dose-response relationship for efficacy and manageable side effects |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of clinical findings. Below are summaries of the experimental protocols for the key studies cited.
This compound Study in Healthy Elderly Volunteers (Wezenberg et al., 2007)
-
Study Design: A double-blind, placebo-controlled, randomized, cross-over study.
-
Participants: 16 healthy elderly volunteers (mean age 66.1 years).
-
Intervention: A single 500 mg oral dose of this compound and a matching placebo, with a washout period between treatments.
-
Assessments: Cognitive testing was performed one hour after drug intake, which corresponds to the time of maximum plasma concentration (Tmax). The cognitive battery included tasks for episodic memory (wordlist learning, picture memory), working and short-term memory (N-back, symbol recall), and information processing (tangled lines task, symbol digit substitution test, continuous trail making test).
-
Pharmacokinetics: Blood samples were collected to determine this compound plasma concentrations.
CX-516 Study in Schizophrenia (Goff et al., 2008)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, add-on trial.
-
Participants: Stable outpatients with schizophrenia receiving clozapine, olanzapine, or risperidone.
-
Intervention: CX-516 (900 mg three times daily) or placebo for 4 weeks, added to their existing antipsychotic medication.
-
Assessments: A comprehensive cognitive battery was administered at baseline and week 4. Clinical symptoms were assessed using the Positive and Negative Syndrome Scale (PANSS). Safety and tolerability were monitored throughout the study.
CX-717 Study in Adult ADHD (ClinicalTrials.gov Identifier: NCT03375021)
-
Study Design: A randomized, double-blind, placebo-controlled, 2-period crossover study.
-
Participants: Adults diagnosed with ADHD.
-
Intervention: Two different doses of CX-717 (200 mg BID and 800 mg BID) and placebo. Each treatment period lasted for 3 weeks with a 2-week washout period in between.
-
Assessments: The primary efficacy measure was the change from baseline in the ADHD Rating Scale (ADHD-RS). Safety and tolerability were also assessed.
Visualizing the Underlying Mechanisms and Processes
To better understand the context of this compound's therapeutic action and the workflow of its clinical assessment, the following diagrams are provided.
Caption: AMPA Receptor Signaling Pathway with this compound Modulation.
Caption: General Workflow for a Cognitive Enhancer Clinical Trial.
References
Evaluating the Long-Term Effects of Farampator: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the long-term effects of novel cognitive enhancers is paramount. This guide provides a comparative analysis of Farampator, a positive allosteric modulator of AMPA receptors, against established treatments for cognitive decline. Due to the limited availability of long-term clinical data for this compound, this guide focuses on its mechanism of action and available short-term data, juxtaposed with the extensive long-term efficacy and safety profiles of cholinesterase inhibitors and Memantine. Aniracetam (B1664956), another AMPA modulator, is also included for a more direct mechanistic comparison.
Executive Summary
This compound, an ampakine, aims to enhance cognitive function by potentiating AMPA receptor activity, a key mechanism in synaptic plasticity. While preclinical and early clinical studies have shown some promise in improving short-term memory, comprehensive long-term efficacy and safety data in large patient populations are currently lacking. Several clinical trials investigating this compound were withdrawn or terminated prematurely, limiting a thorough evaluation of its long-term profile. In contrast, cholinesterase inhibitors and Memantine have well-documented long-term data from extensive clinical use in the treatment of Alzheimer's disease, providing a benchmark for comparison.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the available long-term data for this compound and its alternatives.
Table 1: Long-Term Efficacy of Cognitive Enhancers
| Drug Class | Compound(s) | Target Population | Duration of Study | Key Efficacy Outcomes | Quantitative Results |
| AMPA Modulator | This compound | Healthy Elderly Volunteers | Acute (single dose) | Short-term memory, Episodic memory | Improved short-term memory, but impaired episodic memory with a 500 mg dose.[1] |
| Mild Cognitive Impairment | Long-term (Phase II) | Cognitive function | Study prematurely terminated due to adverse events; specific efficacy data is not publicly available. | ||
| Schizophrenia | Long-term (Phase II) | Adjunctive therapy for cognitive deficits | Study withdrawn at the sponsor's request; specific efficacy data is not publicly available. | ||
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Mild to Moderate Alzheimer's Disease | Up to 4 years | Cognition (MMSE), Global function | Associated with a modest reduction in cognitive decline over the long term (e.g., 0.13 MMSE points per year).[2] Benefits can endure for up to 4 years, with initial cognitive improvement followed by a slower rate of decline compared to no treatment.[3] |
| NMDA Receptor Antagonist | Memantine | Moderate to Severe Alzheimer's Disease | Up to 1 year | Cognition, Function, Behavior | Demonstrated sustained beneficial effects for up to one year.[4] In combination with cholinesterase inhibitors, showed significant functional benefits over 12 months. |
| AMPA Modulator | Aniracetam | Cognitive Impairment | 12 months | Neuropsychological parameters, Emotional state | Preserved all neuropsychological parameters for at least 12 months and showed a favorable effect on emotional stability.[5] |
Table 2: Long-Term Safety and Tolerability of Cognitive Enhancers
| Drug Class | Compound(s) | Common Adverse Events | Serious Adverse Events | Long-Term Concerns |
| AMPA Modulator | This compound | Headache, somnolence, nausea (in acute studies).[1] | Specific long-term serious adverse events leading to trial termination are not detailed in public reports. | Premature trial terminations raise concerns about the long-term safety profile. |
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Nausea, vomiting, diarrhea, dizziness, insomnia. | Bradycardia, syncope, and related complications (e.g., pacemaker implantation, hip fracture) with a small but statistically significant increased risk.[6] Rare but serious skin reactions (Stevens-Johnson syndrome with galantamine) and rhabdomyolysis (with donepezil) have been reported.[7] | Discontinuation can lead to a loss of cognitive and functional benefits.[6] |
| NMDA Receptor Antagonist | Memantine | Dizziness, headache, confusion, constipation. | Generally well-tolerated in long-term studies with no significant differences in the frequency of adverse events compared to placebo. | Few long-term safety concerns have been identified in clinical trials. |
| AMPA Modulator | Aniracetam | Mild anxiety, irritability, insomnia (transient).[5] | Generally well-tolerated in studies up to one year. | The long-term safety of chronic use in healthy individuals remains uncertain. |
Experimental Protocols
Detailed experimental protocols for the long-term clinical trials of this compound are not publicly available. However, a general methodology for assessing the long-term effects of cognitive enhancers can be outlined based on standard clinical trial designs for dementia and cognitive impairment.
General Protocol for Long-Term Cognitive Enhancement Studies:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter study.
-
Participant Population: Clearly defined patient population (e.g., diagnosis of probable Alzheimer's disease of a specific severity, or individuals with Mild Cognitive Impairment based on established criteria).
-
Intervention: Administration of the investigational drug at one or more dose levels, or a matching placebo, for a predefined long-term period (e.g., 12, 24, or 48 months).
-
Cognitive Assessment: A battery of validated neuropsychological tests administered at baseline and at regular intervals throughout the study. Common instruments include:
-
Mini-Mental State Examination (MMSE): A brief, global measure of cognitive function.
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A more detailed assessment of cognitive domains affected in Alzheimer's disease.
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB): A global rating of dementia severity based on interviews with the patient and a reliable informant.
-
Neuropsychiatric Inventory (NPI): Assesses behavioral and psychological symptoms.
-
-
Functional Assessment: Evaluation of the participant's ability to perform activities of daily living (ADLs) and instrumental activities of daily living (IADLs), often using scales like the Disability Assessment for Dementia (DAD).
-
Safety and Tolerability Monitoring: Regular collection of adverse event data, vital signs, laboratory tests (hematology, clinical chemistry), and electrocardiograms (ECGs).
-
Statistical Analysis: Appropriate statistical methods to compare changes in cognitive, functional, and behavioral outcomes between the treatment and placebo groups over the long-term study period.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of this compound and its alternatives, as well as a generalized workflow for a long-term clinical trial.
Caption: this compound's Mechanism of Action.
Caption: Cholinesterase Inhibitors' Mechanism.
Caption: Memantine's Mechanism of Action.
Caption: Generalized Long-Term Clinical Trial Workflow.
Conclusion
In contrast, cholinesterase inhibitors and Memantine, while offering modest benefits, have well-established long-term profiles that serve as the current standard of care for Alzheimer's disease. For researchers and clinicians, the decision to pursue or utilize a novel agent like this compound will depend on the generation of robust, long-term clinical trial data that clearly demonstrates a favorable risk-benefit profile compared to existing therapeutic options. Future research should focus on completing large-scale, long-duration studies to fully elucidate the therapeutic potential and long-term safety of this compound and other AMPA receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholinesterase inhibitors in Alzheimer's disease and Lewy body spectrum disorders: the emerging pharmacogenetic story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. AMPA receptor modulation through sequential treatment with perampanel and aniracetam mitigates post-stroke damage in experimental model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AMPA receptor - Wikipedia [en.wikipedia.org]
- 7. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
Farampator's Efficacy and Plasma Concentration: A Comparative Analysis of AMPA Receptor Potentiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of farampator, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, focusing on the relationship between its plasma concentration and clinical efficacy. This compound is compared with other notable AMPA receptor potentiators, offering a comprehensive overview supported by experimental data to inform future research and development in this therapeutic area.
Introduction to this compound and AMPA Receptor Modulation
This compound (CX-691, ORG-24448) is a "low-impact" ampakine, a class of drugs that positively modulate AMPA receptors to enhance glutamatergic neurotransmission.[1] This modulation is achieved by slowing the deactivation and desensitization of the AMPA receptor ion channel, leading to prolonged synaptic currents.[2] This mechanism is believed to underlie the potential cognitive-enhancing effects of these compounds. The potentiation of AMPA receptor activity is a key strategy being explored for the treatment of various central nervous system disorders, including schizophrenia and Alzheimer's disease.[3]
The relationship between the systemic exposure to a drug, as measured by its plasma concentration, and its pharmacological effect is a critical aspect of drug development. For this compound, this relationship appears to be complex, with evidence suggesting a therapeutic window where efficacy is optimized and adverse effects are minimized.
This compound: Efficacy in Relation to Plasma Concentration
A key clinical study in healthy elderly volunteers provides direct evidence of the impact of this compound plasma concentration on its cognitive effects and tolerability. In this study, a 500 mg dose of this compound was administered, and while it improved short-term memory, it was observed to impair episodic memory.[3]
A crucial finding was the correlation between plasma levels, side effects, and cognitive performance. Subjects who experienced side effects such as headache, somnolence, and nausea had significantly higher plasma concentrations of this compound.[3] Furthermore, the cohort of participants who did not report side effects, and presumably had lower plasma levels, demonstrated significantly better memory performance.[3] This suggests an inverted U-shaped dose-response curve for this compound's efficacy, where higher plasma concentrations may lead to diminished therapeutic effects and increased adverse events.
Table 1: Summary of this compound Efficacy and Tolerability in Relation to Plasma Concentration
| Parameter | Observation | Implied Relationship with Plasma Concentration | Reference |
| Short-Term Memory | Improved performance in subjects without side effects. | Efficacy is associated with lower to moderate plasma concentrations. | [3] |
| Episodic Memory | Impaired performance observed with a 500 mg dose. | Higher plasma concentrations may be detrimental to this cognitive domain. | [3] |
| Side Effects (Headache, Somnolence, Nausea) | Subjects with side effects had significantly higher plasma levels. | The incidence of adverse events is directly correlated with higher plasma concentrations. | [3] |
Comparison with Alternative AMPA Receptor Potentiators
The landscape of AMPA receptor modulators includes a variety of compounds, broadly classified as "low-impact" and "high-impact" based on their effect on receptor desensitization.[1]
Low-Impact AMPA Modulators:
-
CX-516 (Ampalex): One of the earliest developed ampakines, CX-516, like this compound, is a low-impact modulator.[1] Clinical trials with CX-516 have yielded mixed results, with some studies showing modest cognitive improvements while others reported a lack of efficacy. A direct comparison of its plasma concentration-efficacy profile with this compound from a single study is not available.
-
Org 26576: This compound has been investigated for major depressive disorder. Studies have established a maximum tolerated dose (MTD) and characterized its pharmacokinetic profile.[4] Similar to this compound, the tolerability of Org 26576 is dose-dependent.
High-Impact AMPA Modulators:
-
Tulrampator (B1682043) (CX-1632, S-47445): Classified as a high-impact AMPA potentiator, tulrampator is expected to produce more robust effects on AMPA receptor activation.[1] While this may translate to greater efficacy, high-impact modulators also carry a higher risk of side effects like motor coordination disruptions and convulsions at higher doses.[1] Clinical trials for tulrampator in Alzheimer's disease and depression have been conducted, but a clear dose-response relationship linking plasma concentration to cognitive enhancement and adverse effects requires further elucidation.[5]
Table 2: Comparative Overview of this compound and Alternative AMPA Modulators
| Compound | Class | Key Clinical Findings | Plasma Concentration-Efficacy Relationship |
| This compound (CX-691) | Low-Impact | Improved short-term memory, impaired episodic memory; side effects at higher plasma levels. | Inverted U-shaped curve suggested; higher levels linked to side effects and reduced efficacy. |
| CX-516 (Ampalex) | Low-Impact | Mixed results in cognitive enhancement in various patient populations. | Not well-established in clinical studies. |
| Org 26576 | Low-Impact | Investigated for depression; MTD established based on tolerability. | Tolerability is dose- and therefore plasma concentration-dependent. |
| Tulrampator (S-47445) | High-Impact | Investigated for Alzheimer's disease and depression with mixed outcomes. | Higher risk of adverse effects at higher doses is anticipated, but a precise clinical relationship is not fully defined. |
Experimental Protocols
Measurement of this compound Plasma Concentration
While a specific, detailed protocol for this compound from the key clinical trial is not publicly available, a standard and widely used method for the quantitative analysis of small molecule drugs like this compound in human plasma is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The following is a representative protocol based on established methods for similar analytes.[6][7][8][9][10]
Objective: To determine the concentration of this compound in human plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (a structurally similar compound not present in the sample) to account for variability in extraction and analysis.
-
Precipitate plasma proteins by adding a solvent such as acetonitrile (B52724).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
Chromatographic Separation (HPLC):
-
Inject the reconstituted sample into an HPLC system.
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
The gradient is programmed to separate this compound from other plasma components.
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in the positive ion mode.
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound spiked into blank plasma.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Assessment of Cognitive Efficacy
The cognitive effects of this compound were assessed using a battery of neuropsychological tests targeting different cognitive domains.[3]
-
Episodic Memory: Wordlist learning and picture memory tasks.
-
Working and Short-Term Memory: N-back and symbol recall tasks.
-
Motor Learning: Maze task and pursuit rotor task.
-
Information Processing: Tangled lines task, Symbol Digit Substitution Test (SDST), and Continuous Trail Making Test (CTMT).
Testing was conducted approximately 1 hour after drug administration, which corresponds to the time of maximum plasma concentration (Tmax) for this compound.[3]
Signaling Pathways and Experimental Workflows
AMPA Receptor Potentiation and Downstream Signaling
Positive allosteric modulators like this compound bind to an allosteric site on the AMPA receptor, stabilizing the glutamate-bound, open-channel conformation.[2] This leads to an enhanced influx of Na+ and, depending on the subunit composition of the receptor, Ca2+ ions. This enhanced cation influx strengthens synaptic transmission and is a key mechanism for inducing long-term potentiation (LTP), a cellular correlate of learning and memory.
The increased intracellular Ca2+ activates downstream signaling cascades, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA). These kinases phosphorylate various substrates, including the AMPA receptors themselves, which can alter their trafficking and channel conductance. Furthermore, these signaling pathways can lead to the activation of transcription factors such as the cAMP response element-binding protein (CREB).[11][12][13] Activated CREB promotes the transcription of genes involved in synaptic plasticity and neuronal survival, such as Brain-Derived Neurotrophic Factor (BDNF).[14]
Caption: Downstream signaling of AMPA receptor potentiation by this compound.
Experimental Workflow for Assessing Efficacy and Pharmacokinetics
The following diagram illustrates a typical workflow for a clinical trial designed to assess the relationship between the plasma concentration of an AMPA modulator and its cognitive efficacy.
Caption: Clinical trial workflow for PK-PD analysis of this compound.
Conclusion
The available evidence strongly indicates that the efficacy of this compound is closely linked to its plasma concentration. While lower to moderate concentrations appear to enhance short-term memory, higher concentrations are associated with adverse effects and a potential decline in certain cognitive functions. This suggests a narrow therapeutic window for this compound and highlights the importance of dose-finding studies and potentially therapeutic drug monitoring in its clinical development.
Comparisons with other AMPA modulators are challenging due to the lack of direct head-to-head clinical trials that include pharmacokinetic and pharmacodynamic endpoints. However, the classification of these agents into "low-impact" and "high-impact" categories provides a framework for understanding their potential therapeutic and adverse effect profiles. Future research should focus on conducting direct comparative studies to better delineate the plasma concentration-efficacy relationships of different AMPA modulators, which will be crucial for identifying the most promising candidates for treating cognitive disorders.
References
- 1. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute effects of the ampakine this compound on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 24-week double-blind placebo-controlled study of the efficacy and safety of the AMPA modulator S47445 in patients with mild to moderate Alzheimer's disease and depressive symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography-tandem mass spectrometry method for the determination of perampanel, a novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of plasma topiramate concentration using LC-MS/MS for pharmacokinetic and bioequivalence studies in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry for the simultaneous quantitation of artemether and lumefantrine in human plasma: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cyclic AMP response element-binding protein (CREB) transcription factor in astrocytic synaptic communication [frontiersin.org]
- 14. The role of CREB and BDNF in neurobiology and treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Farampator (CX-691): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Farampator (CX-691) is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe and logistical procedures for the disposal of this compound, ensuring the protection of personnel and the environment.
As an ampakine compound developed for research purposes, this compound requires careful handling throughout its lifecycle, including its final disposition. While a complete, publicly available Safety Data Sheet (SDS) with detailed disposal instructions is not readily accessible, information from suppliers like MedChemExpress indicates that disposal should be conducted in accordance with local, state, and federal regulations.[1][2]
Key Disposal Principles
The paramount principle for the disposal of this compound, as with any research chemical, is adherence to established protocols for pharmaceutical waste. This involves a multi-step process to ensure that the compound is handled, segregated, and disposed of in a manner that minimizes risk.
Step-by-Step Disposal Protocol
Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance. However, the following general steps provide a framework for the proper disposal of this compound:
-
Material Identification and Segregation:
-
Clearly label all containers of this compound waste, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).
-
Segregate this compound waste from other chemical waste streams to ensure proper handling and disposal.
-
-
Waste Collection and Storage:
-
Collect this compound waste in designated, leak-proof, and sealed containers.
-
Store waste containers in a secure, well-ventilated area away from incompatible materials.
-
-
Consult the Safety Data Sheet (SDS):
-
Engage a Licensed Waste Disposal Contractor:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection and disposal of this compound waste through a licensed and reputable hazardous or chemical waste disposal company. This ensures that the waste is transported and treated in accordance with all applicable regulations.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the name of the waste disposal contractor. This documentation is crucial for regulatory compliance and institutional record-keeping.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the critical decision points and procedural steps that laboratory personnel should follow.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the manufacturer's Safety Data Sheet and your institution's established safety protocols. The burden of safe use and disposal of this material rests entirely with the user.[3]
References
Navigating the Safe Handling of Farampator: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent neuroactive compounds like Farampator. This guide provides essential safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines procedural, step-by-step guidance based on best practices for handling potent research chemicals. Adherence to these protocols is critical to minimize exposure and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in solid or solution form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure. The selection of appropriate PPE should always be guided by a risk assessment of the specific procedures being undertaken.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. For prolonged tasks, it is recommended to change gloves every 30 minutes. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against splashes and aerosols. |
| Body Protection | Disposable Gown | A disposable, solid-front gown that is resistant to chemicals should be worn. The gown should be changed at the end of the work session or immediately if contaminated. |
| Respiratory Protection | N95 Respirator | For procedures that may generate dust or aerosols, a fit-tested N95 respirator is necessary to prevent inhalation. |
| Face Protection | Face Shield | A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashes. |
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of accidental exposure and ensures the integrity of the research.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date received, and any known hazards.
-
Store: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Specific storage temperatures for this compound in different forms are detailed below.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Solid | -20°C | 3 years |
| In DMSO | -80°C | 2 years |
Handling and Weighing
-
All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment thoroughly after use.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Segregate Waste: All disposable items that have come into contact with this compound, including gloves, gowns, and weighing boats, should be collected in a dedicated, labeled hazardous waste container.
-
Unused Compound: Unused or expired this compound is considered hazardous waste and must be disposed of through an approved chemical waste management service. Do not dispose of this compound down the drain or in regular trash.[1][2]
-
Contaminated Solvents: Solvents used to clean glassware or equipment contaminated with this compound should also be collected as hazardous chemical waste.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personal exposure, immediate and appropriate action is critical.
Spill Cleanup
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure: Restrict access to the spill area.
-
Assess: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.
-
PPE: Don the appropriate PPE as outlined in Table 1.
-
Contain: Cover the spill with an absorbent material, working from the outside in.
-
Clean: Collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the standard operating procedure and the emergency response for a spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
